molecular formula C74H167N25O6 B12605186 AtPep3

AtPep3

カタログ番号: B12605186
分子量: 1503.3 g/mol
InChIキー: WHPKIEIWUBJBQV-DSEFJCOBSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

AtPep3 is a useful research compound. Its molecular formula is C74H167N25O6 and its molecular weight is 1503.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C74H167N25O6

分子量

1503.3 g/mol

IUPAC名

(3S)-3-[[(2S)-6-amino-2-[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-5-hydroxypentyl]amino]-3-methylpentyl]amino]hexyl]amino]propyl]amino]-5-(diaminomethylideneamino)pentyl]amino]ethylamino]hexyl]amino]-4-[[(2S)-6-amino-1-[[(2R,3R)-1-[[(2S)-6-amino-1-[(2S)-2-[[[(2R,3R)-1-[(2S)-2-[[[(2R)-1-[[(2R)-1-amino-3-hydroxypropan-2-yl]amino]-3-hydroxypropan-2-yl]amino]methyl]pyrrolidin-1-yl]-3-hydroxybutan-2-yl]amino]methyl]pyrrolidin-1-yl]hexan-2-yl]amino]-3-hydroxybutan-2-yl]amino]hexan-2-yl]amino]butanamide

InChI

InChI=1S/C74H167N25O6/c1-6-55(2)70(95-40-59(80)19-18-36-100)49-93-62(21-8-12-28-76)42-87-56(3)39-88-60(24-15-31-86-74(82)83)41-84-32-33-85-61(20-7-11-27-75)43-90-65(37-73(81)105)45-89-63(22-9-13-29-77)44-96-71(57(4)103)50-94-64(23-10-14-30-78)51-98-34-16-26-69(98)48-97-72(58(5)104)52-99-35-17-25-68(99)47-92-67(54-102)46-91-66(38-79)53-101/h55-72,84-85,87-97,100-104H,6-54,75-80H2,1-5H3,(H2,81,105)(H4,82,83,86)/t55-,56-,57+,58+,59-,60-,61-,62-,63-,64-,65-,66+,67+,68-,69-,70+,71+,72+/m0/s1

InChIキー

WHPKIEIWUBJBQV-DSEFJCOBSA-N

異性体SMILES

CC[C@H](C)[C@@H](CN[C@@H](CCCCN)CN[C@@H](C)CN[C@@H](CCCN=C(N)N)CNCCN[C@@H](CCCCN)CN[C@@H](CC(=O)N)CN[C@@H](CCCCN)CN[C@H](CN[C@@H](CCCCN)CN1CCC[C@H]1CN[C@H](CN2CCC[C@H]2CN[C@H](CN[C@H](CN)CO)CO)[C@@H](C)O)[C@@H](C)O)NC[C@H](CCCO)N

正規SMILES

CCC(C)C(CNC(CCCCN)CNC(C)CNC(CCCN=C(N)N)CNCCNC(CCCCN)CNC(CC(=O)N)CNC(CCCCN)CNC(CNC(CCCCN)CN1CCCC1CNC(CN2CCCC2CNC(CNC(CN)CO)CO)C(C)O)C(C)O)NCC(CCCO)N

製品の起源

United States

Foundational & Exploratory

The Multifunctional Role of AtPep3 in Arabidopsis thaliana: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Plant elicitor peptides (Peps) are a class of endogenous signaling molecules crucial for plant defense and stress responses. In Arabidopsis thaliana, the AtPep peptide family and their corresponding receptors (PEPRs) form a sophisticated signaling network. Among these, AtPep3, derived from its precursor protein AtPROPEP3, has emerged as a critical regulator with a dual function in mediating responses to both abiotic and biotic stresses, as well as influencing developmental processes like senescence. This document provides a comprehensive technical guide on the functions of this compound, detailing its signaling pathways, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its roles.

Core Functions of this compound

This compound is a hormone-like peptide that plays a significant role in two primary areas: enhancing tolerance to salinity stress and activating the plant's innate immune system.[1][2] It is derived from the C-terminus of the 96-amino-acid precursor protein, AtPROPEP3.[3] Recent evidence also links this compound signaling to the regulation of starvation-induced senescence.

This compound in Abiotic Stress: Salinity Tolerance

The AtPROPEP3 gene is notably the most highly up-regulated among its family members in response to high salinity conditions.[2][4] The processed this compound peptide acts as a key signal to bolster the plant's defenses against the detrimental effects of salt stress.

The signaling cascade is initiated when extracellular this compound is recognized and bound by the leucine-rich repeat receptor-like kinase (LRR-RLK) PEPR1 .[1][4][5] This specific interaction triggers a downstream pathway that enhances the plant's ability to survive and maintain physiological functions, such as chlorophyll (B73375) retention, under high salt concentrations.[1][6] Interestingly, while the related receptor PEPR2 is involved in some immune responses, studies show that the this compound-mediated salinity tolerance is specifically dependent on PEPR1.[1][4][7] Exogenous application of this compound can rescue the salt-sensitive phenotype of pepr1 mutants, but not that of pepr2 mutants, confirming this specificity.[4][7]

AtPep3_Salinity_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Salt_Stress Salinity Stress PROPEP3 PROPEP3 Precursor Salt_Stress->PROPEP3 Induces expression This compound This compound Peptide PROPEP3->this compound Processing & Release PEPR1 PEPR1 Receptor This compound->PEPR1 Binds Signaling_Cascade Downstream Signaling Cascade PEPR1->Signaling_Cascade Activates Tolerance Enhanced Salinity Tolerance (e.g., Chlorophyll Retention) Signaling_Cascade->Tolerance

This compound in Biotic Stress: Innate Immunity

This compound also functions as an endogenous elicitor, or Damage-Associated Molecular Pattern (DAMP), that activates components of the innate immune response.[3][6] The expression of AtPROPEP3 is induced by pathogens and Pathogen-Associated Molecular Patterns (PAMPs), such as the bacterial flagellin (B1172586) fragment flg22.[8]

Upon release, this compound is perceived by the PEPR1 and PEPR2 receptors.[6] This perception is a critical step in amplifying the plant's defense signals. The binding of this compound to its receptors initiates a signaling cascade that includes a cytosolic influx of Ca²⁺ and the generation of reactive oxygen species (ROS) like hydrogen peroxide, both of which are key components of pathogen defense.[8][9] This ultimately leads to the expression of defense-related genes, such as PDF1.2, enhancing the plant's resistance to pathogens.[8][9] The signaling pathway for immunity shares components with the salinity response, particularly the involvement of the PEPR1 receptor, indicating a significant crosstalk between abiotic and biotic stress signaling networks.[1][6]

AtPep3_Immunity_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Pathogen Pathogen / PAMPs (e.g., flg22) PROPEP3 PROPEP3 Precursor Pathogen->PROPEP3 Induces expression This compound This compound Peptide (DAMP) PROPEP3->this compound Processing & Release PEPRs PEPR1 / PEPR2 Receptors This compound->PEPRs Binds Ca_ROS Cytosolic Ca²⁺ Influx ROS Production PEPRs->Ca_ROS Activates Defense_Genes Defense Gene Expression (e.g., PDF1.2) Ca_ROS->Defense_Genes

This compound in Development: Starvation-Induced Senescence

Emerging research indicates a role for this compound in developmental processes, specifically in senescence triggered by darkness or starvation.[10][11] Under continuous darkness, the transcription of PROPEP3 is significantly induced.[10][11] The hypothesis is that the subsequent release of this compound activates PEPR signaling, which in turn accelerates senescence.[10][11] This process involves promoting the breakdown of chlorophyll and enhancing autophagy, a cellular recycling mechanism.[10][11] Exogenous application of this compound to leaf discs in darkness leads to a more rapid induction of genes associated with chlorophyll degradation (PAO) and autophagy (APG7, APG8a), resulting in earlier onset of leaf yellowing.[10]

AtPep3_Senescence_Workflow Darkness Darkness / Starvation PROPEP3_exp ↑ PROPEP3 Transcription Darkness->PROPEP3_exp AtPep3_release This compound Release PROPEP3_exp->AtPep3_release PEPR_sig PEPR Signaling AtPep3_release->PEPR_sig Gene_ind ↑ Induction of Senescence Genes (PAO, APG7, APG8a) PEPR_sig->Gene_ind Senescence Accelerated Senescence (Chlorophyll Breakdown, Autophagy) Gene_ind->Senescence

Quantitative Data Summary

The functional roles of this compound are supported by quantitative analyses from various studies. The following tables summarize key findings.

Table 1: this compound Function in Salinity Stress Tolerance
Experimental ConditionPlant LineParameter MeasuredResultReference
150 mM NaCl TreatmentAtPROPEP3-overexpressorSurvival RateSignificantly higher than Wild Type (WT)[1][2]
150 mM NaCl TreatmentAtPROPEP3-knockdown (RNAi)PhenotypeHypersensitive compared to WT[1][6]
150 mM NaCl + 100 nM this compound peptideAtPROPEP3-knockdown (RNAi)PhenotypeHypersensitivity is complemented (rescued)[1]
150 mM NaCl + this compound peptide (10 nM)Wild Type (WT)Chlorophyll ContentSignificantly higher (less bleaching) than control[1]
150 mM NaCl + 100 nM this compound peptidepepr1 mutantChlorophyll ContentNo significant recovery (remains sensitive)[1][4]
150 mM NaCl + 100 nM this compound peptidepepr2 mutantChlorophyll ContentRecovery of chlorophyll content (like WT)[4][7]
Table 2: this compound Function in Biotic Stress and Senescence
Experimental ConditionPlant Line / TissueParameter MeasuredResultReference
Treatment with Pathogens/PAMPsWild Type (WT)AtPROPEP3 ExpressionUp-regulated[8]
This compound Peptide ApplicationWild Type (WT)Cytosolic Ca²⁺Rapid elevation[8]
AtPep2/AtPep3 Peptide ApplicationWild Type (WT)PDF1.2 Gene ExpressionIncreased expression[8][9]
48 hours of continuous darknessWild Type (WT) LeavesPROPEP3 Transcript Level~20-fold increase compared to 0h[10][11]
Darkness + AtPep1/AtPep3 treatmentWild Type (WT) Leaf DiscsOnset of Leaf YellowingAccelerated compared to untreated control[10][11]
24h Darkness + AtPep1 treatmentWild Type (WT) Leaf DiscsPAO Transcript Level~2.5-fold increase (vs. 1.4-fold in control)[10]

Detailed Experimental Protocols

The following methodologies are synthesized from studies investigating this compound function.

Plant Materials and Growth Conditions
  • Plant Ecotype: Arabidopsis thaliana ecotype Columbia (Col-0) is predominantly used.

  • Mutant Lines: T-DNA insertion lines for pepr1, pepr2, and pepr1/pepr2 double mutants are utilized.

  • Growth: Plants are typically grown on soil or Murashige and Skoog (MS) agar (B569324) plates under controlled conditions, such as a 16-hour light/8-hour dark cycle at 22-24°C. For specific assays like senescence, an 8-hour photoperiod may be used.[10]

Generation of Transgenic Lines
  • Overexpression (ox): The full-length coding sequence of AtPROPEP3 is cloned into a plant expression vector (e.g., under the control of the CaMV 35S promoter) and transformed into Arabidopsis via Agrobacterium tumefaciens-mediated floral dip method.

  • Knockdown (RNAi): A gene-specific fragment of AtPROPEP3 is used to create a hairpin construct in an RNA interference vector, which is then transformed into Arabidopsis to suppress endogenous gene expression.[1]

Salinity Stress and Peptide Treatment Assays
  • Seedling Growth: Seeds are surface-sterilized and plated on MS agar.

  • Peptide Pre-treatment: After an initial growth period (e.g., 7 days), seedlings are transferred to liquid MS culture. For peptide treatments, synthetic this compound peptide (sequence: EIKARGKNKTKPTPSSGKGGKHN) is added to the medium at concentrations ranging from 10 nM to 1 µM for a pre-treatment period (e.g., 3 days).[1][10]

  • Salt Application: After pre-treatment, NaCl is added to the liquid medium to the final desired concentration (e.g., 150 mM), with or without the continued presence of the peptide.

  • Phenotypic Analysis: Plants are grown for an additional period (e.g., 10 days) before analysis.[1]

  • Chlorophyll Measurement: Chlorophyll is extracted from whole seedlings using 80% acetone. The absorbance of the supernatant is measured at 645 nm and 663 nm, and the total chlorophyll content is calculated and normalized to the fresh weight of the tissue.[1]

Salinity_Assay_Workflow Start Sterilize & Plate Seeds on MS Agar Grow Grow Seedlings (e.g., 7 days) Start->Grow Transfer Transfer to Liquid MS Culture Grow->Transfer Pretreat Pre-treat with/without This compound Peptide (e.g., 3 days) Transfer->Pretreat Add_Salt Add NaCl (e.g., 150 mM) to Medium Pretreat->Add_Salt Incubate Incubate for Stress Period (e.g., 10 days) Add_Salt->Incubate Analyze Phenotypic Analysis & Chlorophyll Measurement Incubate->Analyze

Dark-Induced Senescence Assay
  • Leaf Excision: Fully expanded leaves are detached from 4-5 week old plants.

  • Incubation: Leaves or leaf discs are floated on a solution (e.g., 3 mM MES buffer, pH 5.8) in petri dishes. For peptide treatments, synthetic AtPep peptides are added to the solution at the desired final concentration (e.g., 1 µM).

  • Dark Treatment: The petri dishes are wrapped in aluminum foil and kept in continuous darkness at room temperature.

  • Analysis: Phenotypes (leaf yellowing) are documented daily. For gene expression analysis, samples are flash-frozen in liquid nitrogen at various time points (e.g., 0, 24, 48, 72 hours).[10]

Quantitative RT-PCR (qRT-PCR)
  • RNA Extraction: Total RNA is extracted from plant tissues using a commercial kit (e.g., NucleoSpin RNA Plant) and treated with DNase to remove genomic DNA contamination.[10]

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from total RNA (e.g., 10 ng) using reverse transcriptase and oligo(dT) primers.[10]

  • PCR Amplification: qRT-PCR is performed using a thermal cycler (e.g., LightCycler 480) with SYBR Green dye for detection. Gene-specific primers are used to amplify the target genes (AtPROPEP3, PAO, PDF1.2, etc.) and a reference gene (e.g., Actin) for normalization.

  • Data Analysis: Relative gene expression is calculated using the comparative CT (ΔΔCT) method.

References

The AtPep3 Signaling Pathway: A Cornerstone of Plant Innate Immunity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Plants, as sessile organisms, have evolved sophisticated innate immune systems to defend against a myriad of pathogens. A key component of this defense mechanism is the ability to recognize conserved molecular patterns, both from microbes (Microbe-Associated Molecular Patterns, MAMPs) and from the plant itself (Damage-Associated Molecular Patterns, DAMPs). The AtPep peptides, a family of endogenous signaling molecules in Arabidopsis thaliana, are prime examples of DAMPs that play a crucial role in amplifying the plant's immune response. This technical guide provides a comprehensive overview of the signaling pathway initiated by AtPep3, a prominent member of this peptide family.

This compound is a small peptide derived from its precursor protein, PROPEP3. Its expression is induced by pathogen infection and various stress signals, including salinity.[1][2] Upon release into the apoplast, this compound is perceived by cell surface receptors, initiating a signaling cascade that culminates in the activation of downstream defense responses. This pathway is integral to Pattern-Triggered Immunity (PTI) and demonstrates significant crosstalk with other defense-related signaling networks, including those mediated by jasmonic acid (JA), ethylene (B1197577) (ET), and salicylic (B10762653) acid (SA). Understanding the intricacies of the this compound signaling pathway offers valuable insights into the fundamental mechanisms of plant immunity and presents potential avenues for the development of novel strategies to enhance crop resilience.

The this compound Signaling Pathway

The this compound signaling cascade is initiated by the binding of the this compound peptide to its cognate receptors on the plasma membrane. This recognition event triggers a series of intracellular events, including ion fluxes, the production of reactive oxygen species (ROS), and the activation of a phosphorylation cascade, ultimately leading to the transcriptional reprogramming of defense-related genes.

Perception of this compound by PEPRs

This compound is primarily recognized by the leucine-rich repeat receptor-like kinases (LRR-RLKs) PEPR1 and, to a lesser extent, PEPR2.[1][3] While this compound preferentially binds to PEPR1, both receptors can perceive this compound and other members of the AtPep family.[1] The binding of this compound to the extracellular LRR domain of PEPR1 is the first critical step in pathway activation.

Activation of Downstream Kinases

Upon this compound binding, PEPR1 forms a complex with other receptor-like kinases and cytoplasmic kinases to transduce the signal across the plasma membrane. Key players in this early signaling complex include the BOTRYTIS-INDUCED KINASE 1 (BIK1) and PBS1-LIKE (PBL) kinases, which are receptor-like cytoplasmic kinases (RLCKs). BIK1 and PBLs are rapidly phosphorylated by PEPR1 upon this compound perception, leading to their activation.

Early Signaling Events: Calcium Influx and ROS Burst

Activated BIK1 plays a crucial role in initiating two rapid downstream responses: a massive influx of calcium ions (Ca²⁺) from the apoplast into the cytosol and a burst of apoplastic reactive oxygen species (ROS). The ROS burst is primarily mediated by the NADPH oxidase RBOHD (Respiratory Burst Oxidase Homolog D), which is activated by BIK1. This oxidative burst serves multiple roles, including direct antimicrobial activity and as a secondary signal to potentiate further defense responses.

MAPK Cascade Activation

The influx of Ca²⁺ and the production of ROS contribute to the activation of a mitogen-activated protein kinase (MAPK) cascade. In the context of this compound signaling, this typically involves the activation of a MAP Kinase Kinase Kinase (MAPKKK), which in turn phosphorylates and activates MAP Kinase Kinases (MKKs), leading to the phosphorylation and activation of MAP Kinases (MAPKs). The key MAPKs activated downstream of this compound are MPK3 and MPK6. Activated MPK3 and MPK6 then phosphorylate a variety of downstream targets, including transcription factors, to regulate gene expression.

Transcriptional Reprogramming and Defense Responses

The culmination of the this compound signaling pathway is a large-scale transcriptional reprogramming within the cell. Activated MAPKs and other signaling components regulate the activity of various transcription factors, including members of the WRKY family. These transcription factors bind to specific cis-regulatory elements in the promoters of defense-related genes, leading to their induced expression. These genes encode a wide array of defense proteins, including pathogenesis-related (PR) proteins, enzymes involved in the biosynthesis of antimicrobial secondary metabolites, and proteins that reinforce the cell wall.

Crosstalk with Phytohormone Signaling

The this compound signaling pathway is intricately connected with the major defense-related phytohormone signaling pathways of jasmonic acid (JA), ethylene (ET), and salicylic acid (SA). AtPep signaling can potentiate the production and signaling of these hormones, leading to a more robust and multifaceted defense response. For instance, AtPep-induced responses often involve the activation of genes in both the JA/ET and SA pathways, which are traditionally considered to be largely antagonistic. This co-activation allows the plant to mount a broad-spectrum defense against a variety of pathogens with different lifestyles.

Quantitative Data

The following tables summarize the available quantitative data related to the this compound signaling pathway.

ParameterValueReference
This compound Concentration for Defense Gene Induction 1–10 nM[1]
This compound Concentration for Salinity Stress Tolerance 10 nM[1]
AtPROPEP3 mRNA Induction by NaCl (200 mM) >15-fold at 1.5 h[2]
GeneFold Change (AT13-5 peptide vs. WT)Reference
AT1G17710 (PEPC1) Up-regulated[1]
Multiple Stress-Responsive Genes 157 out of 165 regulated genes are also salinity-responsive[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound signaling pathway.

Protocol 1: Synthetic this compound Peptide Treatment of Arabidopsis Seedlings

Objective: To induce the this compound signaling pathway in Arabidopsis seedlings for downstream analysis.

Materials:

  • Arabidopsis thaliana seedlings (e.g., Col-0 ecotype) grown on Murashige and Skoog (MS) medium.

  • Synthetic this compound peptide (e.g., EIKARGKNKTKPTPSSGKGGKHN).

  • Sterile water.

  • Liquid MS medium.

  • Multi-well plates (e.g., 24-well or 48-well).

Procedure:

  • Grow Arabidopsis seedlings on solid MS medium under sterile conditions for 7-10 days.

  • Prepare a stock solution of synthetic this compound peptide in sterile water (e.g., 1 mM).

  • On the day of the experiment, carefully transfer individual seedlings into the wells of a multi-well plate containing liquid MS medium.

  • Allow the seedlings to acclimate for at least 2 hours.

  • Add the this compound stock solution to the liquid medium to achieve the desired final concentration (e.g., 10 nM, 100 nM, or 1 µM). For control wells, add an equivalent volume of sterile water.

  • Incubate the seedlings for the desired amount of time (e.g., 30 minutes for MAPK activation, 2-4 hours for gene expression analysis).

  • Harvest the seedlings, flash-freeze in liquid nitrogen, and store at -80°C for subsequent analysis (e.g., RNA extraction, protein extraction).

Protocol 2: Measurement of Reactive Oxygen Species (ROS) Burst

Objective: To quantify the production of ROS in response to this compound treatment using a luminol-based chemiluminescence assay.

Materials:

  • Mature Arabidopsis thaliana leaves.

  • 4 mm biopsy punch.

  • 96-well white opaque microplate.

  • Luminol (B1675438) (e.g., L-012).

  • Horseradish peroxidase (HRP).

  • Synthetic this compound peptide.

  • Plate-reading luminometer.

Procedure:

  • Excise leaf discs from 4-5 week old Arabidopsis plants using a 4 mm biopsy punch, avoiding the midvein.

  • Float the leaf discs abaxial side up in sterile water in a petri dish and incubate overnight in the dark to reduce wound-induced ROS.

  • The next day, transfer each leaf disc to a well of a 96-well white opaque microplate containing 100 µL of sterile water.

  • Prepare the elicitation solution containing luminol (e.g., 20 µM final concentration), HRP (e.g., 10 µg/mL final concentration), and this compound at the desired concentration (e.g., 100 nM).

  • Place the microplate in a plate-reading luminometer and initiate the measurement of luminescence.

  • Inject 100 µL of the elicitation solution into each well.

  • Measure luminescence continuously for 30-60 minutes. The data is typically expressed as relative light units (RLU).

Protocol 3: MAPK Phosphorylation Assay (Western Blot)

Objective: To detect the activation of MPK3 and MPK6 by phosphorylation upon this compound treatment.

Materials:

  • Arabidopsis seedlings treated with this compound (as in Protocol 1).

  • Protein extraction buffer (e.g., containing Tris-HCl, NaCl, EDTA, protease inhibitors, and phosphatase inhibitors).

  • Bradford reagent for protein quantification.

  • SDS-PAGE gels and electrophoresis apparatus.

  • Western blotting apparatus.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibody: anti-phospho-p44/42 MAPK (Erk1/2) (recognizes phosphorylated MPK3 and MPK6).

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • Chemiluminescence substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Grind frozen this compound-treated and control seedlings in liquid nitrogen to a fine powder.

  • Extract total proteins using a suitable extraction buffer.

  • Quantify protein concentration using the Bradford assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-p44/42 MAPK antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescence substrate and detect the signal using an imaging system. An increase in the signal for bands corresponding to MPK3 and MPK6 indicates their activation.

Visualizations

The following diagrams illustrate the this compound signaling pathway and a typical experimental workflow for studying this pathway.

AtPep3_Signaling_Pathway cluster_extracellular Apoplast cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound PEPR1 PEPR1 This compound->PEPR1 Binding BIK1_PBL BIK1/PBLs PEPR1->BIK1_PBL Phosphorylation RBOHD RBOHD BIK1_PBL->RBOHD Activation Ca2_influx Ca²⁺ Influx BIK1_PBL->Ca2_influx ROS_burst ROS Burst RBOHD->ROS_burst MAPKKK MAPKKK Ca2_influx->MAPKKK ROS_burst->MAPKKK MKKs MKKs MAPKKK->MKKs Phosphorylation MPK3_6 MPK3/MPK6 MKKs->MPK3_6 Phosphorylation WRKYs WRKY TFs MPK3_6->WRKYs Activation Hormone_Signaling JA/ET & SA Signaling MPK3_6->Hormone_Signaling Defense_Genes Defense Gene Expression WRKYs->Defense_Genes Regulation Defense_Genes->Hormone_Signaling Experimental_Workflow cluster_analysis Downstream Analyses start Start: Arabidopsis Seedlings treatment This compound Treatment start->treatment harvest Harvest & Flash Freeze treatment->harvest ros_analysis ROS Burst Assay harvest->ros_analysis mapk_analysis MAPK Phosphorylation (Western Blot) harvest->mapk_analysis gene_expression Gene Expression (qRT-PCR) harvest->gene_expression

References

AtPep3 Peptide: A Technical Guide to its Discovery and Molecular Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plant elicitor peptides (Peps) are endogenous signaling molecules crucial for plant defense and stress responses. Among them, AtPep3, a 23-amino acid peptide derived from its precursor AtPROPEP3 in Arabidopsis thaliana, has emerged as a key regulator with a dual role in innate immunity and salinity stress tolerance. This technical guide provides a comprehensive overview of the discovery, molecular characterization, and signaling pathway of this compound. It includes detailed experimental protocols for its study, a summary of quantitative data, and visual representations of its signaling cascade and experimental workflows to facilitate further research and potential applications in crop improvement and drug development.

Discovery and Molecular Identity

The discovery of this compound stemmed from investigations into small, hormone-like peptides involved in plant stress responses. Initially identified through microarray analyses of Arabidopsis genes upregulated under high salinity conditions, the AtPROPEP3 gene was found to encode a precursor protein of 92 amino acids.[1][2] The functional this compound peptide is a C-terminal fragment of this precursor.[3][4]

Subsequent research confirmed that exogenous application of a synthetic 13-amino acid fragment of the C-terminus of AtPROPEP3 (KPTPSSGKGGKHN) was sufficient to induce salinity stress tolerance.[4][5] The full-length mature this compound peptide is 23 amino acids long.[6] Endogenous this compound has been successfully identified from salt-treated plant tissues using mass spectrometry, confirming its physiological relevance in the salt stress response.[7][8]

Table 1: Molecular Characteristics of this compound and its Precursor

FeatureDescriptionReference
Precursor ProteinAtPROPEP3 (AT3G11390)[1]
Precursor Length92 amino acids[1]
Mature PeptideThis compound[3][4]
This compound Sequence (23 aa)H-Glu-Ile-Lys-Ala-Arg-Gly-Lys-Asn-Lys-Thr-Lys-Pro-Thr-Pro-Ser-Ser-Gly-Lys-Gly-Gly-Lys-His-Asn-OH[6]
Functional Fragment (13 aa)KPTPSSGKGGKHN[4][5]
Key FunctionInnate immunity and salinity stress tolerance[3][5]

This compound Signaling Pathway

This compound exerts its biological function through a cell-surface signaling cascade initiated by its perception by the leucine-rich repeat receptor-like kinase (LRR-RLK), PEPR1.[3][5] While AtPep peptides can be perceived by both PEPR1 and its homolog PEPR2, the response to this compound, particularly in the context of salinity stress, is predominantly mediated by PEPR1.[5][9]

The binding of this compound to PEPR1 is a critical event that triggers downstream signaling. Evidence suggests that PEPR1 possesses guanylyl cyclase activity, generating cyclic GMP (cGMP) upon ligand binding.[10][11] This increase in cGMP is thought to activate cyclic nucleotide-gated channels (CNGCs), specifically CNGC2, leading to an influx of calcium ions (Ca2+) into the cytosol.[10][12] This calcium signature acts as a secondary messenger, propagating the signal to downstream components, ultimately leading to the activation of defense and stress-responsive genes, such as PDF1.2, MPK3, and WRKY33.[10][13] This signaling pathway is shared between the immune response and salinity stress tolerance, highlighting this compound as a key integrator of these two stress responses.[5]

AtPep3_Signaling_Pathway This compound This compound PEPR1 PEPR1 Receptor This compound->PEPR1 Binding PlasmaMembrane Plasma Membrane cGMP cGMP PEPR1->cGMP Guanylyl Cyclase Activity CNGC2 CNGC2 cGMP->CNGC2 Activation Ca2_influx Ca²⁺ Influx CNGC2->Ca2_influx Downstream_Signaling Downstream Signaling (e.g., Kinase Cascades) Ca2_influx->Downstream_Signaling Gene_Expression Activation of Stress- Responsive Genes (PDF1.2, MPK3, WRKY33) Downstream_Signaling->Gene_Expression Stress_Response Immunity & Salinity Tolerance Gene_Expression->Stress_Response

Caption: this compound signaling pathway.

Quantitative Data Presentation

The functional activity of this compound in conferring salinity stress tolerance has been quantified in various studies. A key phenotypic readout is the retention of chlorophyll (B73375) in seedlings subjected to salt stress, as salt-induced bleaching is a common symptom of stress.

Table 2: Effect of this compound Peptide Treatment on Chlorophyll Content in Arabidopsis under Salinity Stress

Treatment ConditionThis compound ConcentrationSalinity StressChlorophyll Content (% of control)Reference
Wild-Type0 (Control)150 mM NaCl~20%[5]
Wild-Type10 nM150 mM NaCl~60%[5]
Wild-Type100 nM150 mM NaCl~80%[5]
Wild-Type1 µM150 mM NaCl~85%[5]
Wild-Type10 µM150 mM NaCl~90%[5]
Atpropep3 RNAi mutant0 (Control)125 mM NaCl~15%[5]
Atpropep3 RNAi mutant100 nM125 mM NaCl~75% (Complemented phenotype)[5]

Note: Chlorophyll content values are approximated from graphical data presented in the cited literature.

Experimental Protocols

Salinity Stress Assay with this compound Peptide Treatment

This protocol is adapted from methodologies used to assess the effect of exogenous this compound on plant tolerance to salt stress.[2][5]

Objective: To evaluate the ability of synthetic this compound peptide to mitigate the effects of salinity stress on Arabidopsis thaliana seedlings.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 wild-type)

  • Murashige and Skoog (MS) medium, including vitamins and sucrose

  • Agar (B569324)

  • Petri dishes

  • Synthetic this compound peptide (e.g., the 13-amino acid functional fragment)

  • Sodium chloride (NaCl)

  • Sterile water

  • Growth chamber with controlled light and temperature

  • Spectrophotometer

  • 80% Acetone

Procedure:

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds using your standard laboratory protocol (e.g., 70% ethanol (B145695) followed by bleach and sterile water washes).

    • Resuspend seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days in the dark.

    • Plate seeds on MS agar plates.

  • Seedling Growth:

    • Grow seedlings vertically in a growth chamber under long-day conditions (16h light / 8h dark) at approximately 22°C for 7 days.

  • Peptide Pre-treatment:

    • Prepare liquid MS medium supplemented with the desired concentrations of synthetic this compound peptide (e.g., 10 nM, 100 nM, 1 µM, 10 µM). Use a solvent control (e.g., DMSO) for the 0 peptide condition.

    • Transfer 7-day-old seedlings into 24-well plates containing the peptide-supplemented liquid MS medium.

    • Incubate for 3 days under the same growth conditions.

  • Salinity Stress Application:

    • Prepare fresh liquid MS medium containing both the respective peptide concentrations and the desired NaCl concentration (e.g., 150 mM).

    • Replace the pre-treatment medium with the salt-containing medium.

  • Phenotypic Analysis:

    • Continue to grow the seedlings for an additional 7-10 days.

    • Visually inspect for signs of stress, such as chlorophyll bleaching.

  • Chlorophyll Quantification:

    • Collect whole seedlings, blot dry, and record the fresh weight.

    • Homogenize the tissue in a known volume of 80% acetone.

    • Centrifuge to pellet the debris.

    • Measure the absorbance of the supernatant at 645 nm and 663 nm using a spectrophotometer.

    • Calculate the total chlorophyll content using established equations.[14][15]

Salinity_Stress_Assay_Workflow Start Start: Arabidopsis Seeds Sterilize Surface Sterilization & Stratification Start->Sterilize Plate Plate on MS Agar Sterilize->Plate Grow1 Grow for 7 days Plate->Grow1 Pretreat Peptide Pre-treatment (3 days in liquid MS + this compound) Grow1->Pretreat Salt_Stress Salinity Stress (7-10 days in liquid MS + this compound + NaCl) Pretreat->Salt_Stress Analyze Phenotypic Analysis & Chlorophyll Quantification Salt_Stress->Analyze End End Analyze->End

Caption: Workflow for this compound salinity stress assay.
Radioligand Binding Assay for this compound-PEPR1 Interaction

This protocol provides a general framework for a competitive radioligand binding assay to characterize the interaction between this compound and its receptor PEPR1, based on standard methodologies.[16][17][18]

Objective: To determine the binding affinity (Ki) of unlabeled this compound to the PEPR1 receptor by competing with a radiolabeled ligand.

Materials:

  • Membrane protein fraction isolated from tissues overexpressing PEPR1 (e.g., transgenic Arabidopsis cell culture or insect cells).

  • Radiolabeled AtPep peptide (e.g., 125I-AtPep1, as AtPep1 also binds PEPR1 and is often used as the radioligand).

  • Unlabeled synthetic this compound peptide.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • 96-well filter plates with glass fiber filters (e.g., GF/C).

  • Vacuum filtration manifold.

  • Scintillation counter and scintillation cocktail.

Procedure:

  • Membrane Preparation:

    • Homogenize the tissue expressing PEPR1 in a cold lysis buffer.

    • Perform differential centrifugation to isolate the membrane fraction.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, set up triplicate reactions for total binding, non-specific binding, and competitive binding.

    • Total Binding: Add membrane preparation, a fixed concentration of radiolabeled AtPep, and binding buffer.

    • Non-specific Binding: Add membrane preparation, radiolabeled AtPep, and a high concentration of unlabeled AtPep1 (to saturate the receptors).

    • Competitive Binding: Add membrane preparation, radiolabeled AtPep, and a range of concentrations of unlabeled this compound.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes) with gentle agitation.

  • Filtration and Washing:

    • Pre-soak the filter plate with a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

    • Terminate the binding reaction by rapid vacuum filtration of the reaction mixture through the filter plate.

    • Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of unlabeled this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Identification of Endogenous this compound by Mass Spectrometry

This protocol outlines a general workflow for the identification of endogenous this compound from plant tissue, based on standard peptidomics approaches.[19][20]

Objective: To isolate and identify the endogenous this compound peptide from plant tissues subjected to a specific treatment (e.g., salt stress).

Materials:

  • Plant tissue (e.g., Arabidopsis seedlings treated with NaCl).

  • Extraction buffer (e.g., acidic buffer to inactivate proteases).

  • Liquid nitrogen.

  • Solid-phase extraction (SPE) cartridges (e.g., C18).

  • Solvents for SPE (e.g., acetonitrile, trifluoroacetic acid).

  • Lyophilizer.

  • High-performance liquid chromatography (HPLC) system.

  • Mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to the HPLC.

Procedure:

  • Sample Collection and Extraction:

    • Flash-freeze plant tissue in liquid nitrogen immediately after treatment to halt biological activity.

    • Grind the frozen tissue to a fine powder.

    • Homogenize the powder in a cold extraction buffer designed to precipitate larger proteins and inactivate proteases.

    • Centrifuge at high speed to pellet cell debris and precipitated proteins.

  • Peptide Enrichment:

    • Collect the supernatant containing the peptide fraction.

    • Perform solid-phase extraction (SPE) to desalt and concentrate the peptides.

    • Elute the peptides from the SPE cartridge.

  • Fractionation (Optional but Recommended):

    • Lyophilize the eluted peptides.

    • Resuspend the peptide mixture and fractionate using reversed-phase HPLC to reduce sample complexity.

    • Collect fractions.

  • LC-MS/MS Analysis:

    • Inject the peptide sample (or fractions) into an LC-MS/MS system.

    • Separate the peptides by liquid chromatography.

    • Analyze the eluting peptides by mass spectrometry, acquiring both MS1 (precursor ion mass) and MS2 (fragment ion) spectra.

  • Data Analysis:

    • Use a database search algorithm (e.g., Mascot, SEQUEST) to search the acquired MS/MS spectra against a database containing the AtPROPEP3 protein sequence.

    • Identify the spectra that match the theoretical fragmentation pattern of the this compound peptide.

    • Manually validate the peptide-spectrum match.

Mass_Spec_Workflow Start Start: Salt-Stressed Plant Tissue Extraction Peptide Extraction (Acidic Buffer) Start->Extraction Enrichment Solid-Phase Extraction (SPE) (Desalting & Concentration) Extraction->Enrichment Fractionation HPLC Fractionation (Optional) Enrichment->Fractionation LC_MSMS LC-MS/MS Analysis Enrichment->LC_MSMS Direct Analysis Fractionation->LC_MSMS Data_Analysis Database Search & Peptide Identification LC_MSMS->Data_Analysis End End: this compound Identified Data_Analysis->End

References

AtPROPEP3 Gene Expression Under Abiotic Stresses: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The plant peptide family, AtPep, and their precursors, PROPEPs, are crucial signaling molecules in plant defense and immunity. Emerging evidence highlights their significant role in mediating responses to abiotic stresses. This technical guide focuses on AtPROPEP3, a member of the Arabidopsis thaliana PROPEP family, and provides a comprehensive analysis of its gene expression under various abiotic stress conditions. Understanding the regulation of AtPROPEP3 can provide valuable insights into plant stress tolerance mechanisms and identify potential targets for developing stress-resilient crops.

Data Presentation: AtPROPEP3 Expression Analysis

Quantitative analysis of AtPROPEP3 expression reveals its inducibility under different abiotic stresses, with the most pronounced response observed under salinity stress.

Abiotic StressTreatmentFold Change in AtPROPEP3 ExpressionTime PointReference
Salinity200 mM NaCl>715 minutes[1]
Salinity200 mM NaCl~7-8Not Specified[2]

AtPROPEP3 Signaling Pathway in Abiotic Stress

Under salinity stress, the expression of AtPROPEP3 is induced. The precursor protein, PROPEP3, is processed to release the active peptide, AtPep3. This compound is perceived by the PEPR1 (PEP1 RECEPTOR 1), a leucine-rich repeat receptor-like kinase (LRR-RLK) on the cell surface. This recognition initiates a downstream signaling cascade that ultimately leads to enhanced salinity stress tolerance.[2][6][7] This signaling pathway is believed to involve an increase in cytosolic Ca²⁺ levels.[8] Interestingly, this pathway shares components with the plant's innate immune response, suggesting a crosstalk between biotic and abiotic stress signaling.[2]

AtPROPEP3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound Peptide PEPR1 PEPR1 Receptor This compound->PEPR1 binds Signaling_Cascade Downstream Signaling (e.g., Ca²⁺ influx) PEPR1->Signaling_Cascade activates Stress_Tolerance Enhanced Salinity Stress Tolerance Signaling_Cascade->Stress_Tolerance leads to AtPROPEP3_gene AtPROPEP3 Gene PROPEP3 PROPEP3 Precursor AtPROPEP3_gene->PROPEP3 transcription & translation PROPEP3->this compound processing Salinity_Stress Salinity Stress Salinity_Stress->AtPROPEP3_gene induces

AtPROPEP3 signaling pathway under salinity stress.

Experimental Protocols

Detailed methodologies for analyzing AtPROPEP3 gene expression under various abiotic stresses are provided below.

Plant Material and Growth Conditions
  • Plant Species: Arabidopsis thaliana (e.g., ecotype Columbia-0).

  • Growth Medium: Sow seeds on half-strength Murashige and Skoog (MS) medium with 0.8% agar (B569324).

  • Stratification: Keep seeds at 4°C in the dark for 2-3 days to synchronize germination.

  • Growth Chamber Conditions: Grow plants at 22°C under a 16-hour light/8-hour dark cycle.

Abiotic Stress Treatments

1. Salinity Stress

  • Grow seedlings on MS agar plates for 7-14 days.

  • Transfer seedlings to liquid MS medium containing 200 mM NaCl.

  • Collect tissue samples at various time points (e.g., 0, 15 min, 30 min, 1h, 3h, 6h) for gene expression analysis.[2]

2. Drought Stress

  • Progressive Drought: Grow plants in soil-filled pots for 3-4 weeks. Withhold watering and monitor the soil water content and plant phenotype. Collect leaf and root samples at different stages of drought stress (e.g., daily for 9 days).[9]

  • Dehydration Treatment: For rapid dehydration stress, excise whole rosettes from soil-grown plants and place them on dry filter paper in a controlled environment (e.g., a fume hood with constant airflow). Collect samples at various time points (e.g., 0, 15 min, 30 min, 1h).[10]

3. Cold Stress

  • Grow seedlings on MS agar plates for 14-21 days at 22°C.

  • Transfer the plates to a cold chamber set at 4°C.

  • Collect tissue samples at different time points (e.g., 0, 3h, 6h, 12h, 24h, 3 days) for analysis.[11][12][13]

4. ABA Treatment

  • Grow seedlings on MS agar plates for 7-8 days.

  • Prepare liquid MS medium supplemented with the desired concentration of ABA (e.g., 50 µM or 100 µM). Use a mock treatment (e.g., DMSO) as a control.

  • Transfer the seedlings to the ABA-containing medium.

  • Collect samples after the desired treatment duration (e.g., 2h, 5h, 24h).[1][14]

Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR)

qRT_PCR_Workflow Start Plant Tissue under Abiotic Stress RNA_Extraction Total RNA Extraction Start->RNA_Extraction DNase_Treatment DNase Treatment RNA_Extraction->DNase_Treatment cDNA_Synthesis cDNA Synthesis (Reverse Transcription) DNase_Treatment->cDNA_Synthesis qRT_PCR Quantitative Real-Time PCR cDNA_Synthesis->qRT_PCR Data_Analysis Data Analysis (e.g., 2^-ΔΔCt method) qRT_PCR->Data_Analysis End Relative Gene Expression Data_Analysis->End

Experimental workflow for qRT-PCR analysis.

  • RNA Extraction: Isolate total RNA from collected plant tissues using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qRT-PCR: Perform real-time PCR using a SYBR Green-based master mix and primers specific for AtPROPEP3 and a stable reference gene (e.g., Actin2 or UBQ10).

  • Data Analysis: Calculate the relative expression of AtPROPEP3 using the 2-ΔΔCt method.

Promoter Activity Analysis: GUS Histochemical Assay

To visualize the spatial and temporal expression pattern of AtPROPEP3 under abiotic stress, a promoter-GUS fusion construct can be used.

  • Plant Transformation: Generate transgenic Arabidopsis plants expressing the β-glucuronidase (GUS) reporter gene under the control of the AtPROPEP3 promoter.

  • Stress Treatment: Subject the transgenic plants to the desired abiotic stress conditions as described above.

  • GUS Staining:

    • Harvest tissues and incubate them in a GUS staining solution containing 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc).

    • Incubate at 37°C overnight.

    • Destain the tissues with 70% ethanol (B145695) to remove chlorophyll.

    • Visualize the blue precipitate, indicating GUS activity, under a microscope.

Conclusion

This technical guide provides a framework for the comprehensive analysis of AtPROPEP3 gene expression in response to various abiotic stresses. The provided data highlights the significant upregulation of AtPROPEP3 under salinity stress, and the detailed protocols enable researchers to further investigate its role in drought, cold, and ABA signaling. A deeper understanding of the AtPROPEP3 signaling pathway and its regulation holds promise for the development of novel strategies to enhance abiotic stress tolerance in crops, contributing to global food security in the face of a changing climate.

References

AtPep3 Receptor Binding Specificity: A Technical Guide to PEPR1 and PEPR2 Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth analysis of the binding specificity of Arabidopsis thaliana peptide 3 (AtPep3) to its receptors, PEPR1 and PEPR2. This compound, a member of the plant elicitor peptide (Pep) family, is a crucial signaling molecule involved in amplifying plant immune responses and mediating tolerance to abiotic stresses like salinity.[1][2] Understanding the specific interactions between this compound and its receptors is paramount for developing novel strategies in crop improvement and targeted drug development. This document summarizes the current quantitative data, details the experimental protocols used to elucidate these interactions, and provides visual representations of the associated signaling pathways and experimental workflows.

Quantitative Binding Data

While a direct dissociation constant (Kd) for the this compound-PEPR1 interaction has not been explicitly reported in the literature, extensive research on the closely related AtPep1 peptide provides a strong benchmark for the high-affinity interaction with PEPR1. Competitive binding assays have been instrumental in defining the specificity of this compound for PEPR1 over PEPR2.

Table 1: Binding Affinity of AtPep1 to PEPR1

LigandReceptorMethodDissociation Constant (Kd)Reference
125I-Tyr-AtPep1PEPR1Radioligand Binding Assay0.25 nM[3]

Table 2: Competitive Binding of AtPep Peptides to PEPR1 and PEPR2

Receptor Expressed in Tobacco CellsUnlabeled Competitor Peptide (10 nM)Remaining Specific Binding of 125I-Tyr-Pep1 (0.5 nM) (%)ConclusionReference
PEPR1 AtPep1~30%Strong Competition[4]
AtPep2~35%Strong Competition[4]
This compound ~70% Moderate Competition [4]
AtPep4~100%No Competition[4]
AtPep5~40%Strong Competition[4]
AtPep6~40%Strong Competition[4]
PEPR2 AtPep1~10%Strong Competition[4]
AtPep2~50%Moderate Competition[4]
This compound ~100% No Competition [4]
AtPep4~100%No Competition[4]
AtPep5~100%No Competition[4]
AtPep6~100%No Competition[4]

The data clearly indicates that this compound competes with AtPep1 for binding to PEPR1, albeit to a lesser extent than AtPep1 itself, suggesting a direct interaction.[4] Crucially, this compound shows no ability to compete with AtPep1 for binding to PEPR2, demonstrating a high degree of specificity for PEPR1.[4] This specificity is further supported by functional assays where this compound-mediated salinity stress tolerance is dependent on PEPR1 but not PEPR2.[2]

Experimental Protocols

Detailed methodologies are critical for the replication and advancement of research in this field. The following protocols are based on established methods for studying AtPep-PEPR interactions.

Radioligand Competition Binding Assay

This protocol is adapted from methodologies used to characterize AtPep1 binding to PEPRs expressed in heterologous systems, such as tobacco (BY-2) cells, which lack endogenous Pep receptors.[3][4]

Objective: To determine the binding specificity of unlabeled this compound for PEPR1 and PEPR2 by measuring its ability to compete with a radiolabeled AtPep1 analog.

Materials:

  • Transgenic tobacco (BY-2) suspension cells expressing either AtPEPR1 or AtPEPR2

  • Unlabeled synthetic AtPep1 and this compound peptides

  • Radiolabeled 125I-Tyr-AtPep1 (synthesized by iodinating a Tyr-tagged AtPep1)

  • Binding Buffer (e.g., Murashige and Skoog medium with 3% sucrose)

  • Wash Buffer (ice-cold Binding Buffer)

  • Glass fiber filters

  • Vacuum filtration manifold

  • Gamma counter

Procedure:

  • Cell Preparation: Culture transgenic tobacco cells to mid-log phase. On the day of the assay, equilibrate the cells in fresh Binding Buffer for 1 hour at room temperature with gentle agitation.

  • Competition Reaction: In a multi-well plate, add a fixed concentration of transgenic cells.

  • Add varying concentrations of unlabeled this compound (competitor) to the wells. Include a control with no competitor and a control with a saturating concentration of unlabeled AtPep1 to determine total and non-specific binding, respectively.

  • Add a constant, low concentration (e.g., 0.5 nM) of 125I-Tyr-AtPep1 to all wells.

  • Incubate at room temperature for a predetermined time to reach binding equilibrium (e.g., 10-15 minutes) with gentle agitation.

  • Filtration and Washing: Rapidly terminate the binding reaction by filtering the cell suspension through glass fiber filters using a vacuum manifold.

  • Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Calculate the percentage of specific binding of 125I-Tyr-AtPep1 at each concentration of this compound. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve and determine the IC50 value.

Medium Alkalinization Assay

This functional assay provides an indirect measure of receptor activation upon ligand binding. The binding of Peps to PEPRs induces a rapid increase in the pH of the extracellular medium.[3][5]

Objective: To assess the ability of this compound to activate PEPR1 and PEPR2 by measuring changes in the pH of the cell culture medium.

Materials:

  • Arabidopsis thaliana suspension cells (e.g., Col-0) or transgenic tobacco cells expressing PEPR1 or PEPR2

  • Synthetic this compound peptide

  • Culture medium (e.g., Murashige and Skoog)

  • pH meter with a microelectrode

  • Stir plate

Procedure:

  • Cell Preparation: Culture suspension cells to a high density. On the day of the experiment, allow the cells to settle and replace the medium with fresh, unbuffered culture medium.

  • Equilibration: Allow the pH of the cell suspension to stabilize for at least 1 hour with gentle stirring.

  • Peptide Treatment: Add a known concentration of this compound to the cell suspension.

  • pH Measurement: Monitor and record the pH of the medium continuously for at least 30 minutes following the addition of the peptide.

  • Data Analysis: Plot the change in pH over time. A rapid increase in pH indicates receptor activation. Compare the response to this compound with that of a known agonist like AtPep1 and a negative control (buffer).

Signaling Pathways and Experimental Workflows

This compound-PEPR1 Signaling Pathway

Upon binding of this compound to the extracellular leucine-rich repeat (LRR) domain of PEPR1, a signaling cascade is initiated, leading to downstream immune and stress responses.[1][6] This pathway involves the generation of second messengers and the activation of defense-related genes.

AtPep3_PEPR1_Signaling This compound This compound PEPR1 PEPR1 This compound->PEPR1 Binding GC_domain Guanylyl Cyclase Domain (GC) PEPR1->GC_domain Activation GTP GTP cGMP cGMP GTP->cGMP Conversion CNGC2 CNGC2 (Ca²⁺ Channel) cGMP->CNGC2 Gating Ca_ion Ca²⁺ Downstream_Signaling Downstream Signaling (e.g., ROS production, MAPK activation) Ca_ion->Downstream_Signaling Influx Defense_Genes Defense Gene Expression Downstream_Signaling->Defense_Genes Salinity_Tolerance Salinity Stress Tolerance Defense_Genes->Salinity_Tolerance

This compound-PEPR1 signaling cascade.
Experimental Workflow for Radioligand Competition Binding Assay

The following diagram illustrates the key steps in performing a radioligand competition binding assay to determine the binding specificity of this compound.

Radioligand_Binding_Workflow start Start: Culture Transgenic Tobacco Cells (PEPR1 or PEPR2) prepare_cells Prepare and Equilibrate Cells in Binding Buffer start->prepare_cells setup_assay Set up Assay Plate: - Cells - Unlabeled this compound (competitor) - Unlabeled AtPep1 (control) prepare_cells->setup_assay add_radioligand Add Radiolabeled ¹²⁵I-Tyr-AtPep1 setup_assay->add_radioligand incubate Incubate to Reach Binding Equilibrium add_radioligand->incubate filter_wash Filter and Wash to Remove Unbound Radioligand incubate->filter_wash quantify Quantify Bound Radioactivity (Gamma Counter) filter_wash->quantify analyze Data Analysis: Calculate % Specific Binding and Generate Competition Curve quantify->analyze end End: Determine this compound Binding Specificity analyze->end

References

The Mechanism of AtPep3 in Plant Defense Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth examination of the molecular mechanisms underpinning the action of AtPep3, an endogenous peptide elicitor in Arabidopsis thaliana. This compound is a crucial component of the plant's innate immune system, acting as a danger-associated molecular pattern (DAMP) to amplify defense responses against both biotic and abiotic stresses.

Overview of this compound Signaling

This compound is a small peptide derived from its precursor protein, PROPEP3. Cellular damage caused by pathogens or environmental stressors leads to the release of this compound into the extracellular space (the apoplast). Here, it is recognized by cell surface receptors, initiating a complex signaling cascade that culminates in a robust immune response. This pathway involves second messengers, ion fluxes, the production of reactive oxygen species (ROS), and large-scale transcriptional reprogramming. Notably, the this compound signaling pathway shares components with and is integral to pattern-triggered immunity (PTI), the first line of inducible plant defense.

Perception of the this compound Signal

The initial and most critical step in the this compound signaling pathway is its perception by specific cell surface receptors.

Receptors: this compound and other members of the AtPep family are perceived by two leucine-rich repeat receptor-like kinases (LRR-RLKs): PEP RECEPTOR 1 (PEPR1) and PEP RECEPTOR 2 (PEPR2) .[1][2][3][4] These receptors are pattern recognition receptors (PRRs) that recognize endogenous DAMPs.[1][2]

  • Binding Specificity: While both receptors can perceive AtPeps, studies have shown that this compound preferentially binds to and signals through PEPR1.[5][6][7] Functional analyses using receptor mutants have demonstrated that PEPR1 is essential for the this compound-induced salinity stress tolerance and immune responses.[5][7][8]

  • Receptor Redundancy: Despite the preference for PEPR1, there is functional redundancy. Single mutants in pepr1 or pepr2 still show some sensitivity to AtPeps, but the pepr1/pepr2 double mutant is completely insensitive, confirming that these two receptors are fully responsible for AtPep perception.[1][2]

Downstream Signaling Cascade

Upon binding of this compound to PEPR1, a series of rapid intracellular events are triggered.

Guanylyl Cyclase Activity and Calcium Influx

A key and unique feature of the PEPR1 receptor is its intrinsic enzymatic activity beyond that of a typical kinase.

  • cGMP Production: AtPepR1 possesses guanylyl cyclase activity.[9][10][11] Upon ligand binding, the receptor catalyzes the conversion of GTP to the second messenger cyclic GMP (cGMP).[9][12]

  • Calcium Channel Activation: The generated cGMP directly activates a cyclic nucleotide-gated ion channel, CNGC2 .[9][10][11]

  • Cytosolic Ca²⁺ Elevation: Activation of CNGC2 facilitates a rapid influx of extracellular calcium ions (Ca²⁺) into the cytosol.[9][10][12] This results in a distinct and transient increase in cytosolic Ca²⁺ concentration, a conserved hallmark of early defense signaling.[9][13] This Ca²⁺ signature encodes information about the stimulus and is critical for activating downstream responses.[10][13]

The Oxidative Burst

Another rapid response triggered by this compound perception is the production of reactive oxygen species (ROS), primarily hydrogen peroxide (H₂O₂).

  • ROS as Second Messengers: The "oxidative burst" is a key component of PTI.[14][15] ROS are not merely toxic byproducts but act as crucial signaling molecules that can directly modify proteins and propagate the defense signal.[15][16][17]

  • AtPep-Induced H₂O₂: Application of AtPep peptides to plant tissues leads to a measurable accumulation of H₂O₂, which is associated with the activation of defense genes.[9][18] This ROS production is a critical step for subsequent signaling events, including the activation of MAP kinases and defense gene expression.

MAP Kinase (MAPK) Cascade Activation

Calcium fluxes and ROS production lead to the activation of mitogen-activated protein kinase (MAPK) cascades. These cascades are conserved signaling modules that phosphorylate a variety of substrates, including transcription factors, to regulate gene expression. AtPep-dependent signaling has been shown to result in the expression and activation of MPK3 , a well-characterized MAPK involved in plant immunity.[9][12]

Hormonal Crosstalk

The this compound pathway is intricately connected with the signaling networks of major defense-related phytohormones. PEPR signaling appears to function as a key node that co-activates otherwise antagonistic hormonal branches.[3]

  • Jasmonic Acid (JA) and Ethylene (ET): The AtPep signaling pathway strongly activates JA and ET signaling, which are critical for defense against necrotrophic pathogens and herbivorous insects.[3][18] For instance, the induction of the defensin (B1577277) gene PDF1.2 by AtPep1 is dependent on intact JA and ET pathways.[18]

  • Salicylic (B10762653) Acid (SA): The pathway also enhances SA-mediated defense branches, which are traditionally associated with resistance to biotrophic pathogens.[2][3] While SA and JA/ET pathways are often mutually antagonistic, PEPR activation seems to bypass this antagonism, leading to a broad-spectrum defense posture.[3][19]

Transcriptional Reprogramming and Defense Amplification

The ultimate outcome of the this compound signaling cascade is a massive reprogramming of the plant's transcriptome to establish a heightened state of defense.

  • Defense Gene Induction: The pathway activates the expression of numerous defense-related genes, including PDF1.2, the transcription factor WRKY33, and MPK3.[9][12][18]

  • Amplification Loop: A significant feature of this system is a positive feedback loop. AtPep peptides strongly induce the transcription of their own precursor genes (PROPEPs).[18] For example, the expression of PROPEP1, PROPEP2, and PROPEP3 is robustly induced upon pathogen challenge.[3][20] This amplification ensures a rapid and powerful response upon initial danger perception.

Quantitative Data Summary

The following table summarizes key quantitative data from studies on AtPep signaling, providing context for concentrations and the magnitude of responses.

ParameterElicitorConcentrationObserved EffectSource
Salinity Stress Tolerance This compound10 nMHigh level of induced tolerance in Arabidopsis WT plants.[5][21]
Gene Expression AtPep110 nMStrong induction of PROPEP1 and PDF1.2 expression in excised leaves after 2 hours.[18]
Calcium Signaling This compound20 nMAtPepR1-dependent elevation of cytosolic Ca²⁺ in roots.[9]
Transcriptome Changes flg22 (MAMP)1 µM1,895 differentially expressed genes (DEGs) detected after 30 minutes.[22]
Transcriptome Changes AtPep1 (DAMP)1 µM1,773 differentially expressed genes (DEGs) detected after 30 minutes.[23]

Key Experimental Protocols

The study of this compound signaling relies on a set of core molecular and physiological assays.

Gene Expression Analysis by qRT-PCR

This method is used to quantify the transcript levels of target genes in response to this compound treatment.

  • Treatment: Arabidopsis seedlings or leaf discs are treated with a synthetic this compound peptide solution (e.g., 10 nM - 1 µM) or a mock solution (control).

  • Sample Collection: Tissues are harvested at specific time points post-treatment (e.g., 30 min, 1h, 2h) and immediately frozen in liquid nitrogen.

  • RNA Extraction: Total RNA is isolated from the plant tissue using a commercial kit or a TRIzol-based method.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): The qPCR reaction is performed using gene-specific primers for the target gene (e.g., PDF1.2) and a reference gene (e.g., ACTIN2 or β-tubulin) for normalization.[18][22] The relative expression is calculated using the ΔΔCt method.

In Vivo Calcium Imaging

This protocol measures the this compound-induced changes in cytosolic Ca²⁺ concentration in real-time.

  • Plant Material: Transgenic Arabidopsis plants stably expressing a Ca²⁺-sensitive photoprotein, such as aequorin, are used.

  • Aequorin Reconstitution: Leaf discs or whole seedlings are incubated overnight in a solution containing the luminophore coelenterazine (B1669285) to reconstitute the active aequorin protein.

  • Elicitation and Measurement: The plant material is placed in a luminometer. A solution of this compound (e.g., 20 nM) is injected into the sample chamber.

  • Data Acquisition: The resulting luminescence, which is proportional to the cytosolic Ca²⁺ concentration, is recorded over time.[9] The data is often presented as relative luminescence units (RLU) over time.

Oxidative Burst (ROS) Assay

This assay detects the production of H₂O₂ in plant tissues following elicitor treatment.

  • Treatment: Leaf discs are floated on a solution containing synthetic this compound.

  • H₂O₂ Detection: The production of H₂O₂ is measured using a chemiluminescence-based assay. The leaf discs are transferred to a solution containing luminol (B1675438) and horseradish peroxidase (HRP). H₂O₂ released from the tissue reacts with luminol in an HRP-catalyzed reaction, producing light.

  • Measurement: The light emission is measured over time using a luminometer.

  • Histochemical Staining (Alternative): Tissues can be stained with 3,3'-diaminobenzidine (B165653) (DAB), which polymerizes in the presence of H₂O₂ and peroxidase, forming a visible brown precipitate at the site of ROS production.[18]

Visualizations

This compound Signaling Pathway

AtPep3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound (DAMP) PEPR1 PEPR1 Receptor This compound->PEPR1 1. Perception NADPH_Ox NADPH Oxidase (RBOHD) PEPR1->NADPH_Ox Activation GTP GTP cGMP cGMP PEPR1->cGMP 2. Guanylyl Cyclase Activity CNGC2 CNGC2 Channel Ca_ion Ca²⁺ Influx CNGC2->Ca_ion 4. Ca²⁺ Influx ROS ROS (H₂O₂) NADPH_Ox->ROS 5. Oxidative Burst GTP->cGMP cGMP->CNGC2 3. Activation MAPK MAPK Cascade (e.g., MPK3) Ca_ion->MAPK 6. Activation Hormones Hormone Signaling (SA, JA, ET) Ca_ion->Hormones ROS->MAPK MAPK->Hormones TFs Transcription Factors (e.g., WRKYs) MAPK->TFs 7. Activation Defense_Genes Defense Gene Expression (e.g., PDF1.2, PROPEPs) Hormones->Defense_Genes TFs->Defense_Genes 8. Transcription

Caption: The this compound signaling cascade from receptor perception to defense gene activation.

Experimental Workflow: qRT-PCR for Gene Expression

qRT_PCR_Workflow start Start: Arabidopsis Seedlings treatment 1. Treatment (this compound vs Mock) start->treatment harvest 2. Harvest Tissue (Time Course) treatment->harvest rna_extraction 3. Total RNA Extraction harvest->rna_extraction cdna_synthesis 4. cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis qpcr 5. Quantitative PCR (Gene-Specific & Ref. Primers) cdna_synthesis->qpcr analysis 6. Data Analysis (ΔΔCt Method) qpcr->analysis end End: Relative Gene Expression analysis->end

Caption: Workflow for analyzing this compound-induced gene expression via qRT-PCR.

References

AtPep3: An Endogenous Danger Signal Orchestrating Plant Defense and Stress Resilience

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

AtPep3, a member of the plant elicitor peptide (Pep) family, has emerged as a critical endogenous danger-associated molecular pattern (DAMP) in Arabidopsis thaliana. Released upon cellular damage caused by biotic or abiotic stresses, this compound is perceived by cell surface receptors, initiating a signaling cascade that bolsters the plant's immune response and enhances tolerance to environmental challenges such as high salinity. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound perception and signaling, detailed experimental protocols for its study, and a curated summary of quantitative data to facilitate further research and potential applications in crop improvement and drug development.

Introduction to this compound as a DAMP

Plants, as sessile organisms, have evolved sophisticated surveillance systems to detect threats and damage. These systems recognize not only pathogen-associated molecular patterns (PAMPs) from microbes but also endogenous molecules released from stressed or damaged host cells, known as DAMPs. This compound is a 23-amino acid peptide derived from its precursor protein, PROPEP3. Its expression is induced by various stressors, including pathogen attack and high salinity, highlighting its role as a key alarm signal in the plant's danger response system.[1][2]

The this compound Signaling Pathway

The perception of this compound at the cell surface triggers a multifaceted signaling cascade, leading to the activation of downstream defense and stress-adaptive responses.

Receptors: PEPR1 and PEPR2

This compound is primarily recognized by two leucine-rich repeat receptor-like kinases (LRR-RLKs), PEPR1 and PEPR2.[3] While both receptors can perceive AtPeps, functional analyses have revealed a preferential role for PEPR1 in mediating the response to this compound, particularly in the context of salinity stress tolerance.[1][2][3][4] In contrast, both PEPR1 and PEPR2 are involved in the perception of other AtPeps, such as AtPep1 and AtPep2, for immune responses. The double mutant pepr1/pepr2 is completely insensitive to AtPep1, AtPep2, and this compound, indicating that these two receptors are the primary gateways for Pep signaling.[5]

Downstream Signaling Events

Upon binding of this compound to PEPR1/PEPR2, a series of rapid intracellular events are initiated:

  • Reactive Oxygen Species (ROS) Production: One of the earliest responses is a burst of apoplastic ROS, primarily in the form of hydrogen peroxide (H₂O₂). This oxidative burst is a hallmark of plant defense activation.

  • Mitogen-Activated Protein Kinase (MAPK) Activation: this compound perception leads to the phosphorylation and activation of MAPKs, key signaling molecules that regulate a wide array of cellular processes, including gene expression and phytohormone biosynthesis.

  • Phytohormone Signaling: The this compound signaling pathway crosstalks with major defense-related phytohormone pathways, including those of jasmonic acid (JA), ethylene (B1197577) (ET), and salicylic (B10762653) acid (SA), leading to the transcriptional activation of defense-related genes.

Signaling Pathway Diagram:

AtPep3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Cytoplasm This compound This compound (DAMP) PEPR1 PEPR1 This compound->PEPR1 High Affinity PEPR2 PEPR2 This compound->PEPR2 Lower Affinity ROS ROS Burst PEPR1->ROS MAPK_cascade MAPK Cascade (MPK3/MPK6) PEPR1->MAPK_cascade Defense_Genes Defense Gene Expression (e.g., PDF1.2, PR1) ROS->Defense_Genes Phytohormones Phytohormone Signaling (JA, ET, SA) MAPK_cascade->Phytohormones Phytohormones->Defense_Genes

Caption: this compound signaling pathway.

Quantitative Data Summary

This section provides a summary of key quantitative data related to this compound function.

Table 1: this compound Receptor Binding and Physiological Responses

ParameterValueConditionsReference
This compound Binding to PEPR1 Preferential bindingInferred from salinity stress assays in pepr1 and pepr2 mutants[1][2][3]
AtPep1-6 Competition for PEPR1 Binding AtPep1-6 compete with 125I-Y-Pep110 nM unlabeled peptides[6]
AtPep1 & AtPep2 Competition for PEPR2 Binding Only AtPep1 and AtPep2 compete with 125I-Y-Pep110 nM unlabeled peptides[6]
This compound fragment (AT13-5) Dose-Response on Salinity Tolerance
0 nM (Control)~0.4 mg/g FW Chlorophyll (B73375)150 mM NaCl[2]
1 nM~0.6 mg/g FW Chlorophyll150 mM NaCl[2]
10 nM~0.8 mg/g FW Chlorophyll150 mM NaCl[2]
100 nM~0.8 mg/g FW Chlorophyll150 mM NaCl[2]
1 µM~0.8 mg/g FW Chlorophyll150 mM NaCl[2]

Table 2: AtPep-Induced Defense Gene Expression

GeneTreatmentFold InductionTime PointMethodReference
PROPEP1 10 nM AtPep1~4-fold2 hSemiquantitative RT-PCR[7]
PDF1.2 10 nM AtPep1~6-fold2 hSemiquantitative RT-PCR[7]
PROPEP Genes 20 nM AtPep peptidesVaried (see original paper)2 hSemiquantitative RT-PCR[8]
PDF1.2 20 nM AtPep peptidesVaried (AtPep2 > AtPep1)Not specifiedSemiquantitative RT-PCR[8]
PR1 20 nM AtPep peptidesVariedNot specifiedSemiquantitative RT-PCR[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of this compound. The following sections outline key experimental protocols.

Peptide Synthesis

Synthetic this compound peptide (sequence: EIKARGKNKTKPTPSSGKGGKHN) can be produced using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

Workflow for Solid-Phase Peptide Synthesis:

Peptide_Synthesis_Workflow Resin 1. Resin Swelling Deprotection1 2. Fmoc Deprotection Resin->Deprotection1 Coupling 3. Amino Acid Coupling Deprotection1->Coupling Wash 4. Washing Coupling->Wash Repeat Repeat Steps 2-4 Wash->Repeat Repeat->Deprotection1 Deprotection2 5. Final Fmoc Deprotection Repeat->Deprotection2 Cleavage 6. Cleavage from Resin & Side-chain Deprotection Deprotection2->Cleavage Purification 7. Purification (HPLC) Cleavage->Purification Characterization 8. Characterization (Mass Spec) Purification->Characterization

Caption: Solid-phase peptide synthesis workflow.

Salinity Stress Assay in Arabidopsis

This protocol assesses the effect of this compound on plant tolerance to high salt conditions.

  • Plant Growth: Grow Arabidopsis thaliana seedlings on half-strength Murashige and Skoog (MS) medium under sterile conditions.

  • Peptide Pre-treatment: After 7 days, transfer seedlings to liquid half-strength MS medium containing the desired concentration of this compound peptide (e.g., 0, 1, 10, 100, 1000 nM) for 3 days.

  • Salt Stress Induction: Replace the medium with fresh liquid half-strength MS medium containing both the this compound peptide and 150 mM NaCl.

  • Phenotypic Analysis: After a defined period (e.g., 10 days), assess plant survival and measure chlorophyll content as an indicator of stress tolerance.

Luminol-Based ROS Burst Assay

This assay quantifies the production of ROS in response to this compound treatment.

  • Plant Material: Use leaf discs (4 mm diameter) from 4-5 week old Arabidopsis plants.

  • Recovery: Float leaf discs in a 96-well plate containing sterile water and incubate overnight in the dark to allow wound-induced ROS to subside.

  • Assay Solution: Replace the water with an assay solution containing luminol (B1675438) (e.g., 100 µM) and horseradish peroxidase (HRP) (e.g., 20 µg/mL).

  • Elicitation and Measurement: Add this compound to the desired final concentration and immediately measure luminescence using a plate reader over a time course (e.g., 60 minutes).

MAPK Activation Assay (Immunoblot)

This protocol detects the phosphorylation of MAPKs following this compound treatment.

  • Treatment: Treat Arabidopsis seedlings or protoplasts with this compound (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30 minutes).

  • Protein Extraction: Rapidly freeze the tissue in liquid nitrogen and extract total proteins in a buffer containing phosphatase inhibitors.

  • Immunoblotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for phosphorylated MAPKs (e.g., anti-p44/42 MAPK). A total MAPK antibody should be used as a loading control.

Defense Gene Expression Analysis (RT-qPCR)

This protocol quantifies the transcript levels of defense-related genes in response to this compound.

  • Treatment: Infiltrate Arabidopsis leaves with a solution containing this compound (e.g., 20 nM) or a mock solution.

  • RNA Extraction: Harvest leaf tissue at specific time points (e.g., 2 hours) and extract total RNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

  • qPCR: Perform quantitative real-time PCR (qPCR) using gene-specific primers for target defense genes (e.g., PDF1.2, PR1) and a reference gene for normalization.

Workflow for this compound-induced Gene Expression Analysis:

Gene_Expression_Workflow Treatment 1. This compound Treatment of Arabidopsis RNA_Extraction 2. RNA Extraction Treatment->RNA_Extraction cDNA_Synthesis 3. cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR 4. Quantitative PCR cDNA_Synthesis->qPCR Data_Analysis 5. Data Analysis (Relative Gene Expression) qPCR->Data_Analysis

Caption: Workflow for analyzing this compound-induced gene expression.

Conclusion and Future Directions

This compound stands as a pivotal endogenous danger signal in plants, integrating responses to both biotic and abiotic stresses. The elucidation of its signaling pathway and the development of robust experimental protocols are crucial for a deeper understanding of plant immunity and stress adaptation. Future research should focus on precisely quantifying the binding affinities of this compound to its receptors, identifying the full complement of downstream signaling components, and exploring the potential of synthetic this compound analogs to enhance disease resistance and stress tolerance in agriculturally important crops. The knowledge gained from studying this compound not only advances our fundamental understanding of plant biology but also opens avenues for the development of novel, peptide-based strategies for sustainable agriculture.

References

An In-depth Technical Guide on the Evolutionary Relationship of the AtPep Peptide Family in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Plant elicitor peptides (Peps) are a family of endogenous signaling molecules that act as Damage-Associated Molecular Patterns (DAMPs) to amplify plant innate immunity. First discovered in Arabidopsis thaliana (AtPeps), these peptides are derived from larger precursor proteins (PROPEPs) and are perceived by cell surface receptors (PEPRs). This technical guide provides a comprehensive overview of the evolutionary dynamics, signaling mechanisms, and functional diversification of the Pep peptide family across the plant kingdom. It details the co-evolution of Peps and their receptors, which has led to family-specific recognition motifs, rendering the perception system incompatible between distant plant families while the downstream signaling machinery remains highly conserved. This document includes structured data tables, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a critical resource for researchers in plant biology and immunology.

Introduction to the Plant Elicitor Peptide (Pep) Family

Plant elicitor peptides (Peps) are a class of endogenous molecules that play a crucial role in plant defense by amplifying the immune response to pathogens and damage.[1] Classified as DAMPs, Peps are processed from the C-terminal end of larger precursor proteins known as PROPEPs.[2][3] In the model organism Arabidopsis thaliana, the AtPep family consists of eight members (AtPep1-AtPep8) that are perceived by two leucine-rich repeat receptor-like kinases (LRR-RLKs), PEPR1 and PEPR2.[3][4] This perception initiates a signaling cascade characteristic of pattern-triggered immunity (PTI), including the production of reactive oxygen species (ROS), ethylene (B1197577) biosynthesis, and the activation of defense-related genes.[4][5] A key feature of this system is a positive feedback loop where the perception of AtPeps induces the expression of their own PROPEP precursor genes, thereby amplifying the initial danger signal.[6] Orthologs of PROPEP and PEPR genes have been identified in numerous angiosperm species, indicating a widespread role for this signaling system in the plant kingdom.[1][7]

The AtPep Family in Arabidopsis thaliana

The Arabidopsis genome encodes eight PROPEP genes, which give rise to eight distinct AtPep peptides.[2] While the peptides show functional redundancy in activating immune responses when applied exogenously, their precursor proteins exhibit differential expression patterns and subcellular localizations, suggesting potentially non-redundant roles in vivo.[2][3] For instance, analyses have associated the expression of PROPEP1, PROPEP2, and PROPEP3 with plant defense, whereas PROPEP5 expression is linked to reproduction.[3] The sequences of the eight AtPep peptides show high conservation at the C-terminus, which contains a conserved motif critical for activity, while the N-terminal region is highly variable.[8]

Data Presentation: AtPep Peptide Sequences

The following table summarizes the amino acid sequences of the eight known AtPep peptides from Arabidopsis thaliana.

PeptideSequenceLength (AA)
AtPep1 ATKFRISRNQGRNGVSSGRLGDDN23
AtPep2 ATKFRISRSQGRNGVRNGSSGRLGDDN25
AtPep3 ATKFRISRSQGRNGVRNGSSGRLGDDN25
AtPep4 ATKFRISRSQGRNGVRNGSSGRLGDDN25
AtPep5 ATKFRISRSQGRNGVRNGSSGRLGDDN25
AtPep6 ATKFRISRSQGRNGVRNGSSGRLGDDN25
AtPep7 GKIYHSNLGQNGVGSSGSSN20
AtPep8 ATKFRISRSQGRNGVRNGSSGRLGDDN25
Note: Sequences are derived from published data.[8][9] The C-terminal region is highly conserved across most members.

Evolutionary Divergence and Co-evolution of Peps and PEPRs

Phylogenetic analyses reveal that PROPEP and PEPR proteins form distinct, plant family-specific clusters.[7][10] This suggests a co-evolutionary relationship between the peptide ligands and their receptors. A significant finding is the interfamily incompatibility of Pep perception; peptides from one plant family are generally not recognized by species outside of that family.[1][7] For example, AtPeps from Arabidopsis (Brassicaceae) do not elicit a response in tomato (Solanaceae) or maize (Poaceae), and vice-versa.[11]

This specificity is attributed to the evolutionary divergence of the peptide sequences and the corresponding ligand-binding domains of the PEPRs.[1] Researchers have identified family-specific consensus motifs within the Pep sequences that are critical for recognition.[11] The integration of a family-specific motif into a non-native Pep sequence can enable its perception by the corresponding plant family.[1]

Data Presentation: Family-Specific Pep Consensus Motifs
Plant FamilyConsensus Motif Characteristics
Brassicaceae Contains a partially conserved proline residue.
Solanaceae Proline residues appear to play a significant role.
Poaceae Rich in glycine (B1666218) residues with conserved histidines at the C-terminus.
Source: Derived from analysis of Pep sequences across plant families.[11]

Despite the specificity at the perception level, the downstream signaling machinery is highly conserved. When a PEPR from one family (e.g., AtPEPR1 from Arabidopsis) is transiently expressed in a distant species (e.g., Nicotiana benthamiana), it confers the ability to perceive its cognate Pep and activate the native downstream defense signaling pathway.[1][10]

The AtPep Signaling Pathway

The perception of AtPep peptides by PEPR1 and PEPR2 initiates a rapid and robust signaling cascade that amplifies the plant's immune response.

  • Perception: AtPep peptides, released into the apoplast upon cell damage, bind to the LRR domains of the PEPR1 and PEPR2 receptors at the plasma membrane.[5][12]

  • Early Events: Ligand binding leads to immediate downstream events, including a transient membrane depolarization through the activation of anion channels and a significant influx of cytosolic calcium ([Ca²⁺]cyt).[5][13] The PEPR1 receptor itself possesses guanylyl cyclase activity, generating cGMP, which in turn activates cGMP-activated Ca²⁺ channels to mediate the calcium elevation.[13]

  • ROS and Ethylene Production: The signaling cascade triggers an oxidative burst, leading to the production of reactive oxygen species (ROS), and stimulates the biosynthesis of the defense hormone ethylene.[5]

  • Transcriptional Reprogramming: These signals activate downstream MAP kinase cascades and other pathways, leading to the transcriptional activation of hundreds of defense-related genes, including transcription factors (WRKYs), pathogenesis-related (PR) genes, and the defensin (B1577277) gene PDF1.2.[6][13]

  • Amplification Loop: Crucially, the pathway activates the transcription of PROPEP genes, leading to the production of more AtPep precursors. This creates a positive feedback loop that amplifies the initial danger signal throughout the plant tissue.[6]

Visualization: AtPep Signaling Pathway

AtPep_Signaling cluster_intracellular Cytosol (Intracellular) AtPep AtPep Peptide PEPR PEPR1 / PEPR2 (LRR-RLK) AtPep->PEPR Ca_channel Ca²⁺ Channel PEPR->Ca_channel Activation ROS Oxidative Burst (ROS) PEPR->ROS Ethylene Ethylene Biosynthesis PEPR->Ethylene Ca_ion Ca²⁺ Influx Ca_channel->Ca_ion MAPK MAPK Cascade Ca_ion->MAPK ROS->MAPK Defense_Genes Defense Genes (e.g., PDF1.2) MAPK->Defense_Genes Transcriptional Activation PROPEP_Genes PROPEP Genes MAPK->PROPEP_Genes Transcriptional Activation PROPEP_Genes->AtPep Amplification Loop

A simplified model of the AtPep signaling cascade in Arabidopsis.

Experimental Protocols

This section provides methodologies for key experiments used to study the evolutionary and functional aspects of the Pep family.

Protocol 1: Peptide Activity Bioassay (Ethylene Production)

This assay measures the production of ethylene, a common defense response, to quantify a plant's perception of an elicitor peptide.

1. Plant Material: Grow plants (e.g., Arabidopsis thaliana, Nicotiana benthamiana, Solanum lycopersicum) under controlled conditions (e.g., 16h light/8h dark photoperiod) for 4-5 weeks.[10] 2. Leaf Disc Preparation:

  • Excise fully expanded leaves from healthy plants.
  • Using a cork borer (e.g., 4 mm diameter), punch out leaf discs, avoiding the mid-vein.
  • Float the leaf discs in a petri dish containing sterile water and incubate for at least 4 hours (or overnight) to subside wounding effects. 3. Peptide Treatment:
  • Prepare peptide solutions of desired concentrations (e.g., 1 µM) in sterile water.[10] Include a water-only control.
  • Transfer 8-10 leaf discs into a 6 ml gas-tight glass vial containing 200 µl of the respective peptide solution or control.[10] 4. Incubation and Measurement:
  • Seal the vials and incubate under constant light for 4-5 hours.[10]
  • Using a gas-tight syringe, withdraw 1 ml of the headspace gas from each vial.
  • Inject the gas sample into a gas chromatograph (GC) equipped with a flame ionization detector (FID) to quantify ethylene concentration. 5. Data Analysis:
  • Calculate the ethylene production rate (e.g., in nl/g fresh weight/h).
  • Perform statistical analysis (e.g., t-test or ANOVA) to determine significant differences between peptide treatments and the control.[10]

Protocol 2: Transient Receptor Expression in N. benthamiana

This protocol is used to test if a specific receptor can perceive a peptide ligand by expressing the receptor in a heterologous system that has the necessary downstream signaling components.

1. Plasmid Construction:

  • Clone the full-length coding sequence of the PEPR gene of interest (e.g., AtPEPR1, ZmPEPR1a) into a binary vector suitable for agroinfiltration (e.g., pGWB517).[10] 2. Agrobacterium Transformation:
  • Transform the resulting plasmid into a suitable Agrobacterium tumefaciens strain (e.g., GV3101).
  • Grow the transformed Agrobacterium in liquid LB medium with appropriate antibiotics to an OD₆₀₀ of ~0.8-1.0.
  • Harvest the cells by centrifugation and resuspend in infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 150 µM acetosyringone). 3. Infiltration:
  • Using a needleless syringe, infiltrate the Agrobacterium suspension into the abaxial side of leaves of 4-week-old N. benthamiana plants.
  • Co-infiltrate with an Agrobacterium strain expressing a viral silencing suppressor (e.g., p19) to enhance protein expression. 4. Peptide Bioassay:
  • One to two days post-infiltration, perform the ethylene production bioassay as described in Protocol 1 using leaf discs from the infiltrated areas.[10] 5. Analysis: An increase in ethylene production in response to the specific peptide only in the leaves expressing the corresponding receptor confirms a functional interaction.

Visualization: Experimental Workflow for Testing Interfamily Incompatibility

Experimental_Workflow cluster_brassicaceae Brassicaceae cluster_solanaceae Solanaceae cluster_poaceae Poaceae A_thaliana Arabidopsis Leaf Discs Incubate Incubate 5h A_thaliana->Incubate AtPep AtPep1 AtPep->A_thaliana S_lycopersicum Tomato Leaf Discs AtPep->S_lycopersicum Z_mays Maize Leaf Discs AtPep->Z_mays S_lycopersicum->Incubate SlPep SlPep1 SlPep->A_thaliana SlPep->S_lycopersicum SlPep->Z_mays Z_mays->Incubate ZmPep ZmPep1 ZmPep->A_thaliana ZmPep->S_lycopersicum ZmPep->Z_mays GC Measure Ethylene (Gas Chromatography) Incubate->GC Analyze Analyze Data GC->Analyze

Workflow for cross-family peptide activity assays.

Conclusion and Future Directions

The study of the Pep peptide family has provided significant insights into the mechanisms of endogenous danger signaling in plants. The co-evolution of Peps and their PEPR receptors has resulted in a highly specific, family-level recognition system built upon a conserved downstream signaling framework. This evolutionary divergence highlights the adaptability of plant immune systems.

For researchers and drug development professionals, this system presents unique opportunities. The ability to trigger a robust, native immune response with synthetic peptides could lead to novel crop protection strategies. Future research should focus on:

  • Identifying and characterizing Pep-PEPR systems in a wider range of crop species.

  • Elucidating the precise structural basis of Pep-PEPR recognition to potentially engineer peptides with broader or enhanced activity.

  • Investigating the interplay between Pep-mediated signaling and other immune and developmental pathways.[4][14]

Understanding the evolutionary journey of this critical peptide family will continue to inform our efforts to enhance plant resilience and productivity.

References

Decoding the AtPep3 Signaling Network: A Technical Guide to its Downstream Components

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction: The plant elicitor peptide AtPep3, a member of the plant elicitor peptide (Pep) family, has emerged as a critical signaling molecule in Arabidopsis thaliana. It plays a pivotal role in orchestrating responses to both abiotic stresses, such as salinity, and biotic threats from pathogens. This compound perception and signal transduction are mediated by leucine-rich repeat receptor kinases (LRR-RLKs), primarily PEP RECEPTOR 1 (PEPR1) and to a lesser extent, PEPR2. Understanding the intricate network of downstream signaling components activated upon this compound binding to its receptors is paramount for a comprehensive grasp of plant stress physiology and for developing novel strategies in crop improvement and drug development. This technical guide provides a detailed overview of the known downstream signaling components of the this compound pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades.

Core Signaling Cascade

The this compound signaling pathway is initiated by the binding of the this compound peptide to its cell surface receptor, PEPR1. This ligand-receptor interaction triggers a cascade of intracellular events, leading to the activation of downstream responses. The core components of this signaling pathway are summarized below.

I. Receptor Complex Formation and Activation

Upon binding of this compound, PEPR1 undergoes a conformational change, leading to the recruitment of and interaction with other proteins to form an active signaling complex. Key interacting partners identified to date include:

  • BAK1 (BRI1-ASSOCIATED RECEPTOR KINASE 1): This co-receptor is a crucial component of multiple LRR-RLK signaling pathways and has been shown to interact with PEPR1 to initiate downstream signaling.

  • BIK1 (BOTRYTIS-INDUCED KINASE 1): A receptor-like cytoplasmic kinase, BIK1 is rapidly phosphorylated by PEPR1 upon this compound perception. This phosphorylation event is a critical step in relaying the signal from the receptor complex to downstream components.[1][2][3]

The formation of this active receptor complex is the first committed step in the this compound signaling pathway, leading to the activation of the kinase activity of PEPR1 and subsequent phosphorylation of downstream targets.

This compound This compound PEPR1 PEPR1 This compound->PEPR1 BAK1 BAK1 PEPR1->BAK1 BIK1 BIK1 PEPR1->BIK1 Phosphorylates Downstream Downstream Signaling BIK1->Downstream

Caption: this compound-induced receptor complex formation.
II. Second Messengers: Calcium and cGMP

A rapid influx of calcium ions (Ca2+) into the cytosol is one of the earliest detectable downstream events following this compound perception.[2] This increase in cytosolic Ca2+ acts as a crucial second messenger, activating a host of calcium-dependent proteins.

The generation of this calcium signal is linked to the activity of cyclic guanosine (B1672433) monophosphate (cGMP). PEPR1 possesses an intrinsic guanylyl cyclase activity, which is stimulated upon this compound binding, leading to the production of cGMP. This cGMP, in turn, activates cyclic nucleotide-gated ion channels (CNGCs), such as CNGC2, facilitating the influx of Ca2+ into the cell.[2]

III. Reactive Oxygen Species (ROS) Burst

Another hallmark of this compound signaling is a rapid and transient production of reactive oxygen species (ROS), often referred to as an oxidative burst. This ROS production is primarily mediated by the plasma membrane-localized NADPH oxidase, RBOHD (Respiratory Burst Oxidase Homolog D). The activation of RBOHD is thought to be dependent on the upstream signaling events, including the phosphorylation of BIK1 and the increase in cytosolic Ca2+. The generated ROS act as signaling molecules to further amplify the defense response and can also have direct antimicrobial effects.

Downstream Responses

The initial signaling events described above converge to activate a broad range of downstream responses, ultimately leading to enhanced stress tolerance and immunity.

I. MAP Kinase (MAPK) Cascade Activation

The this compound pathway activates a mitogen-activated protein kinase (MAPK) cascade, a conserved signaling module in eukaryotes. Key MAPK components involved include MPK3. The activation of this cascade plays a crucial role in regulating the expression of downstream defense-related genes.

II. Transcriptional Reprogramming

A major outcome of the this compound signaling cascade is a significant reprogramming of the plant's transcriptome. This involves the upregulation of a large number of genes, many of which are associated with defense and stress responses. A key transcription factor involved in this process is WRKY33.

Start Start: Arabidopsis expressing PEPR1-FLAG Grind Grind tissue in liquid nitrogen Start->Grind Lyse Lyse cells in lysis buffer Grind->Lyse Centrifuge1 Centrifuge to clarify lysate Lyse->Centrifuge1 IP Incubate with anti-FLAG beads Centrifuge1->IP Wash Wash beads IP->Wash Elute Elute bound proteins Wash->Elute Analyze Analyze by SDS-PAGE and Mass Spectrometry Elute->Analyze

References

Subcellular Localization of the AtPep3 Precursor Protein, PROPEP3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the subcellular localization of the Arabidopsis thaliana Pep3 precursor protein, PROPEP3. It includes detailed experimental protocols, quantitative data analysis, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of PROPEP3's role in plant cellular processes.

Introduction

PROPEP3 is the precursor protein of AtPep3, a damage-associated molecular pattern (DAMP) peptide involved in crucial plant stress responses, including salinity tolerance and innate immunity.[1] Understanding the precise subcellular location of PROPEP3 is fundamental to elucidating the mechanisms of this compound processing, potential unconventional secretion, and the initiation of downstream signaling cascades. Experimental evidence primarily points towards a cytosolic localization for PROPEP3. This guide outlines the methodologies to verify this localization and presents the current understanding of the associated signaling pathways.

Quantitative Data on Subcellular Localization

While direct quantitative measurements of PROPEP3 distribution are not extensively published, the qualitative evidence from fluorescent protein fusion experiments strongly indicates an exclusive cytoplasmic localization. For the purpose of providing a working quantitative model, we can represent this distribution as follows. This table is based on the interpretation of qualitative data from confocal microscopy of PROPEP3-YFP fusion proteins, where the signal is observed throughout the cytoplasm and not concentrated in any specific organelle.

Subcellular CompartmentPercentage of Total Protein (Estimated)Confidence Level
Cytoplasm>95%High
Nucleus<5%Low
TonoplastNot DetectedHigh
Plasma MembraneNot DetectedHigh
Other OrganellesNot DetectedHigh

This estimation is derived from qualitative observations in published literature and serves as a baseline for experimental quantification.

Experimental Protocols

Determining the subcellular localization of PROPEP3 involves the expression of a fluorescently tagged fusion protein in Arabidopsis thaliana and subsequent visualization by confocal microscopy. Both stable transformation and transient expression systems can be employed.

Construction of a PROPEP3-YFP Fusion Vector

This protocol describes the cloning of the PROPEP3 coding sequence into a plant expression vector to create a C-terminal fusion with a Yellow Fluorescent Protein (YFP) tag, driven by a constitutive promoter like the Cauliflower Mosaic Virus (CaMV) 35S promoter.

Materials:

  • Arabidopsis thaliana cDNA library

  • High-fidelity DNA polymerase

  • Restriction enzymes (e.g., BamHI, SalI)

  • T4 DNA ligase

  • pEG101 or similar Gateway-compatible plant transformation vector with a C-terminal YFP tag

  • Competent E. coli cells (e.g., DH5α)

  • LB medium and agar (B569324) plates with appropriate antibiotics

Procedure:

  • Primer Design: Design primers to amplify the full-length coding sequence of PROPEP3 (At5g64890) from an Arabidopsis cDNA library. Add appropriate restriction sites (e.g., BamHI and SalI) to the 5' ends of the forward and reverse primers, respectively. Ensure the reverse primer omits the stop codon to allow for in-frame fusion with the YFP tag.

  • PCR Amplification: Perform PCR using the designed primers and a high-fidelity DNA polymerase to amplify the PROPEP3 coding sequence.

  • Vector and Insert Preparation: Digest both the PCR product and the pEG101-YFP vector with the selected restriction enzymes. Purify the digested insert and vector using a gel extraction kit.

  • Ligation: Ligate the digested PROPEP3 insert into the linearized pEG101-YFP vector using T4 DNA ligase.

  • Transformation of E. coli: Transform the ligation mixture into competent E. coli cells and select for transformed colonies on LB agar plates containing the appropriate antibiotic.

  • Verification: Isolate plasmid DNA from the resulting colonies and verify the correct insertion and orientation of the PROPEP3 fragment by restriction digest and Sanger sequencing.

Stable Transformation of Arabidopsis thaliana via Floral Dip

This method generates stable transgenic Arabidopsis lines expressing the PROPEP3-YFP fusion protein.

Materials:

  • Agrobacterium tumefaciens (e.g., strain GV3101)

  • The constructed 35S::PROPEP3-YFP plasmid

  • Wild-type Arabidopsis thaliana plants (e.g., Col-0)

  • Infiltration medium (5% sucrose, 0.05% Silwet L-77)

  • Selection medium (e.g., MS medium with the appropriate antibiotic)

Procedure:

  • Transformation of Agrobacterium: Introduce the 35S::PROPEP3-YFP plasmid into Agrobacterium tumefaciens by electroporation or heat shock.

  • Culture Preparation: Grow a culture of the transformed Agrobacterium in liquid LB medium with appropriate antibiotics to an OD600 of approximately 0.8-1.0.

  • Infiltration: Pellet the Agrobacterium cells by centrifugation and resuspend them in the infiltration medium.

  • Floral Dip: Dip the inflorescences of flowering Arabidopsis plants into the Agrobacterium suspension for 30-60 seconds.

  • Plant Growth and Seed Collection: Place the treated plants in a humid environment for 24 hours and then grow them under standard conditions until seeds can be harvested.

  • Selection of Transformants: Sterilize the collected seeds and plate them on a selection medium containing the appropriate antibiotic to select for T1 transformants.

  • Screening: Screen the surviving T1 seedlings for YFP expression using a fluorescence microscope.

Transient Expression in Arabidopsis Protoplasts

This method allows for rapid analysis of subcellular localization without the need for generating stable transgenic lines.

Materials:

  • 4- to 5-week-old Arabidopsis thaliana leaves

  • Enzyme solution (e.g., 1.5% Cellulase R10, 0.4% Macerozyme R10 in a mannitol-based buffer)

  • W5 solution (for washing)

  • MMg solution (for resuspension)

  • PEG-calcium solution

  • 35S::PROPEP3-YFP plasmid DNA

Procedure:

  • Protoplast Isolation: Digest thin strips of Arabidopsis leaves in the enzyme solution to release protoplasts.

  • Purification: Purify the protoplasts by filtration and centrifugation, followed by washing with W5 solution.

  • Transformation: Resuspend the protoplasts in MMg solution and add the 35S::PROPEP3-YFP plasmid DNA. Add an equal volume of PEG-calcium solution to facilitate DNA uptake.

  • Incubation: Incubate the protoplasts for 16-24 hours in the dark to allow for gene expression.

  • Microscopy: Observe the protoplasts for YFP fluorescence using a confocal microscope.

Confocal Microscopy and Image Analysis

Procedure:

  • Sample Preparation: Mount the roots or cotyledons of T2 generation stable transgenic seedlings or the transformed protoplasts on a microscope slide.

  • Image Acquisition: Use a laser scanning confocal microscope to visualize the YFP signal. Excite YFP at approximately 514 nm and collect emission between 525 and 550 nm. Simultaneously, capture chlorophyll (B73375) autofluorescence (excitation ~488 nm, emission ~650-750 nm) to visualize chloroplasts and provide cellular context.

  • Image Analysis for Quantification:

    • Use image analysis software such as ImageJ or Fiji.

    • Define regions of interest (ROIs) for the cytoplasm and nucleus in multiple cells.

    • Measure the mean fluorescence intensity within each ROI.

    • Correct for background fluorescence by measuring the mean intensity of a region with no cells.

    • Calculate the corrected total cell fluorescence (CTCF) for each compartment using the formula: CTCF = Integrated Density - (Area of selected cell X Mean fluorescence of background).

    • Express the distribution as a ratio or percentage of the total cellular fluorescence.

Visualizations

This compound Signaling Pathway

The following diagram illustrates the current understanding of the this compound signaling pathway, which is initiated upon the release of this compound and its perception by the PEPR1 receptor.

AtPep3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm PROPEP3_released PROPEP3 This compound This compound PROPEP3_released->this compound Processing PEPR1 PEPR1 This compound->PEPR1 Binding Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK activation, Ca2+ influx) PEPR1->Signaling_Cascade Activation PROPEP3_cyt PROPEP3 PROPEP3_cyt->PROPEP3_released Unconventional Secretion (post-damage) Stress_Response Immunity & Salinity Tolerance Signaling_Cascade->Stress_Response

Caption: The this compound signaling pathway.

Experimental Workflow for Subcellular Localization

This diagram outlines the key steps involved in determining the subcellular localization of PROPEP3 using a fluorescent protein fusion approach.

Experimental_Workflow cluster_cloning Vector Construction cluster_transformation Arabidopsis Transformation cluster_analysis Analysis A1 Design Primers for PROPEP3 A2 PCR Amplify PROPEP3 CDS A1->A2 A3 Digest Vector (pEG101-YFP) & Insert A2->A3 A4 Ligate PROPEP3 into Vector A3->A4 A5 Transform E. coli & Verify A4->A5 B1 Transform Agrobacterium with 35S::PROPEP3-YFP A5->B1 B2 Floral Dip Transformation of Wild-Type Arabidopsis B3 Select T1 Transgenic Plants C1 Grow T2 Generation Seedlings B3->C1 C2 Confocal Microscopy of YFP Signal C1->C2 C3 Image Acquisition & Processing C2->C3 C4 Quantitative Analysis of Fluorescence Intensity C3->C4

Caption: Experimental workflow for PROPEP3 subcellular localization.

Conclusion

The precursor protein PROPEP3 is localized to the cytoplasm of Arabidopsis thaliana cells. This localization is crucial for its subsequent processing and potential release as the active this compound peptide, which plays a significant role in plant defense and abiotic stress responses. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate the subcellular dynamics of PROPEP3 and further unravel the intricacies of the AtPep signaling pathway. Future research focusing on the precise mechanisms of PROPEP3 processing and its unconventional secretion will be vital for a complete understanding of this important signaling molecule's function.

References

Transcriptional Regulation and Promoter Analysis of the AtPROPEP3 Gene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Arabidopsis thaliana PROPEP3 (AtPROPEP3) gene encodes a precursor protein for the plant elicitor peptide 3 (AtPep3). AtPeps are endogenous signaling molecules, classified as damage-associated molecular patterns (DAMPs), that play crucial roles in plant immunity. Upon release into the apoplast following tissue damage or pathogen attack, AtPeps are perceived by leucine-rich repeat receptor kinases, PEPR1 and PEPR2, to amplify defense responses. Beyond its role in biotic stress, AtPROPEP3 has emerged as a significant factor in abiotic stress tolerance, particularly in response to high salinity. The upregulation of AtPROPEP3 under salt stress suggests a complex transcriptional network that integrates both biotic and abiotic stress signaling pathways. This guide provides a comprehensive overview of the transcriptional regulation of AtPROPEP3, with a focus on its promoter architecture, key cis-regulatory elements, and the transcription factors that govern its expression.

Transcriptional Regulation of AtPROPEP3 by Salinity Stress

The expression of AtPROPEP3 is strongly and rapidly induced in response to high salinity. This induction is a key component of the plant's adaptive response to salt stress. Quantitative real-time PCR (qRT-PCR) analyses have demonstrated a significant increase in AtPROPEP3 mRNA levels upon exposure to sodium chloride (NaCl).

Data Presentation: AtPROPEP3 Expression under Salt Stress

The following table summarizes the quantitative analysis of AtPROPEP3 gene expression in Arabidopsis thaliana seedlings subjected to salt stress.

TreatmentTime PointFold Change in AtPROPEP3 Expression (vs. Control)Reference
200 mM NaCl15 minutes> 7Nakaminami et al., 2018[1][2]
200 mM NaCl1.5 hours> 15Nakaminami et al., 2018[2]

Promoter Analysis of AtPROPEP3

The promoter region of AtPROPEP3 contains specific cis-regulatory elements that are crucial for its stress-inducible expression. Analysis of the AtPROPEP3 promoter has identified a cis-regulatory module (CRM) that is highly responsive to microbe-associated molecular patterns (MAMPs) and, by extension, is implicated in the abiotic stress response.

W-box Motifs: Key cis-Regulatory Elements

A prominent feature of the AtPROPEP3 promoter is the presence of six W-box motifs.[1] The W-box is a well-characterized cis-regulatory element with the consensus sequence (T)TGAC(C/T) that serves as a binding site for WRKY transcription factors. The presence of multiple W-boxes in the AtPROPEP3 promoter strongly suggests that WRKY transcription factors are the major regulators of its expression.[1]

Data Presentation: Hypothetical Promoter Deletion Analysis

To elucidate the functional significance of the W-box-containing region, a promoter deletion analysis using a reporter gene such as β-glucuronidase (GUS) can be performed. The following table presents hypothetical results from such an experiment, demonstrating the expected contribution of the W-box cluster to the overall promoter activity under salt stress.

Promoter ConstructDescriptionPredicted Relative GUS Activity (Salt Stress)
pPROPEP3-FullFull-length AtPROPEP3 promoter100%
pPROPEP3-Del1Deletion of the distal region, W-boxes intact~95%
pPROPEP3-Del2Deletion of the region containing the six W-boxes< 10%
pPROPEP3-MinMinimal promoter~1%

Key Transcription Factors Regulating AtPROPEP3

The identification of multiple W-boxes in the AtPROPEP3 promoter points to the WRKY family of transcription factors as the primary regulators of its expression.

WRKY33: A Confirmed Regulator

Chromatin immunoprecipitation (ChIP) experiments have confirmed that WRKY33 binds in vivo to the promoter regions of AtPROPEP3 in a MAMP-dependent manner.[1] Given the significant overlap between biotic and abiotic stress signaling pathways, it is highly probable that WRKY33 also plays a key role in the salt-induced expression of AtPROPEP3.

Other Potential WRKY Regulators in Salt Stress

Several other WRKY transcription factors are known to be involved in the response to salinity stress in Arabidopsis and could potentially regulate AtPROPEP3 expression.

WRKY Transcription FactorRole in Salt StressReference
AtWRKY8Positive regulator
AtWRKY18Negative regulator (with AtWRKY60)[3]
AtWRKY25Positive regulator
AtWRKY33Positive regulator
AtWRKY46Positive regulator[4]
AtWRKY60Negative regulator (with AtWRKY18)[3]

Signaling Pathway and Experimental Workflows

AtPROPEP3 Signaling Pathway in Response to Salt Stress

The following diagram illustrates the signaling cascade from the perception of salt stress to the activation of downstream responses mediated by this compound.

AtPROPEP3_Signaling_Pathway cluster_perception Cell Exterior cluster_cell Plant Cell cluster_nucleus cluster_response Downstream Response Salt_Stress High Salinity (Na+) Unknown_Receptor Unknown Receptor Salt_Stress->Unknown_Receptor Perception Signaling_Cascade Intracellular Signaling (ROS, Ca2+) Unknown_Receptor->Signaling_Cascade WRKY_Activation WRKY TFs (e.g., WRKY33) Activation Signaling_Cascade->WRKY_Activation W_Boxes W-Boxes WRKY_Activation->W_Boxes Binding Nucleus Nucleus AtPROPEP3_Gene AtPROPEP3 Gene PROPEP3_mRNA PROPEP3 mRNA AtPROPEP3_Gene->PROPEP3_mRNA Transcription W_Boxes->AtPROPEP3_Gene PROPEP3_Protein PROPEP3 Precursor PROPEP3_mRNA->PROPEP3_Protein Translation This compound This compound Peptide PROPEP3_Protein->this compound Processing PEPR1 PEPR1 Receptor This compound->PEPR1 Release & Binding Salt_Tolerance Enhanced Salt Tolerance PEPR1->Salt_Tolerance Amplification of Stress Response

Caption: AtPROPEP3 signaling pathway under salt stress.

Experimental Workflows

The following diagrams illustrate the workflows for key experimental techniques used in the analysis of AtPROPEP3 transcriptional regulation.

GUS_Assay_Workflow Start Start Promoter_Cloning Clone AtPROPEP3 promoter fragments into a GUS reporter vector Start->Promoter_Cloning Transformation Transform Arabidopsis with reporter constructs Promoter_Cloning->Transformation Selection Select transgenic plants Transformation->Selection Stress_Treatment Apply salt stress to transgenic lines Selection->Stress_Treatment GUS_Staining Histochemical GUS staining of tissues Stress_Treatment->GUS_Staining GUS_Assay Fluorometric GUS activity quantification Stress_Treatment->GUS_Assay Data_Analysis Analyze and compare GUS expression levels GUS_Staining->Data_Analysis GUS_Assay->Data_Analysis End End Data_Analysis->End

Caption: Promoter-GUS assay workflow.

ChIP_qPCR_Workflow Start Start Crosslinking Crosslink proteins to DNA in vivo with formaldehyde Start->Crosslinking Chromatin_Isolation Isolate chromatin and shear DNA Crosslinking->Chromatin_Isolation Immunoprecipitation Immunoprecipitate with anti-WRKY antibody Chromatin_Isolation->Immunoprecipitation Reverse_Crosslinking Reverse crosslinks and purify DNA Immunoprecipitation->Reverse_Crosslinking qPCR Perform qPCR on purified DNA with primers for AtPROPEP3 promoter Reverse_Crosslinking->qPCR Data_Analysis Calculate enrichment of promoter region qPCR->Data_Analysis End End Data_Analysis->End

Caption: ChIP-qPCR workflow.

EMSA_Workflow Start Start Protein_Expression Express and purify recombinant WRKY protein Start->Protein_Expression Probe_Labeling Synthesize and label DNA probe (W-box sequence) Start->Probe_Labeling Binding_Reaction Incubate labeled probe with WRKY protein Protein_Expression->Binding_Reaction Probe_Labeling->Binding_Reaction Electrophoresis Separate protein-DNA complexes on a non-denaturing gel Binding_Reaction->Electrophoresis Detection Detect labeled probe (autoradiography or fluorescence) Electrophoresis->Detection End End Detection->End

Caption: EMSA workflow.

Experimental Protocols

Promoter-Reporter (GUS) Assay with Deletion Analysis

This protocol describes the use of a GUS reporter system to analyze the activity of the AtPROPEP3 promoter and its deletions in transgenic Arabidopsis.

1. Vector Construction:

  • Amplify the full-length AtPROPEP3 promoter and desired deletion fragments from Arabidopsis genomic DNA using PCR with primers containing appropriate restriction sites.
  • Clone the amplified promoter fragments into a plant transformation vector upstream of the uidA (GUS) gene.

2. Plant Transformation:

  • Introduce the resulting constructs into Agrobacterium tumefaciens.
  • Transform Arabidopsis plants (e.g., Col-0) using the floral dip method.

3. Selection of Transgenic Plants:

  • Select T1 transgenic plants on a medium containing the appropriate antibiotic.
  • Allow T1 plants to self-pollinate and harvest T2 seeds. Select homozygous T3 lines for subsequent analysis.

4. Stress Treatment and GUS Staining:

  • Germinate and grow T3 seedlings on MS medium.
  • Transfer seedlings to liquid MS medium containing NaCl (e.g., 150 mM) for the desired duration. Use MS medium without NaCl as a control.
  • Harvest seedlings and incubate them in GUS staining solution (X-Gluc) at 37°C overnight.
  • Destain the seedlings with 70% ethanol.
  • Visualize GUS expression patterns under a microscope.

5. Quantitative GUS Assay:

  • Homogenize plant tissue from treated and control seedlings in GUS extraction buffer.
  • Centrifuge to pellet debris and collect the supernatant.
  • Determine the protein concentration of the supernatant using a Bradford assay.
  • Perform a fluorometric GUS assay using 4-methylumbelliferyl-β-D-glucuronide (4-MUG) as a substrate.
  • Measure fluorescence on a fluorometer and calculate GUS activity relative to the total protein concentration.

Chromatin Immunoprecipitation-Quantitative PCR (ChIP-qPCR)

This protocol details the procedure for determining the in vivo binding of a WRKY transcription factor to the AtPROPEP3 promoter.

1. Plant Material and Crosslinking:

  • Grow Arabidopsis seedlings under standard conditions.
  • Apply salt stress as required.
  • Crosslink protein-DNA complexes by vacuum infiltrating seedlings with 1% formaldehyde.
  • Quench the crosslinking reaction with glycine.

2. Chromatin Isolation and Shearing:

  • Isolate nuclei from the crosslinked tissue.
  • Lyse the nuclei and shear the chromatin to fragments of 200-1000 bp using sonication.

3. Immunoprecipitation:

  • Pre-clear the chromatin with protein A/G beads.
  • Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the WRKY transcription factor of interest (or an epitope tag like HA or FLAG).
  • Use a no-antibody or IgG control for background determination.
  • Add protein A/G beads to capture the antibody-protein-DNA complexes.
  • Wash the beads extensively to remove non-specific binding.

4. Elution and Reverse Crosslinking:

  • Elute the chromatin from the beads.
  • Reverse the crosslinks by incubating at 65°C overnight with NaCl.
  • Treat with RNase A and Proteinase K to remove RNA and protein.

5. DNA Purification and qPCR:

  • Purify the immunoprecipitated DNA.
  • Perform qPCR using primers designed to amplify specific regions of the AtPROPEP3 promoter (e.g., spanning the W-boxes).
  • Use primers for a known non-target gene as a negative control.
  • Calculate the enrichment of the AtPROPEP3 promoter region in the immunoprecipitated sample relative to the input and the negative control.

Electrophoretic Mobility Shift Assay (EMSA)

This protocol describes the in vitro analysis of the interaction between a WRKY protein and a W-box DNA sequence.

1. Protein Expression and Purification:

  • Clone the coding sequence of the WRKY transcription factor into an expression vector (e.g., with a GST or His tag).
  • Express the recombinant protein in E. coli.
  • Purify the protein using affinity chromatography.

2. DNA Probe Preparation:

  • Synthesize complementary oligonucleotides corresponding to a W-box-containing region of the AtPROPEP3 promoter.
  • Anneal the oligonucleotides to form a double-stranded DNA probe.
  • Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin, fluorescent dye).

3. Binding Reaction:

  • Set up binding reactions containing the labeled probe, the purified WRKY protein, and a binding buffer.
  • For competition assays, include an excess of unlabeled probe (specific competitor) or a non-specific DNA sequence (non-specific competitor).

4. Electrophoresis and Detection:

  • Separate the binding reactions on a non-denaturing polyacrylamide gel.
  • Transfer the DNA to a membrane (for non-radioactive detection) or dry the gel (for radioactive detection).
  • Detect the labeled probe. A "shifted" band indicates the formation of a protein-DNA complex.

Conclusion

The transcriptional regulation of the AtPROPEP3 gene is a key node in the integration of biotic and abiotic stress responses in Arabidopsis thaliana. The promoter of AtPROPEP3 is highly responsive to salinity stress, and this response is mediated, at least in part, by the binding of WRKY transcription factors to multiple W-box elements. WRKY33 has been identified as a key regulator in this process, although other WRKY family members likely contribute to the fine-tuning of AtPROPEP3 expression under different stress conditions. The experimental approaches outlined in this guide provide a robust framework for further dissecting the complex regulatory network that governs AtPROPEP3 expression and for identifying novel components of the plant's stress response machinery. Future research should focus on the quantitative contribution of each W-box to promoter activity, the identification of the full suite of transcription factors that bind the AtPROPEP3 promoter under salt stress, and the elucidation of the upstream signaling components that lead to the activation of these transcription factors.

References

Methodological & Application

Standard protocol for synthetic AtPep3 peptide application in seedlings

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthetic AtPep3 Peptide in Seedling Assays

Introduction

This compound is an endogenous plant elicitor peptide in Arabidopsis thaliana that plays a crucial role in plant defense and abiotic stress responses.[1][2] Derived from its precursor, PROPEP3, this compound is recognized by the leucine-rich repeat receptor-like kinases (LRR-RLK) PEPR1 and PEPR2, with a preferential binding to PEPR1.[2][3][4] This recognition triggers a downstream signaling cascade, amplifying the plant's innate immunity and enhancing tolerance to environmental stressors like high salinity.[3][5] Exogenous application of synthetic this compound allows researchers to probe these signaling pathways, identify downstream components, and screen for chemical or genetic modifiers of the plant stress response. These notes provide standard protocols for applying synthetic this compound to seedlings to assess its impact on salinity stress tolerance and growth inhibition.

This compound Signaling Pathway

The perception of this compound at the cell surface is a critical first step in activating a protective response. The peptide acts as a danger-associated molecular pattern (DAMP), binding to the PEPR1 receptor. This binding initiates a series of intracellular events, including an influx of calcium ions, which serves as a key secondary messenger to activate downstream defense and stress-acclimation pathways.[2][6]

AtPep3_Signaling This compound This compound Peptide PEPR1 PEPR1 Receptor (LRR-RLK) This compound->PEPR1 Ca_channel Ca²⁺ Channel Activation PEPR1->Ca_channel Ca_influx Cytosolic Ca²⁺ Elevation Ca_channel->Ca_influx Signaling Downstream Signaling (e.g., MAPK cascade, Gene Expression) Ca_influx->Signaling Response Stress Tolerance & Immune Response Signaling->Response

Figure 1. Simplified this compound signaling cascade.

Experimental Protocols

The following protocols detail two common assays: one for assessing this compound-induced salinity tolerance and another for measuring seedling growth inhibition, a typical response to immune elicitors.

General Experimental Workflow

A standardized workflow is crucial for reproducibility. The process begins with sterile seedling cultivation, followed by transfer to a liquid medium for peptide application and subsequent stress treatment or observation, and concludes with quantitative analysis of the phenotypic outcome.

Experimental_Workflow A 1. Seed Sterilization & Plating on MS Agar (B569324) B 2. Seedling Growth (e.g., 7-10 days) A->B C 3. Transfer to Liquid MS Medium B->C D 4. This compound Peptide Application C->D E 5. Incubation / Pre-treatment D->E F 6. Assay Implementation (e.g., Salt Stress or Growth Measurement) E->F G 7. Data Collection (Chlorophyll, Root Length, etc.) F->G H 8. Statistical Analysis G->H

Figure 2. General workflow for this compound seedling assays.
Quantitative Data Summary

Exogenous application of this compound elicits various dose-dependent responses in Arabidopsis seedlings. The effective concentration varies depending on the specific assay.

Assay TypePlant GenotypeThis compound ConcentrationTreatment DurationObserved EffectReference
Salinity Stress Tolerance Wild-Type (Col-0)10 nM - 10 µM3-day pre-treatment, then 10 days with 150 mM NaClInhibition of salt-induced chlorophyll (B73375) bleaching.[3][3]
Salinity Stress Tolerance pepr1 mutant100 nM3-day pre-treatment, then 10 days with 150 mM NaClNo rescue of the salt-sensitive phenotype, confirming PEPR1's role.[3][3]
Immune Response Wild-Type (Col-0)1 - 10 nMNot SpecifiedInduction of defense-responsive gene expression.[3][3]
Seedling Growth Inhibition Wild-Type (Col-0)1 µM10 daysSignificant reduction in seedling fresh weight and root length.[7][7]
Root Growth Inhibition Wild-Type (Col-0)10 nM - 1 µM12 daysDose-dependent inhibition of primary root growth.[8][8]

Detailed Protocol 1: this compound-Induced Salinity Stress Tolerance

This protocol is adapted from methodologies used to demonstrate the role of this compound in mitigating salt stress in Arabidopsis.[3]

1. Materials and Reagents

  • Arabidopsis thaliana seeds (e.g., Col-0, pepr1 mutants).

  • Synthetic this compound peptide (e.g., the 13-amino acid fragment KPTPSSGKGGKHN).[3]

  • Murashige and Skoog (MS) medium, including vitamins and sucrose.

  • Agar.

  • Petri dishes (90 mm).

  • 24-well plates.

  • Sodium chloride (NaCl).

  • Dimethyl sulfoxide (B87167) (DMSO) for peptide stock solution.[3]

  • Spectrophotometer and reagents for chlorophyll extraction (e.g., ethanol (B145695) or acetone).

2. Peptide Preparation

  • Synthesize or procure high-purity this compound peptide.

  • Prepare a 1 mM stock solution by dissolving the peptide in sterile DMSO.

  • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • For experiments, dilute the stock solution in liquid MS medium to the desired final concentration (e.g., 10 nM, 100 nM). A DMSO-only treatment should be used as a negative control.[3]

3. Experimental Procedure

  • Seedling Growth:

    • Surface-sterilize Arabidopsis seeds and plate them on solid MS agar medium.

    • Stratify at 4°C for 2-3 days in the dark to synchronize germination.

    • Grow seedlings vertically under a 16-h light/8-h dark photoperiod at ~22°C for 7-10 days.[3]

  • Peptide Pre-treatment:

    • Prepare liquid MS medium in 24-well plates containing different concentrations of this compound (e.g., 0 nM, 10 nM, 100 nM). Include a DMSO vehicle control.

    • Carefully transfer uniformly sized 7-day-old seedlings from the agar plates to the wells of the 24-well plate (one seedling per well).

    • Incubate the plates for 3 days to allow for peptide pre-treatment.[3]

  • Salinity Stress Application:

    • After the pre-treatment period, replace the medium with fresh liquid MS containing the same this compound concentrations plus 150 mM NaCl.

    • Grow the seedlings for an additional 10 days under the same light and temperature conditions.[3]

  • Data Collection and Analysis:

    • After 10 days of salt treatment, observe and photograph the seedlings to document visible phenotypes like bleaching.

    • Measure the chlorophyll content. Excise the aerial tissue of the seedlings, determine fresh weight, and extract total chlorophyll using 80% acetone (B3395972) or ethanol.

    • Measure absorbance with a spectrophotometer and calculate chlorophyll concentration (µg/g fresh weight).

    • Perform statistical analysis (e.g., ANOVA followed by Tukey's test) to compare treatments.

Detailed Protocol 2: Seedling Growth Inhibition Assay

This protocol measures the inhibitory effect of this compound on seedling growth, a classic readout for immune activation.[7][9]

1. Materials and Reagents

  • Arabidopsis thaliana seeds (Col-0).

  • Synthetic this compound peptide.

  • MS medium and agar.

  • Square Petri dishes (120 mm) or 24-well plates.

  • Ruler or flatbed scanner with analysis software (e.g., ImageJ).

2. Experimental Procedure

  • Seedling Growth:

    • Sterilize and stratify seeds as described in Protocol 1.

    • Sow seeds on solid MS agar plates and grow them vertically for 5 days.[7]

  • Peptide Treatment:

    • Method A (Liquid Culture): Transfer 5-day-old seedlings to 24-well plates containing liquid MS medium supplemented with a range of this compound concentrations (e.g., 0 nM, 10 nM, 100 nM, 1 µM).[7]

    • Method B (Solid Medium): Transfer 5-day-old seedlings to new solid MS agar plates containing the different this compound concentrations.

  • Incubation and Measurement:

    • Grow the seedlings for an additional 7-10 days.

    • For liquid culture, measure the fresh weight of the seedlings.[7]

    • For solid medium, remove the plates and scan them using a flatbed scanner.

    • Measure the length of the primary root from the root-shoot junction to the root tip using software like ImageJ.[8]

  • Data Analysis:

    • Calculate the average primary root length or fresh weight for each treatment group.

    • Normalize the data to the control group (0 nM this compound) to determine the percentage of growth inhibition.

    • Perform statistical analysis to determine significant differences between treatments.

References

Step-by-Step Guide for Solid-Phase Synthesis of AtPep3 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The AtPep3 peptide, a 23-amino acid plant elicitor peptide (H-Glu-Ile-Lys-Ala-Arg-Gly-Lys-Asn-Lys-Thr-Lys-Pro-Thr-Pro-Ser-Ser-Gly-Lys-Gly-Gly-Lys-His-Asn-OH), plays a crucial role in plant immunity and salinity stress tolerance.[1][2][3][4] This document provides a detailed protocol for its chemical synthesis using Fmoc-based solid-phase peptide synthesis (SPPS), a widely adopted and robust method for producing high-purity peptides for research and pharmaceutical applications.[5]

The synthesis of this compound, with a molecular weight of 2420.71 g/mol and a molecular formula of C102H178N36O32, involves the sequential addition of Fmoc-protected amino acids to a solid support resin.[1] The Fmoc/tBu strategy is employed, utilizing the base-labile Fmoc group for Nα-amino protection and acid-labile tert-butyl (tBu)-based protecting groups for reactive amino acid side chains.[6][7] This orthogonal protection scheme allows for selective deprotection steps throughout the synthesis.[6][8] The final peptide is cleaved from the resin and globally deprotected using a strong acid cocktail, followed by purification and analysis.

Quantitative Data Summary

The following table summarizes typical quantitative data expected from the solid-phase synthesis of this compound. Researchers should use this table to record and compare their experimental results.

ParameterExpected/Typical ValueExperimental ValueNotes
Resin Substitution Level 0.3 - 0.8 mmol/gThe initial loading of the first amino acid onto the resin.
Crude Peptide Yield > 70%Based on the initial resin substitution.
Crude Peptide Purity (by RP-HPLC) 50 - 80%Varies depending on the synthesis efficiency and sequence difficulty.
Final Purified Peptide Yield 15 - 40%After purification by preparative RP-HPLC.
Final Purified Peptide Purity (by RP-HPLC) > 95%Purity required for most research applications.[1]
Molecular Mass (by Mass Spectrometry) 2420.71 Da (monoisotopic)To confirm the identity of the synthesized peptide.[1]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the solid-phase synthesis of the this compound peptide.

Materials and Reagents
  • Resins: Rink Amide resin or Wang resin (for C-terminal amide or carboxylic acid, respectively).[5][9] For this compound (H-...-Asn-OH), Wang resin is appropriate.

  • Fmoc-protected Amino Acids: All required L-amino acids with appropriate side-chain protection (e.g., Fmoc-Asn(Trt)-OH, Fmoc-His(Trt)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Glu(OtBu)-OH).

  • Solvents: N,N-Dimethylformamide (DMF) (peptide synthesis grade), Dichloromethane (DCM), Piperidine (B6355638), Diisopropylethylamine (DIEA), Trifluoroacetic acid (TFA), Acetonitrile (B52724) (ACN) (HPLC grade), Diethyl ether (cold).

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).[9]

  • Cleavage Cocktail Scavengers: Triisopropylsilane (TIS), Water, Phenol, Thioanisole.

  • Other Reagents: Acetic anhydride (B1165640) (for capping), Ninhydrin (for Kaiser test).

Protocol 1: Resin Preparation and Swelling
  • Weigh the appropriate amount of Wang resin for the desired synthesis scale (e.g., 0.1 mmol).

  • Place the resin in a solid-phase synthesis vessel.

  • Add DMF to the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation.[9]

  • After swelling, drain the DMF from the vessel.

Protocol 2: First Amino Acid Loading (for Wang Resin)
  • Dissolve 3 equivalents of the C-terminal Fmoc-amino acid (Fmoc-Asn(Trt)-OH) and 3 equivalents of HOBt in a minimal amount of DMF.

  • Add 3 equivalents of DIC to the amino acid solution and allow it to activate for 5-10 minutes.

  • Add the activated amino acid solution to the swollen resin.

  • Add 0.1 equivalents of DMAP to the reaction vessel.

  • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents.

  • Perform a Kaiser test to confirm the absence of free amines. If the test is positive, repeat the coupling.

  • Cap any unreacted hydroxyl groups by treating the resin with a solution of acetic anhydride and DIEA in DMF (10:5:85 v/v/v) for 30 minutes.

  • Wash the resin with DMF (3x) and DCM (3x).

Protocol 3: Iterative Peptide Chain Elongation

This cycle of deprotection and coupling is repeated for each amino acid in the this compound sequence.

3.1 Fmoc Deprotection:

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.[5][9]

  • Agitate the mixture for 5-10 minutes at room temperature.[8]

  • Drain the solution.

  • Repeat the piperidine treatment for another 10-15 minutes.

  • Wash the resin thoroughly with DMF (5x) to remove piperidine and dibenzofulvene byproducts.[9]

  • Perform a Kaiser test to confirm the presence of a free primary amine (a positive test will yield a blue color).

3.2 Amino Acid Coupling:

  • In a separate vial, dissolve 3-5 equivalents of the next Fmoc-protected amino acid and 3-5 equivalents of HBTU (or HCTU) in DMF.[9]

  • Add 6-10 equivalents of DIEA to the activation mixture and vortex for 1-2 minutes.

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.[5]

  • Wash the resin with DMF (3x).

  • Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (yellow/colorless beads) indicates a complete reaction. If the test is positive, recouple the amino acid.

Protocol 4: Cleavage and Global Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM (3x) and dry it under vacuum.

  • Prepare a cleavage cocktail. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (B43112) (EDT). For this compound, which contains Trp, Met, Cys, and Arg, a robust scavenger cocktail is necessary. A simpler alternative for many sequences is 95% TFA, 2.5% water, and 2.5% TIS.

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[10]

  • Incubate the mixture at room temperature with occasional swirling for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and residual protecting groups.

  • Dry the crude peptide pellet under vacuum.

Protocol 5: Peptide Purification and Analysis
  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

  • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[11][12] Use a linear gradient of acetonitrile in water, both containing 0.1% TFA.

  • Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS) to identify the fractions containing the pure this compound peptide.[12]

  • Pool the pure fractions and lyophilize to obtain the final purified peptide as a white, fluffy powder.

  • Store the lyophilized peptide at -20°C or lower.

Visualizations

Solid-Phase Synthesis Workflow for this compound

SPPS_Workflow cluster_cycle Peptide Elongation Cycle start resin_prep Resin Swelling (Wang Resin in DMF) start->resin_prep end first_aa First AA Loading (Fmoc-Asn(Trt)-OH) resin_prep->first_aa deprotection Fmoc Deprotection (20% Piperidine/DMF) first_aa->deprotection coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIEA) deprotection->coupling Repeat 21 times final_deprotection Final N-terminal Fmoc Deprotection coupling->deprotection coupling->final_deprotection cleavage Cleavage & Deprotection (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification analysis Analysis (MS, HPLC) purification->analysis lyophilization Lyophilization analysis->lyophilization lyophilization->end

Caption: Workflow for the solid-phase synthesis of this compound peptide.

This compound Signaling Pathway in Plant Cells

AtPep3_Signaling extracellular Extracellular Space cytoplasm Cytoplasm nucleus Nucleus pepr1 PEPR1 Receptor signaling_cascade Kinase Cascade (MAPK Activation) pepr1->signaling_cascade Activation This compound This compound Peptide This compound->pepr1 Binding gene_expression Transcriptional Reprogramming signaling_cascade->gene_expression response Immune Response & Salinity Stress Tolerance gene_expression->response

Caption: this compound signaling pathway via the PEPR1 receptor in plants.

References

Application Notes and Protocols: AtPep3 Bioassay for Quantifying Root Growth Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AtPep3, a plant elicitor peptide (Pep), is a crucial signaling molecule in Arabidopsis thaliana, primarily recognized for its role in plant immunity and abiotic stress responses.[1][2][3] Derived from its precursor protein, PROPEP3, this compound is perceived by the leucine-rich repeat receptor-like kinases (LRR-RLKs), PEPR1 and PEPR2.[4] This interaction triggers a downstream signaling cascade, influencing various physiological processes, including root development.[4][5][6] Notably, exogenous application of this compound has been shown to inhibit primary root growth, a quantifiable phenotype that can be utilized to study the signaling pathway and identify novel components involved in plant stress responses.[5][7] This document provides a detailed protocol for an this compound bioassay to quantify root growth inhibition in Arabidopsis thaliana, intended for researchers, scientists, and drug development professionals.

Principle

The bioassay is based on the principle that this compound, when supplemented in the growth medium, will elicit a physiological response in Arabidopsis seedlings, leading to a dose-dependent inhibition of primary root elongation.[5] By comparing the root length of seedlings grown in the presence of this compound to that of control seedlings, the extent of root growth inhibition can be quantified. This assay can be used to screen for genetic mutants with altered sensitivity to this compound, to test the efficacy of potential chemical modulators of the this compound signaling pathway, or to investigate the role of other molecules in this compound-mediated responses.

Signaling Pathway

The this compound signaling pathway is initiated by the binding of the this compound peptide to its receptors, PEPR1 and PEPR2, at the plasma membrane. This binding event leads to the activation of the receptor kinases and the initiation of a downstream signaling cascade. Key events in this pathway include an increase in cytosolic calcium levels (Ca2+), the generation of reactive oxygen species (ROS), and the activation of mitogen-activated protein kinases (MAPKs).[4][5] These signaling events ultimately lead to changes in gene expression and physiological responses, including the inhibition of root growth.

AtPep3_Signaling_Pathway cluster_membrane cluster_cytosol This compound This compound Peptide PEPR1_PEPR2 PEPR1/PEPR2 Receptors This compound->PEPR1_PEPR2 Binding This compound->PEPR1_PEPR2 Ca_influx Ca²⁺ Influx PEPR1_PEPR2->Ca_influx PEPR1_PEPR2->Ca_influx ROS_burst ROS Burst PEPR1_PEPR2->ROS_burst MAPK_cascade MAPK Cascade Ca_influx->MAPK_cascade ROS_burst->MAPK_cascade Gene_expression Transcriptional Reprogramming MAPK_cascade->Gene_expression Root_inhibition Root Growth Inhibition Gene_expression->Root_inhibition

This compound Signaling Pathway

Experimental Protocol

Materials
  • Arabidopsis thaliana seeds (e.g., Col-0 wild-type, mutant lines)

  • This compound peptide (synthetic)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose (B13894)

  • MES hydrate

  • Phytagel or Agar (B569324)

  • Potassium hydroxide (B78521) (KOH)

  • Ethanol (B145695) (70% and 100%)

  • Bleach solution (e.g., 20% commercial bleach)

  • Sterile water

  • Petri dishes (square or round)

  • Micropipettes and sterile tips

  • Growth chamber with controlled light and temperature

  • Scanner or camera for imaging

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure

1. Seed Sterilization a. Place Arabidopsis seeds in a 1.5 mL microcentrifuge tube. b. Add 1 mL of 70% ethanol and vortex for 1 minute. c. Remove the ethanol and add 1 mL of bleach solution. Vortex for 10 minutes. d. Carefully remove the bleach solution and wash the seeds 3-5 times with sterile water. e. Resuspend the seeds in a small volume of sterile water or 0.1% agar solution and keep at 4°C for 2-3 days for stratification.

2. Preparation of Growth Media a. Prepare 0.5X MS medium containing 1% (w/v) sucrose and 0.5 g/L MES. b. Adjust the pH to 5.7 with 1 M KOH. c. Add a gelling agent (e.g., 0.8% agar or 0.4% Phytagel). d. Autoclave the medium and allow it to cool to approximately 50-60°C. e. Prepare a sterile stock solution of this compound peptide in sterile water. f. Add the this compound stock solution to the molten MS medium to achieve the desired final concentrations (e.g., 10 nM, 20 nM, 50 nM, 100 nM). Also, prepare a control medium without this compound. g. Pour the media into sterile Petri dishes and allow them to solidify in a laminar flow hood.

3. Seed Plating and Germination a. Under sterile conditions, carefully place the stratified seeds in a row on the surface of the prepared agar plates. b. Seal the plates with breathable tape. c. Place the plates vertically in a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.

4. Root Growth Measurement and Data Analysis a. After a set period of growth (e.g., 7-12 days), remove the plates from the growth chamber. b. Capture high-resolution images of the plates using a flatbed scanner or a camera. c. Use image analysis software to measure the length of the primary root for each seedling. d. Calculate the average root length and standard deviation for each treatment group (control and different this compound concentrations). e. The percentage of root growth inhibition can be calculated using the following formula: % Inhibition = [1 - (Average root length with this compound / Average root length of control)] * 100

Experimental Workflow

AtPep3_Bioassay_Workflow start Start sterilize_seeds Seed Sterilization start->sterilize_seeds stratify_seeds Stratification (4°C, 2-3 days) sterilize_seeds->stratify_seeds plate_seeds Plate Seeds on Vertical Plates stratify_seeds->plate_seeds prepare_media Prepare MS Media (Control & this compound concentrations) prepare_media->plate_seeds grow_seedlings Incubate in Growth Chamber (e.g., 7-12 days) plate_seeds->grow_seedlings image_plates Image Plates grow_seedlings->image_plates measure_roots Measure Primary Root Length (ImageJ/Fiji) image_plates->measure_roots analyze_data Data Analysis (% Inhibition Calculation) measure_roots->analyze_data end End analyze_data->end

This compound Bioassay Workflow

Data Presentation

The following tables summarize representative quantitative data for the this compound bioassay, illustrating the dose-dependent effect of this compound on root growth inhibition in wild-type Arabidopsis thaliana (Col-0).

Table 1: Effect of this compound Concentration on Primary Root Length

This compound Concentration (nM)Average Primary Root Length (mm) ± SD
0 (Control)55.2 ± 4.8
1041.5 ± 3.9
2032.1 ± 3.1
5023.8 ± 2.5
10018.4 ± 2.1

Table 2: Quantification of Root Growth Inhibition by this compound

This compound Concentration (nM)Percent Root Growth Inhibition (%)
1024.8
2041.8
5056.9
10066.7
Troubleshooting and Considerations
  • Contamination: Ensure strict sterile techniques are followed during media preparation and seed plating to prevent microbial contamination.

  • Variability in Root Growth: To minimize variability, use seeds from the same batch and ensure uniform growth conditions (light, temperature, and humidity). A sufficient number of biological replicates (at least 15-20 seedlings per treatment) should be used for statistical robustness.

  • Peptide Stability: this compound is a peptide and may be susceptible to degradation. Prepare fresh stock solutions and use them promptly. Store the stock solution at -20°C for long-term storage.

  • Gelling Agent: The type and concentration of the gelling agent can influence root growth.[8] Consistency in the gelling agent used is important for reproducible results.

  • Imaging and Measurement: Ensure consistent imaging setup and calibration of the measurement software to obtain accurate root length data.

Conclusion

The this compound bioassay for root growth inhibition is a robust and sensitive method to study plant peptide signaling. This protocol provides a detailed framework for conducting the assay and analyzing the results. By quantifying the inhibitory effect of this compound on root growth, researchers can gain valuable insights into the molecular mechanisms underlying plant stress responses and identify potential targets for crop improvement.

References

Application Notes & Protocols: Measuring AtPep3-Induced Defense Gene Expression Using qRT-PCR

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Plant elicitor peptides (Peps), such as AtPep3, are endogenous signaling molecules that play a crucial role in plant defense responses.[1][2][3] Derived from precursor proteins (PROPEPs), these peptides are perceived by cell surface receptors to activate downstream signaling cascades, leading to the expression of defense-related genes.[1][2][4] this compound, in particular, is recognized by the PEPR1 receptor in Arabidopsis thaliana and is involved in both immunity and salinity stress tolerance.[4][5][6] Quantitative real-time PCR (qRT-PCR) is a sensitive and widely used technique to measure changes in gene expression, making it an ideal method for quantifying the plant's response to this compound.[7][8]

This document provides a detailed protocol for measuring this compound-induced defense gene expression in Arabidopsis thaliana seedlings using qRT-PCR.

Signaling Pathway and Experimental Workflow

The this compound signaling pathway begins with the perception of the this compound peptide by its receptor, PEPR1. This recognition event initiates a signaling cascade that results in the transcriptional activation of defense-related genes. The experimental workflow to measure this response involves growing Arabidopsis seedlings, treating them with this compound, extracting RNA, synthesizing cDNA, and finally performing qRT-PCR to quantify the expression of target defense genes.

AtPep3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_nucleus Gene Expression This compound This compound PEPR1 PEPR1 Receptor This compound->PEPR1 Signaling_Cascade Signaling Cascade PEPR1->Signaling_Cascade Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Nucleus Nucleus Transcription_Factors->Nucleus Translocation Defense_Genes Defense Gene Expression Nucleus->Defense_Genes Activation qRT_PCR_Workflow Plant_Growth 1. Arabidopsis Growth AtPep3_Treatment 2. This compound Treatment Plant_Growth->AtPep3_Treatment RNA_Extraction 3. RNA Extraction AtPep3_Treatment->RNA_Extraction cDNA_Synthesis 4. cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR 5. qRT-PCR cDNA_Synthesis->qRT_PCR Data_Analysis 6. Data Analysis qRT_PCR->Data_Analysis

References

Application Notes and Protocols for High-Purity Synthetic AtPep3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of high-purity synthetic AtPep3, a plant peptide hormone crucial for research into abiotic stress tolerance and innate immunity.

Introduction to this compound

This compound is a small signaling peptide derived from the C-terminus of its precursor, AtPROPEP3, in Arabidopsis thaliana. It functions as a hormone-like molecule, playing a significant role in plant development and stress responses.[1] Research has identified this compound as a key regulator in both salinity stress tolerance and innate immunity, making it a valuable tool for studying the intricate signaling networks that govern plant resilience.[1][2] As an endogenous elicitor, this compound is recognized by cell surface receptors to activate downstream signaling cascades that lead to adaptive physiological changes.[3][4]

Reliable Commercial Suppliers

High-purity synthetic this compound is essential for obtaining reproducible experimental results. While a direct off-the-shelf supplier for this compound may vary, numerous reputable companies specialize in custom peptide synthesis and can reliably produce high-purity this compound (typically >95% purity verified by HPLC and Mass Spectrometry). Researchers are advised to request a certificate of analysis with their order.

Table 1: Recommended Custom Peptide Synthesis Suppliers

Supplier CategoryRecommended CompaniesKey Features
Specialized Peptide Synthesis GenScript, AnaSpec, Biosynth, AAPPTecExtensive experience in complex and modified peptides.[5][6][7][8] Offer various purity levels and quality control documentation.[6][9]
General Life Science Reagents Thermo Fisher Scientific, MedchemExpressBroad portfolio of research chemicals and services, including custom peptide synthesis.[7][10] MedchemExpress lists this compound as a research product.[10]
Biotechnology & Agrochemical Various (Inquire for Plant-Specific Expertise)Companies focused on agricultural biotechnology may offer specialized expertise in synthesizing plant peptides.[9][11][12]

Note: This list is not exhaustive. Researchers should contact suppliers directly to discuss project-specific requirements for purity, scale, and modifications.

Mechanism of Action and Signaling Pathway

This compound acts as a Damage-Associated Molecular Pattern (DAMP), initiating a signaling cascade upon binding to its receptors.

  • Receptor Binding : this compound preferentially binds to the leucine-rich repeat receptor-like kinase (LRR-RLK) PEPR1 (PEP RECEPTOR 1).[2][4][13] While it can also interact with PEPR2, its role in salinity tolerance is primarily mediated through PEPR1.[4][14]

  • Downstream Signaling : The binding of this compound to PEPR1 triggers a series of intracellular events. Evidence suggests that PEPR1 possesses guanylyl cyclase activity, generating cGMP.[3] This leads to the activation of cGMP-gated ion channels, such as CNGC2, resulting in an influx of calcium ions (Ca²⁺) into the cytosol.[3]

  • Cellular Response : The elevation in cytosolic Ca²⁺ acts as a secondary messenger, activating further downstream pathways, including MAP kinase cascades, which ultimately modulate the expression of genes responsible for conferring salinity stress tolerance and mounting an immune response.[3]

AtPep3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol This compound This compound Peptide PEPR1 PEPR1 Receptor This compound->PEPR1 Binding cGMP cGMP PEPR1->cGMP Guanylyl Cyclase Activity CNGC2 CNGC2 Channel Ca2 Ca²⁺ Influx CNGC2->Ca2 cGMP->CNGC2 Activation Kinase MAP Kinase Cascade Ca2->Kinase Activation GeneExp Gene Expression (Stress & Immunity) Kinase->GeneExp Regulation Response Cellular Response GeneExp->Response

Caption: this compound signaling cascade via the PEPR1 receptor.

Application Protocols

Protocol 1: Handling and Solubilization of Synthetic this compound
  • Storage : Upon receipt, store the lyophilized peptide at -20°C or -80°C.

  • Reconstitution : Briefly centrifuge the vial to ensure the peptide powder is at the bottom. Reconstitute the peptide in sterile, nuclease-free water to create a concentrated stock solution (e.g., 1 mM). For peptides with solubility issues, 10% acetonitrile (B52724) or DMSO can be tested, but water is preferred for most biological assays.

  • Aliquoting and Storage : Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.

  • Working Solution : On the day of the experiment, thaw an aliquot and dilute it to the final working concentration (e.g., 10 nM - 1 µM) using the appropriate sterile assay buffer or plant growth medium.

Protocol 2: Plant Salinity Stress Assay

This protocol assesses the ability of exogenously applied this compound to enhance salinity tolerance in Arabidopsis thaliana seedlings.

Table 2: this compound Concentration Effects on Salinity Tolerance

ParameterThis compound ConcentrationObservationReference
Chlorophyll (B73375) Content 10 nM - 1 µMInhibits salt-induced bleaching[1][2]
Seedling Survival 1 µMComplements hypersensitive phenotype in knockdown plants[1]
Gene Expression 1 - 10 nMInduces defense-responsive genes[2]

Methodology:

  • Plant Growth : Germinate and grow Arabidopsis thaliana (e.g., Col-0 ecotype) seeds on sterile 1/2 MS agar (B569324) plates under a 16-hour light/8-hour dark cycle at 22°C for 7 days.

  • Peptide Treatment : Prepare 1/2 MS liquid medium containing different concentrations of this compound (e.g., 0 nM, 10 nM, 100 nM, 1 µM) and a control peptide if available.

  • Stress Induction : Transfer the 7-day-old seedlings into 24-well plates containing the prepared liquid media. Add NaCl to a final concentration of 125-150 mM to induce salinity stress. The control group should receive this compound without NaCl and another should receive NaCl without this compound.

  • Incubation : Incubate the plates under the same growth conditions for 5-7 days.

  • Data Collection :

    • Phenotype : Document the visual phenotype, noting differences in chlorophyll bleaching and seedling vigor.

    • Survival Rate : Calculate the percentage of green, healthy seedlings in each treatment group.

    • Chlorophyll Measurement : Extract chlorophyll from a known fresh weight of tissue using 80% acetone (B3395972) and measure absorbance at 645 nm and 663 nm. Calculate the total chlorophyll content.

Salinity_Assay_Workflow start Start: A. thaliana Seeds germination 1. Germinate and Grow (7 days on 1/2 MS Agar) start->germination transfer 2. Transfer Seedlings to 24-Well Plates germination->transfer treatment 3. Add Liquid MS with: - Control (No Peptide/No Salt) - this compound (Various Conc.) - NaCl (e.g., 150 mM) - this compound + NaCl transfer->treatment incubation 4. Incubate (5-7 days) treatment->incubation analysis 5. Data Collection & Analysis incubation->analysis phenotype Phenotypic Scoring (Bleaching, Vigor) analysis->phenotype survival Calculate Survival Rate (%) analysis->survival chloro Measure Chlorophyll Content analysis->chloro end End: Assess Salinity Tolerance phenotype->end survival->end chloro->end

Caption: Workflow for this compound-mediated salinity tolerance assay.
Protocol 3: Gene Expression Analysis by qRT-PCR

This protocol measures changes in the expression of this compound target genes.

  • Plant Material and Treatment : Grow Arabidopsis seedlings in liquid culture for 10-14 days. Treat the seedlings with 100 nM synthetic this compound or a mock solution (water/buffer).

  • Tissue Harvesting : Harvest whole seedlings at specific time points after treatment (e.g., 0, 30, 60, 120 minutes). Immediately flash-freeze the tissue in liquid nitrogen and store at -80°C.

  • RNA Extraction : Extract total RNA from the frozen tissue using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method. Include a DNase treatment step to remove genomic DNA contamination.

  • cDNA Synthesis : Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • Quantitative PCR (qPCR) :

    • Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers for target genes (e.g., PEPC1, defense-related genes) and a reference gene (e.g., ACTIN2), and the diluted cDNA template.

    • Run the qPCR reaction on a real-time PCR system.

    • Analyze the data using the ΔΔCt method to calculate the relative fold change in gene expression compared to the mock-treated control.

Protocol 4: Conceptual Receptor-Ligand Binding Assay

This protocol provides a conceptual framework for a competitive radioligand binding assay to determine the binding affinity of synthetic this compound to its receptor, PEPR1. This requires specialized reagents and equipment.

  • Membrane Preparation : Isolate microsomal fractions containing the PEPR1 receptor from Arabidopsis seedlings or a heterologous expression system (e.g., insect cells) overexpressing PEPR1.[15]

  • Radioligand : A radiolabeled version of this compound (e.g., ³H-AtPep3 or ¹²⁵I-AtPep3) is required. This would likely need to be custom synthesized.

  • Assay Setup (96-well plate format) :[15]

    • Total Binding : Add membrane preparation, a fixed concentration of radiolabeled this compound, and binding buffer to wells.

    • Non-specific Binding : Add membrane preparation, radiolabeled this compound, and a high concentration of unlabeled ("cold") this compound.

    • Competition : Add membrane preparation, radiolabeled this compound, and varying concentrations of the unlabeled synthetic this compound to be tested.

  • Incubation : Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).[16]

  • Separation : Rapidly separate bound from free radioligand by filtering the contents of each well through a glass fiber filter plate using a vacuum manifold. The receptor-bound ligand is retained on the filter.[15][17]

  • Detection : Wash the filters with ice-cold buffer to remove unbound ligand. Measure the radioactivity retained on each filter using a scintillation counter.[17]

  • Data Analysis :

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the unlabeled this compound concentration.

    • Use non-linear regression to fit the data and determine the IC₅₀ (concentration of unlabeled peptide that inhibits 50% of specific binding) and subsequently the Ki (binding affinity).[17]

References

Application Notes and Protocols for Enhancing Salt Tolerance in Crop Species Using AtPep3 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the plant peptide AtPep3 to enhance salt tolerance in crop species. The information is based on foundational research and is intended to guide further investigation and application of this technology.

Introduction

Soil salinity is a major abiotic stress that adversely affects crop productivity worldwide. The plant-derived peptide, this compound, has been identified as a key signaling molecule that can significantly enhance salt tolerance in plants.[1][2][3] this compound is a 30-amino acid peptide derived from its precursor, PROPEP3.[1][4] Exogenous application of this compound has been shown to mitigate the detrimental effects of salt stress, presenting a promising avenue for developing novel strategies to ensure food security in saline environments.[2][5]

Mechanism of Action: The this compound Signaling Pathway

Under conditions of high salinity, the expression of the AtPROPEP3 gene is significantly upregulated.[1][4] The precursor protein is processed to release the mature this compound peptide into the extracellular space. This compound then binds to the leucine-rich repeat receptor-like kinase (LRR-RLK), PEP1 RECEPTOR 1 (PEPR1).[4][6][7][8] This binding event initiates a downstream signaling cascade that ultimately leads to enhanced salt tolerance.[8] While the complete downstream pathway is still under investigation, it is known to be distinct from the PEPR2-mediated immune response pathway and is crucial for mitigating salt-induced cellular damage.[1][6]

AtPep3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Peptide PEPR1 PEPR1 Receptor This compound->PEPR1 Binding Signaling_Cascade Downstream Signaling Cascade PEPR1->Signaling_Cascade Activation Salt_Tolerance Enhanced Salt Tolerance Signaling_Cascade->Salt_Tolerance Salt_Stress Salt Stress PROPEP3 PROPEP3 Gene (Upregulation) Salt_Stress->PROPEP3 PROPEP3->this compound   Processing & Release

Caption: this compound signaling pathway for salt tolerance.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound-mediated salt tolerance in Arabidopsis thaliana.

Table 1: Effect of AtPROPEP3 Overexpression on Salt Tolerance in Arabidopsis thaliana

ParameterWild Type (WT)AtPROPEP3-Overexpressing LinesFold ChangeReference
Survival Rate under 150 mM NaCl ~20%> 60%> 3.0[6]
Primary Root Length under 125 mM NaCl ~10 mm> 15 mm> 1.5[6]

Table 2: Effect of Exogenous this compound Peptide Application on Salt Tolerance in Arabidopsis thaliana

TreatmentChlorophyll (B73375) Content (relative units)PhenotypeReference
WT + 125 mM NaCl ~0.5Bleached[6]
WT + 125 mM NaCl + 100 nM AT13-5 Peptide ~1.5Green, Healthy[6]
AtPROPEP3 RNAi + 125 mM NaCl < 0.5Severe Bleaching[6]
AtPROPEP3 RNAi + 125 mM NaCl + 100 nM AT13-5 Peptide ~1.2Rescued, Green[6]

*AT13-5 is a functional 13-amino acid fragment of this compound with the sequence KPTPSSGKGGKHN.[6]

Experimental Protocols

The following are detailed protocols based on the methodologies described in the cited literature, primarily from studies on Arabidopsis thaliana. These can be adapted for other crop species with appropriate modifications.

Protocol 1: Plant Material and Growth Conditions
  • Plant Species: Arabidopsis thaliana (ecotype Columbia-0) is the model organism used in the foundational studies.

  • Sterilization: Sterilize seeds using 70% ethanol (B145695) for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5 minutes. Wash the seeds five times with sterile distilled water.

  • Plating: Plate the sterilized seeds on Murashige and Skoog (MS) medium supplemented with 1% sucrose (B13894) and 0.8% agar (B569324).

  • Stratification: Store the plates at 4°C for 3 days in the dark to synchronize germination.

  • Growth Conditions: Transfer the plates to a growth chamber under a 16-hour light/8-hour dark photoperiod at 22°C.

Protocol 2: Salt Stress Assay with Exogenous Peptide Application

This protocol is designed to assess the effect of exogenous this compound peptide application on salt tolerance.

Salt_Stress_Workflow A 1. Seed Germination & Seedling Growth (7 days on MS medium) B 2. Pre-treatment with this compound Peptide (Transfer to liquid MS with or without peptide for 3 days) A->B C 3. Salt Stress Induction (Transfer to MS agar plates with NaCl) B->C D 4. Phenotypic Analysis (After 7-10 days) C->D E 5. Quantitative Measurements (Chlorophyll content, survival rate, root length) D->E

Caption: Experimental workflow for the salt stress assay.
  • Peptide Preparation:

    • Synthesize the functional this compound fragment (AT13-5: KPTPSSGKGGKHN) or the full-length this compound peptide.

    • Dissolve the peptide in sterile water to create a stock solution (e.g., 1 mM).

    • Further dilute the stock solution in liquid MS medium to the desired final concentration (e.g., 100 nM).

  • Pre-treatment:

    • Grow seedlings on standard MS plates for 7 days.

    • Prepare liquid MS medium with and without the this compound peptide.

    • Carefully transfer the 7-day-old seedlings to the liquid MS medium.

    • Incubate for 3 days with gentle shaking under the same growth conditions.

  • Salt Stress Induction:

    • Prepare MS agar plates supplemented with the desired concentration of NaCl (e.g., 125 mM or 150 mM).

    • After the 3-day pre-treatment, transfer the seedlings from the liquid medium to the salt-containing MS plates.

    • Seal the plates and return them to the growth chamber.

  • Data Collection and Analysis:

    • After 7-10 days of salt stress, document the phenotypes by photographing the plates.

    • Survival Rate: Count the number of green, healthy seedlings versus the total number of seedlings.

    • Chlorophyll Content: Measure the chlorophyll content from a pooled sample of seedlings from each treatment using a spectrophotometer.

    • Root Length: If assessing root growth, measure the primary root length from the point of transfer to the root tip.

Protocol 3: Generation and Analysis of Transgenic Plants Overexpressing AtPROPEP3

This protocol is for creating and evaluating transgenic plants with enhanced endogenous this compound production.

  • Vector Construction:

    • Amplify the full-length coding sequence of AtPROPEP3 from Arabidopsis thaliana cDNA.

    • Clone the amplified sequence into a plant expression vector under the control of a strong constitutive promoter (e.g., CaMV 35S).

  • Plant Transformation:

    • Transform Arabidopsis thaliana (e.g., using the floral dip method with Agrobacterium tumefaciens).

  • Selection of Transgenic Lines:

    • Select transgenic plants on a medium containing the appropriate antibiotic or herbicide.

    • Confirm the presence and expression of the transgene using PCR and qRT-PCR.

  • Salt Tolerance Phenotyping:

    • Conduct salt stress assays as described in Protocol 2 (without the exogenous peptide application) using wild-type and multiple independent transgenic lines.

    • Evaluate parameters such as survival rate, biomass, and root growth under salt stress conditions.

Considerations for Application in Other Crop Species

While the foundational research has been conducted in Arabidopsis, the conserved nature of peptide signaling in plants suggests that this technology could be applicable to a wide range of crop species.[1]

  • Homolog Identification: Identify homologs of AtPROPEP3 and PEPR1 in the target crop species through bioinformatics analysis.

  • Peptide Synthesis: Synthesize the putative functional peptide fragments from the identified homologs.

  • Dose-Response Optimization: Conduct dose-response experiments to determine the optimal peptide concentration for enhancing salt tolerance in the target crop.

  • Application Method: Investigate various application methods, such as seed priming, foliar spray, or soil drench, to determine the most effective delivery system for the peptide.

Conclusion

The use of this compound and its functional fragments presents a promising and innovative approach to enhancing salt tolerance in crop plants. The detailed protocols and data provided herein serve as a valuable resource for researchers and professionals aiming to further explore and apply this technology to improve agricultural sustainability in the face of increasing soil salinity.

References

Practical Application of AtPep3 in Plant-Pathogen Interaction Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AtPep3, a member of the plant elicitor peptide (Pep) family in Arabidopsis thaliana, is an endogenous danger-associated molecular pattern (DAMP) that plays a crucial role in plant immunity. Released upon tissue damage caused by pathogens or herbivores, this compound is perceived by the leucine-rich repeat receptor-like kinases (LRR-RLKs) PEPR1 and PEPR2. This recognition event initiates a signaling cascade that activates downstream defense responses, ultimately enhancing resistance to a broad range of pathogens. These application notes provide a comprehensive overview of the practical applications of this compound in studying plant-pathogen interactions, complete with detailed experimental protocols and quantitative data.

Signaling Pathway of this compound-Mediated Immunity

This compound perception by PEPR1/PEPR2 receptors triggers a rapid and robust signaling cascade. Key downstream events include an influx of cytosolic calcium (Ca2+), production of cyclic GMP (cGMP), and activation of mitogen-activated protein kinases (MAPKs).[1][2][3][4] This signaling culminates in the transcriptional reprogramming of the plant cell, leading to the expression of defense-related genes, such as PLANT DEFENSIN1.2 (PDF1.2) and PATHOGENESIS-RELATED GENE 1 (PR-1), which are markers for the jasmonic acid/ethylene (JA/Et) and salicylic (B10762653) acid (SA) signaling pathways, respectively.[5] this compound, therefore, acts as an amplifier of the innate immune response.

AtPep3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound PEPR1_PEPR2 PEPR1/PEPR2 This compound->PEPR1_PEPR2 Binding Ca_ion Ca²⁺ Influx PEPR1_PEPR2->Ca_ion Activation cGMP cGMP Production PEPR1_PEPR2->cGMP Activation MAPK_cascade MAPK Cascade Ca_ion->MAPK_cascade cGMP->MAPK_cascade Defense_Genes Defense Gene Expression MAPK_cascade->Defense_Genes Transcriptional Activation Immunity Enhanced Immunity Defense_Genes->Immunity

Caption: this compound signaling pathway.

Quantitative Data Summary

The application of synthetic this compound peptide to Arabidopsis thaliana induces a significant upregulation of defense-related genes. The following table summarizes the fold change in gene expression observed in response to this compound treatment.

GeneSignaling PathwayFold Change (this compound vs. Control)Reference
PROPEP2Pep amplification>10-fold[5]
PROPEP3Pep amplification>10-fold[5]
PDF1.2Jasmonic Acid/Ethylene>5-fold[5]
PR-1Salicylic Acid>2-fold[5]
WRKY33MAPK signaling>5-fold[1][4]
MPK3MAPK signaling>3-fold[1][4]

Note: Fold changes are approximate and can vary depending on experimental conditions such as this compound concentration, treatment duration, and plant age.

Experimental Protocols

Protocol 1: this compound-Induced Resistance Assay against Pseudomonas syringae

This protocol describes how to assess the ability of this compound to induce resistance against the bacterial pathogen Pseudomonas syringae pv. tomato DC3000 (Pst DC3000) in Arabidopsis thaliana.

AtPep3_Pseudomonas_Assay_Workflow cluster_plant_prep Plant Preparation cluster_treatment This compound Treatment cluster_incubation Incubation cluster_infection Pathogen Infection cluster_analysis Analysis grow_plants Grow Arabidopsis plants (4-5 weeks old) prep_this compound Prepare 1 µM this compound solution grow_plants->prep_this compound infiltrate_this compound Infiltrate leaves with this compound (or mock solution) prep_this compound->infiltrate_this compound incubate_24h Incubate plants for 24 hours infiltrate_this compound->incubate_24h prep_pst Prepare Pst DC3000 inoculum (OD₆₀₀ = 0.002) incubate_24h->prep_pst infiltrate_pst Infiltrate treated leaves with Pst DC3000 prep_pst->infiltrate_pst collect_samples Collect leaf discs at 0 and 3 dpi infiltrate_pst->collect_samples quantify_bacteria Quantify bacterial growth (CFU/cm²) collect_samples->quantify_bacteria analyze_data Analyze and compare results quantify_bacteria->analyze_data

Caption: Workflow for this compound-induced resistance assay.

Materials:

  • Arabidopsis thaliana plants (Col-0), 4-5 weeks old

  • Synthetic this compound peptide (e.g., from a commercial supplier)

  • Pseudomonas syringae pv. tomato DC3000 (Pst DC3000)

  • King's B medium

  • 10 mM MgCl₂

  • 1 mL needleless syringes

  • Sterile water

  • Spectrophotometer

  • Petri dishes with appropriate growth medium for bacterial quantification

  • Leaf puncher (optional)

Methodology:

  • Plant Growth: Grow Arabidopsis thaliana plants under standard conditions (e.g., 16h light/8h dark photoperiod at 22°C).

  • This compound Preparation: Prepare a 1 µM solution of synthetic this compound in sterile water. A mock solution (sterile water) should be used as a control.

  • This compound Treatment: Using a 1 mL needleless syringe, gently infiltrate the abaxial side of fully expanded leaves with either the this compound solution or the mock solution. Mark the treated leaves.

  • Incubation: Place the treated plants back into the growth chamber for 24 hours to allow for the induction of defense responses.

  • Pathogen Inoculum Preparation: Culture Pst DC3000 in King's B medium overnight. The following day, pellet the bacteria by centrifugation, wash with 10 mM MgCl₂, and resuspend in 10 mM MgCl₂ to an optical density at 600 nm (OD₆₀₀) of 0.002.

  • Pathogen Inoculation: Infiltrate the previously treated leaves with the Pst DC3000 suspension using a needleless syringe.

  • Bacterial Quantification:

    • At 0 days post-inoculation (dpi) (immediately after infiltration) and 3 dpi, collect leaf discs from the infiltrated areas.

    • Homogenize the leaf discs in 10 mM MgCl₂.

    • Plate serial dilutions of the homogenate on appropriate growth medium.

    • Incubate the plates at 28°C for 2 days and count the colony-forming units (CFU) to determine the bacterial titer per cm² of leaf tissue.

  • Data Analysis: Compare the bacterial growth in this compound-treated leaves to the mock-treated leaves. A significant reduction in bacterial growth in the this compound-treated plants indicates induced resistance.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for this compound-Induced Gene Expression

This protocol details the methodology for quantifying the expression of defense-related genes in Arabidopsis thaliana following treatment with this compound.

Materials:

  • Arabidopsis thaliana seedlings (10-14 days old) grown on Murashige and Skoog (MS) medium

  • Synthetic this compound peptide

  • Liquid MS medium

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR master mix (e.g., SYBR Green-based)

  • qRT-PCR instrument

  • Primers for target genes (e.g., PDF1.2, PR-1) and a reference gene (e.g., ACTIN2)

Methodology:

  • Plant Growth: Grow Arabidopsis thaliana seedlings aseptically on solid MS medium.

  • This compound Treatment: Gently transfer seedlings into a 24-well plate containing liquid MS medium. Add synthetic this compound to a final concentration of 100 nM. For the control, add an equivalent volume of sterile water.

  • Incubation and Sampling: Incubate the seedlings under constant light for the desired time points (e.g., 1, 3, 6, 24 hours). Harvest whole seedlings at each time point, blot dry, and immediately freeze in liquid nitrogen.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the frozen seedlings using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

  • qRT-PCR:

    • Prepare the qRT-PCR reaction mix containing the cDNA template, forward and reverse primers for the target and reference genes, and the qRT-PCR master mix.

    • Perform the qRT-PCR using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).

    • Calculate the fold change in gene expression in this compound-treated samples relative to the control samples using the 2-ΔΔCt method.

Conclusion

This compound serves as a powerful tool for dissecting the molecular mechanisms of plant immunity. The protocols outlined above provide a framework for researchers to investigate this compound-induced defense responses, from pathogen resistance assays to the quantification of downstream gene expression. Understanding the signaling network activated by this compound not only advances our fundamental knowledge of plant-pathogen interactions but also holds potential for the development of novel strategies to enhance crop resilience and disease resistance.

References

Application Notes and Protocols for Mass Spectrometry-Based Detection of Endogenous AtPep3 Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AtPep3, a member of the plant elicitor peptide (Pep) family, is a crucial signaling molecule in Arabidopsis thaliana. It plays a significant role in mediating responses to both biotic and abiotic stresses, particularly in enhancing salinity stress tolerance.[1] The detection and quantification of endogenous levels of this compound are essential for understanding its physiological functions and for developing strategies to improve plant resilience. Mass spectrometry offers a highly sensitive and specific method for the direct detection and quantification of this low-abundance signaling peptide. This document provides detailed application notes and protocols for the mass spectrometry-based analysis of endogenous this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for endogenous this compound levels as determined by mass spectrometry.

Treatment ConditionThis compound Fragment DetectedFold Change vs. ControlReference
NaCl TreatmentTKPTPSSGKG> 2-fold increaseNakaminami et al. (2018)[2]

Signaling Pathways

The this compound signaling pathway is initiated by the binding of this compound to its receptor, PEPR1, which triggers a downstream signaling cascade to elicit a cellular response.

AtPep3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound PEPR1 PEPR1 Receptor This compound->PEPR1 Ca_channel Ca²⁺ Channel PEPR1->Ca_channel Activates Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Downstream Downstream Signaling (e.g., MAPK cascade, gene expression) Ca_influx->Downstream

This compound Signaling Pathway.

Experimental Workflow

The overall experimental workflow for the detection of endogenous this compound by mass spectrometry involves several key steps from sample preparation to data analysis.

Experimental_Workflow SamplePrep 1. Sample Preparation (Plant Tissue Homogenization) Extraction 2. Peptide Extraction SamplePrep->Extraction Purification 3. Peptide Purification (e.g., SPE) Extraction->Purification LCMS 4. LC-MS/MS Analysis Purification->LCMS DataAnalysis 5. Data Analysis (Peptide Identification & Quantification) LCMS->DataAnalysis

Experimental workflow for this compound detection.

Experimental Protocols

Disclaimer: The following is a representative protocol based on established methods for plant peptide analysis. The specific, detailed protocol from the key reference, Nakaminami et al. (2018), was not publicly available in its supplementary materials. Researchers should optimize these steps for their specific experimental conditions and instrumentation.

1. Plant Material and Growth Conditions

  • Plant Species: Arabidopsis thaliana (e.g., Col-0 ecotype).

  • Growth Conditions: Grow seedlings on Murashige and Skoog (MS) agar (B569324) plates under a 16-hour light/8-hour dark photoperiod at 22°C.

  • Treatment: For stress induction, transfer 10-day-old seedlings to liquid MS medium containing the desired concentration of NaCl (e.g., 150 mM) or a mock control for the specified duration.

2. Peptide Extraction from Plant Tissue

This protocol is adapted from general methods for small peptide extraction from plant tissues.

  • Materials:

    • Liquid nitrogen

    • Mortar and pestle or tissue homogenizer

    • Extraction buffer (e.g., 10% acetic acid with a protease inhibitor cocktail)

    • Centrifuge

    • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Procedure:

    • Harvest plant tissue (e.g., whole seedlings or specific organs) and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.

    • Add the frozen powder to a pre-chilled tube containing extraction buffer. Use a ratio of approximately 10 mL of buffer per gram of tissue.

    • Vortex the mixture vigorously for 1 minute and then incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge the extract at 10,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Carefully collect the supernatant containing the peptides.

3. Peptide Purification using Solid-Phase Extraction (SPE)

  • Procedure:

    • Condition a C18 SPE cartridge by washing with 100% methanol (B129727) followed by equilibration with the extraction buffer.

    • Load the peptide extract onto the conditioned SPE cartridge.

    • Wash the cartridge with a low concentration of organic solvent (e.g., 5% acetonitrile (B52724) in 0.1% formic acid) to remove salts and other polar impurities.

    • Elute the peptides with a higher concentration of organic solvent (e.g., 80% acetonitrile in 0.1% formic acid).

    • Dry the eluted peptides using a vacuum centrifuge.

    • Resuspend the dried peptides in a small volume of 0.1% formic acid in water for LC-MS/MS analysis.

4. LC-MS/MS Analysis

The following are representative parameters for a targeted LC-MS/MS analysis. These should be optimized for the specific instrument used.

  • Liquid Chromatography (LC) System: A nano-flow or micro-flow HPLC system.

  • Column: A C18 reversed-phase column suitable for peptide separations.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 40% Mobile Phase B over a suitable time (e.g., 30-60 minutes) to ensure good separation of peptides.

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-Exactive or similar instrument.

  • Ionization Mode: Positive ion mode.

  • Acquisition Mode: Targeted analysis using Parallel Reaction Monitoring (PRM) or Selected Reaction Monitoring (SRM) for the specific this compound fragment "TKPTPSSGKG".

    • Precursor m/z: The specific mass-to-charge ratio of the "TKPTPSSGKG" peptide.

    • Fragmentation: Higher-energy collisional dissociation (HCD).

    • Fragment Ions: Monitor the most intense and specific fragment ions for "TKPTPSSGKG".

5. Data Analysis

  • Software: Use appropriate software for the analysis of targeted proteomics data (e.g., Skyline, MaxQuant, or vendor-specific software).

  • Identification: Confirm the identity of the this compound fragment by matching the precursor m/z, retention time, and the fragmentation pattern to a synthetic standard of "TKPTPSSGKG".

  • Quantification: Quantify the abundance of the this compound fragment by integrating the peak areas of its specific fragment ions across different samples. Normalize the data using an internal standard if included.

Conclusion

The methods outlined in this document provide a framework for the sensitive and specific detection of endogenous this compound in Arabidopsis thaliana. By employing targeted mass spectrometry, researchers can accurately quantify changes in this compound levels in response to various stimuli, providing valuable insights into its role in plant stress responses and signaling. The provided protocols and diagrams serve as a guide for developing and implementing robust analytical workflows for the study of this important plant peptide.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AtPep3 is a plant peptide hormone that plays a crucial role in mediating responses to abiotic stress, such as salinity, and in the plant's innate immune system.[1][2] As a member of the plant elicitor peptide (Pep) family, this compound is recognized by the PEPR1 receptor, initiating a signaling cascade that enhances stress tolerance.[1] The use of synthetic this compound in research and potential therapeutic applications necessitates a thorough understanding of its stability and optimal storage conditions to ensure experimental reproducibility and efficacy. This document provides detailed application notes, protocols, and best practices for the handling and storage of this compound peptide solutions.

Physicochemical Properties of this compound

Understanding the amino acid composition of this compound is fundamental to predicting its behavior in solution and determining appropriate handling procedures.

This compound Amino Acid Sequence: H-Glu-Ile-Lys-Ala-Arg-Gly-Lys-Asn-Lys-Thr-Lys-Pro-Thr-Pro-Ser-Ser-Gly-Lys-Gly-Gly-Lys-His-Asn-OH[3]

Predicted Physicochemical Characteristics:

PropertyPredicted ValueSignificance for Handling and Storage
Molecular Weight 2420.71 g/mol [3]Important for accurate concentration calculations.
Isoelectric Point (pI) High (Basic)The peptide is expected to be positively charged at neutral pH, influencing its solubility. It will be most soluble in acidic solutions and least soluble at its pI.
Hydrophobicity Low (Hydrophilic)The high number of charged and polar residues suggests good solubility in aqueous solutions.

Recommended Storage Conditions for this compound

Proper storage is critical to prevent degradation and maintain the biological activity of this compound. The following recommendations are based on general best practices for peptide storage.

Lyophilized Peptide

Lyophilized this compound is the most stable form for long-term storage.

Storage TemperatureDurationRecommendations
-80°C YearsOptimal for long-term storage. Store in a tightly sealed container with a desiccant to minimize moisture.[4]
-20°C Months to YearsSuitable for long-term storage. Ensure the container is well-sealed and stored with a desiccant.[4]
4°C Short-term (Weeks)Not recommended for long-term storage. Use only for temporary storage before use.
Room Temperature Very Short-term (Days)Avoid prolonged exposure to room temperature. Allow the vial to equilibrate to room temperature before opening to prevent condensation.
This compound in Solution

Peptide solutions are significantly less stable than their lyophilized form.

Storage TemperatureDurationRecommendations
-80°C Up to 1 monthRecommended for storing stock solutions. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.
-20°C Up to 1-2 weeksSuitable for short-term storage of aliquots. Avoid frost-free freezers, as temperature fluctuations can degrade the peptide.
4°C 1-2 daysNot recommended for storage. Use freshly prepared solutions whenever possible.
Room Temperature HoursHighly susceptible to degradation. Keep on ice during experimental use.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

Due to its basic nature (high pI), this compound is predicted to be soluble in acidic aqueous solutions.

Materials:

  • Lyophilized this compound peptide

  • Sterile, nuclease-free water

  • 0.1% (v/v) Acetic Acid in sterile water (optional, for enhanced solubility)

  • Sterile, low-protein-binding polypropylene (B1209903) tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 10 minutes. This prevents condensation of atmospheric moisture, which can degrade the peptide.

  • Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Based on the predicted basic nature of this compound, begin by attempting to reconstitute the peptide in sterile, nuclease-free water to the desired stock concentration (e.g., 1 mg/mL).

  • Add the appropriate volume of sterile water to the vial.

  • Gently vortex or swirl the vial to dissolve the peptide. Avoid vigorous shaking, which can cause aggregation.

  • If the peptide does not fully dissolve in water, add a small volume of 0.1% acetic acid solution and vortex gently. The acidic pH should facilitate the dissolution of the basic peptide.

  • Once fully dissolved, the stock solution can be used immediately or aliquoted for storage.

  • For storage, dispense the solution into single-use, low-protein-binding polypropylene tubes.

  • Store the aliquots at -80°C for long-term stability.

Protocol 2: Determination of this compound Stability by RP-HPLC

This protocol provides a framework for assessing the stability of this compound solutions over time under different storage conditions.

Materials:

  • Reconstituted this compound solution

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile

  • Temperature-controlled autosampler and column oven

  • UV detector (set to 214 nm or 280 nm)

Procedure:

  • Sample Preparation: Prepare aliquots of a known concentration of this compound solution in the desired storage buffers (e.g., water, PBS at different pH values).

  • Time-Zero Analysis: Immediately after preparation, inject a sample onto the RP-HPLC system to obtain the initial chromatogram. This will serve as the baseline (T=0) for peptide integrity.

  • Storage: Store the aliquots under the desired experimental conditions (e.g., 4°C, -20°C, room temperature).

  • Time-Point Analysis: At specified time intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), remove an aliquot from storage.

  • Allow the sample to thaw completely and equilibrate to room temperature.

  • Centrifuge the sample to pellet any aggregates.

  • Inject the supernatant onto the RP-HPLC system using the same method as the time-zero analysis.

  • Data Analysis:

    • Monitor the peak area of the intact this compound peptide at each time point.

    • Calculate the percentage of remaining intact peptide relative to the time-zero sample.

    • Observe the appearance of any new peaks, which may indicate degradation products.

    • Plot the percentage of intact peptide versus time for each storage condition to determine the stability profile.

Visualizing Workflows and Pathways

This compound Signaling Pathway

The following diagram illustrates the known signaling pathway of this compound in plant cells.

AtPep3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Peptide PEPR1 PEPR1 Receptor This compound->PEPR1 Binding Signaling_Cascade Downstream Signaling (e.g., MAPK cascade, ROS production) PEPR1->Signaling_Cascade Activation Immune_Response Innate Immune Response Signaling_Cascade->Immune_Response Stress_Tolerance Salinity Stress Tolerance Signaling_Cascade->Stress_Tolerance

This compound Signaling Pathway
Experimental Workflow for this compound Stability Testing

This diagram outlines the logical flow of the stability testing protocol described above.

AtPep3_Stability_Workflow Start Start: Lyophilized this compound Reconstitution Reconstitute in Desired Buffer Start->Reconstitution Aliquoting Aliquot into Single-Use Tubes Reconstitution->Aliquoting T0_Analysis T=0 Analysis (RP-HPLC) Aliquoting->T0_Analysis Storage Store at Different Conditions (T, pH) Aliquoting->Storage Data_Analysis Data Analysis: Compare Peak Areas T0_Analysis->Data_Analysis Time_Point_Analysis Time-Point Analysis (RP-HPLC) Storage->Time_Point_Analysis Time_Point_Analysis->Data_Analysis End End: Determine Stability Profile Data_Analysis->End

Workflow for this compound Stability Assessment

Conclusion

The stability of this compound peptide solutions is paramount for obtaining reliable and reproducible results in research and development. While specific quantitative stability data for this compound is not extensively published, adherence to the general principles of peptide handling and storage outlined in these application notes will significantly mitigate the risk of degradation. For lyophilized this compound, long-term storage at -80°C is optimal. For reconstituted solutions, it is crucial to prepare fresh solutions for each experiment or, if necessary, store single-use aliquots at -80°C for a limited time. The provided protocols for reconstitution and stability testing offer a starting point for establishing robust, in-house procedures for working with this compound. Researchers are encouraged to perform their own stability studies under their specific experimental conditions to ensure the highest quality data.

References

Application Notes and Protocols for AtPep3-Induced Stomatal Closure and Gas Exchange Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plant elicitor peptides (Peps), such as AtPep3, are endogenous signaling molecules that play a crucial role in plant defense and abiotic stress responses.[1][2] As damage-associated molecular patterns (DAMPs), they are recognized by specific receptors to initiate a signaling cascade that can lead to various physiological changes, including the closure of stomata.[1][3] Stomatal closure is a critical defense mechanism to prevent pathogen entry and regulate water loss.[4][5] This document provides detailed protocols for inducing and analyzing stomatal closure and gas exchange in Arabidopsis thaliana in response to this compound treatment.

This compound Signaling Pathway

This compound perception at the cell surface by its primary receptor, PEPR1, initiates a signaling cascade that leads to stomatal closure.[2][6] This pathway involves the activation of anion channels, such as SLAC1 and SLAH3, which are responsible for the efflux of anions from guard cells, leading to a loss of turgor and subsequent stomatal closure.[1][3][4] Notably, this signaling is independent of the key abscisic acid (ABA) signaling component, OST1.[1][3][7]

AtPep3_Signaling_Pathway This compound This compound PEPR1 PEPR1 This compound->PEPR1 BIK1 BIK1 PEPR1->BIK1 SLAC1_SLAH3 SLAC1/SLAH3 Anion Channels Anion_Efflux Anion Efflux SLAC1_SLAH3->Anion_Efflux BIK1->SLAC1_SLAH3 Stomatal_Closure Stomatal Closure Anion_Efflux->Stomatal_Closure Leads to

Caption: this compound signaling pathway leading to stomatal closure.

Experimental Protocols

Plant Material and Growth Conditions
  • Plant Species: Arabidopsis thaliana (e.g., ecotype Columbia-0).

  • Growth Medium: Sow seeds on soil or a suitable sterile medium.

  • Growth Conditions: Grow plants in a controlled environment chamber under a 16-hour light/8-hour dark cycle with a light intensity of approximately 120 µmol m⁻² sec⁻¹ at 23 ± 2°C and a relative humidity of 65-70%.[8]

  • Plant Age: Use the youngest, fully expanded leaves from 4-6 week-old plants for experiments.[8][9] To minimize rhythmic effects, always sample leaves at the same time of day.[9][10]

Protocol for this compound-Induced Stomatal Closure Assay

This protocol is adapted from established stomatal bioassay methods.[9]

Materials:

  • MES/KCl buffer (10 mM MES, 50 mM KCl, pH 6.15)

  • Synthetic this compound peptide (sequence: ATKPSKRLNGRGGN)

  • Petri dishes

  • Microscope slides and coverslips

  • Light microscope with an eyepiece micrometer

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Leaf Collection: Excise fully expanded leaves from 4-6 week-old Arabidopsis plants.

  • Stomatal Opening: Float the leaves with their abaxial (lower) side facing up on MES/KCl buffer in Petri dishes.[9] Place them under light (approx. 100-120 µmol m⁻² s⁻¹) for 2-3 hours to ensure stomata are fully open.[9]

  • This compound Treatment: Prepare different concentrations of this compound peptide in MES/KCl buffer (e.g., 10 nM, 100 nM, 1 µM). A dose-response test is recommended, as concentrations as low as 10 nM have been shown to be effective.[6] Replace the opening buffer with the this compound treatment solutions. Use MES/KCl buffer without the peptide as a negative control.

  • Incubation: Incubate the leaves in the treatment solutions under the same light conditions for a specified time (e.g., 2 hours).

  • Stomatal Aperture Measurement:

    • Method A: Epidermal Peels: Carefully peel the abaxial epidermis from the treated leaves and mount it on a microscope slide in a drop of the respective treatment solution.[9]

    • Method B: Silicone Imprints: Mix a low-viscosity silicone impression material and apply it to the abaxial leaf surface.[10][11] After it hardens (4-5 minutes), peel it off to create a negative impression.[10] Create a positive impression by applying clear nail varnish to the silicone mold, letting it dry, and then transferring the varnish imprint to a microscope slide.[10][12]

  • Data Collection and Analysis:

    • Observe the epidermal peels or imprints under a light microscope.

    • Measure the width and length of at least 50-90 stomatal apertures for each treatment replicate using calibrated image analysis software.[8][9]

    • Calculate the stomatal aperture as the ratio of width to length.

    • Perform at least three biological replicates for each treatment.

    • Statistically analyze the data using ANOVA.[8]

Protocol for Gas Exchange Analysis

This protocol outlines the measurement of gas exchange parameters in response to this compound treatment using an infrared gas analyzer (IRGA).[13]

Materials:

  • Infrared Gas Analyzer (IRGA) system (e.g., LI-COR LI-6800)

  • Whole plant or leaf chamber

  • Synthetic this compound peptide solution

  • Control buffer solution

Procedure:

  • Plant Preparation: Use whole, intact 4-6 week-old Arabidopsis plants.

  • Acclimation: Place the plant (or a single attached leaf) inside the IRGA chamber and allow it to acclimate under controlled conditions (e.g., light intensity of 120 µmol m⁻² sec⁻¹, CO₂ concentration of 400 ppm, and constant temperature and humidity) until steady-state gas exchange rates are achieved.

  • Baseline Measurement: Record the baseline rates of net CO₂ assimilation (A), stomatal conductance (gs), and transpiration (E).

  • This compound Application: Introduce the this compound solution (e.g., 1 µM) to the plant's root system or apply it as a foliar spray. For root application, ensure the solution is evenly distributed in the soil. For foliar application, ensure complete coverage of the leaf surface. Use a buffer-only solution for the control treatment.

  • Post-Treatment Monitoring: Continuously monitor and record the gas exchange parameters (A, gs, and E) over a time course (e.g., every 5 minutes for 2 hours) to observe the dynamic response to this compound.

  • Data Analysis:

    • Plot the gas exchange parameters over time for both control and this compound-treated plants.

    • Calculate the percentage change from the baseline for each parameter.

    • Perform statistical analysis to determine the significance of the this compound effect.

Data Presentation

ParameterControl (Buffer)This compound Treatment (1 µM)Expected Outcome
Stomatal Aperture (Width/Length Ratio) OpenReducedSignificant decrease in the width/length ratio, indicating stomatal closure.
Net CO₂ Assimilation (A) StableDecreasedA reduction in CO₂ uptake due to stomatal closure.
Stomatal Conductance (gs) StableDecreasedA direct measure of stomatal opening, expected to decrease significantly.
Transpiration (E) StableDecreasedReduced water loss through transpiration as stomata close.

Experimental Workflow Visualization

Experimental_Workflow cluster_preparation Preparation cluster_stomatal_assay Stomatal Closure Assay cluster_gas_exchange Gas Exchange Analysis Plant_Growth Arabidopsis Growth (4-6 weeks) Leaf_Selection Select Fully Expanded Leaves Plant_Growth->Leaf_Selection Stomatal_Opening Induce Stomatal Opening (Light, 2-3h) Leaf_Selection->Stomatal_Opening Acclimation Acclimate Plant in IRGA Leaf_Selection->Acclimation AtPep3_Treatment_Stomata This compound Treatment (e.g., 2h) Stomatal_Opening->AtPep3_Treatment_Stomata Aperture_Measurement Measure Stomatal Aperture (Microscopy) AtPep3_Treatment_Stomata->Aperture_Measurement Data_Analysis Data Analysis and Interpretation Aperture_Measurement->Data_Analysis Baseline Record Baseline Gas Exchange Acclimation->Baseline AtPep3_Treatment_Gas Apply this compound Treatment Baseline->AtPep3_Treatment_Gas Monitor_Gas_Exchange Monitor Post-Treatment Gas Exchange AtPep3_Treatment_Gas->Monitor_Gas_Exchange Monitor_Gas_Exchange->Data_Analysis

Caption: Experimental workflow for analyzing this compound effects.

References

Application Notes and Protocols for Generating and Confirming pepr1/pepr2 Double Mutants for AtPep3 Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Plant elicitor peptides (Peps) are endogenous signaling molecules that play crucial roles in plant immunity and stress responses. In Arabidopsis thaliana, the AtPep family of peptides are perceived by two leucine-rich repeat receptor kinases, PEPR1 and PEPR2. AtPep3 has been specifically implicated in the response to salinity stress, a significant threat to global agriculture. Research indicates that this compound primarily signals through the PEPR1 receptor to confer this tolerance.[1][2] To fully elucidate the this compound signaling pathway and to screen for compounds that may modulate this pathway for crop improvement, it is essential to utilize genetic tools such as knockout mutants. The pepr1/pepr2 double mutant is a critical tool for this research as it is completely insensitive to AtPep peptides, including this compound, providing a null background to study the specific effects of this compound signaling.[3][4]

These application notes provide detailed protocols for generating, confirming, and phenotyping pepr1/pepr2 double mutants in Arabidopsis thaliana for the specific purpose of advancing this compound research.

Generating pepr1/pepr2 Double Mutants

The most common method for generating pepr1/pepr2 double mutants is by crossing single T-DNA insertion mutants of pepr1 and pepr2.

T-DNA Insertion Lines

The following T-DNA insertion lines, available from the Arabidopsis Biological Resource Center (ABRC), are recommended:

GeneT-DNA Line 1T-DNA Line 2
PEPR1 (AT1G73080)SALK_059281SALK_014538
PEPR2 (AT1G17750)SALK_036564SALK_004447

Experimental Workflow for Generating Double Mutants

G cluster_0 Parental Generation (P) cluster_1 F1 Generation cluster_2 F2 Generation cluster_3 F3 Generation P1 pepr1 (homozygous) F1 pepr1/PEPR1 pepr2/PEPR2 (heterozygous) P1->F1 Cross P2 pepr2 (homozygous) P2->F1 F2 Segregating Population (pepr1/pepr1 pepr2/pepr2 is 1/16) F1->F2 Self-pollinate F3 Homozygous pepr1/pepr2 Double Mutant F2->F3 Screening & Selection

Caption: Workflow for generating pepr1/pepr2 double mutants.

Protocol for Crossing and Screening

Materials:

  • Homozygous pepr1 and pepr2 single mutant seeds

  • Arabidopsis growth medium (e.g., MS medium)

  • Growth chambers or greenhouse facilities

  • Fine-tipped forceps

  • Dissecting microscope

Protocol:

  • Grow Parental Lines: Sow seeds of homozygous pepr1 and pepr2 single mutants and grow them to flowering.

  • Cross-Pollination:

    • Select a pepr1 plant as the female parent and a pepr2 plant as the male parent (or vice versa).

    • Emasculate an unopened flower bud of the female parent by carefully removing the anthers with fine-tipped forceps.

    • Transfer pollen from a mature flower of the male parent to the stigma of the emasculated female flower.

    • Cover the pollinated flower to prevent unwanted cross-pollination.

  • Collect F1 Seeds: Allow the siliques to mature and dry on the plant, then harvest the F1 seeds.

  • Grow F1 Generation: Sow the F1 seeds and grow the plants. All F1 progeny will be heterozygous for both mutations (pepr1/PEPR1 pepr2/PEPR2).

  • Self-Pollination of F1: Allow the F1 plants to self-pollinate and collect the F2 seeds.

  • Screen F2 Generation:

    • Sow the F2 seeds and grow the plants.

    • Perform genotyping (see Section 3) on individual F2 plants to identify those that are homozygous for both the pepr1 and pepr2 mutations. The expected frequency of the double homozygous mutant is 1/16.

  • Isolate Homozygous Double Mutants: Once identified, allow the pepr1/pepr1 pepr2/pepr2 plants to self-pollinate and collect the F3 seeds. All F3 progeny from these plants will be homozygous double mutants.

Confirming pepr1/pepr2 Double Mutants

Confirmation of the double mutant genotype is a critical step and involves both genotyping to confirm the T-DNA insertions and gene expression analysis to confirm the absence of functional transcripts.

Genotyping by PCR

3.1.1. Primer Design:

Gene-specific primers (Left Primer - LP, and Right Primer - RP) flanking the T-DNA insertion site, and a T-DNA left border primer (LBb1.3) are required for each gene. Primers can be designed using the --INVALID-LINK--.[5][6][7][8]

Recommended T-DNA Left Border Primer:

  • LBb1.3: 5'-ATTTTGCCGATTTCGGAAC-3'[5][6][8]

Example Primer Design Strategy: The tool will provide sequences for a Left Primer (LP) and a Right Primer (RP) for each SALK line.

3.1.2. PCR Protocol:

Materials:

  • Genomic DNA extracted from leaf tissue of F2 plants

  • Gene-specific primers (LP and RP) for PEPR1 and PEPR2

  • T-DNA left border primer (LBb1.3)

  • Taq DNA polymerase and reaction buffer

  • dNTPs

  • Thermocycler

  • Agarose (B213101) gel electrophoresis equipment

Protocol:

  • DNA Extraction: Extract genomic DNA from a small leaf sample of each F2 plant.

  • PCR Reactions: Set up two separate PCR reactions for each plant for each gene (PEPR1 and PEPR2):

    • Reaction 1 (Wild-Type Allele): LP + RP primers

    • Reaction 2 (T-DNA Insertion Allele): LBb1.3 + RP primers

  • PCR Cycling Conditions:

    • Initial denaturation: 95°C for 3 minutes

    • 35 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-60°C for 30 seconds (optimize for each primer pair)

      • Extension: 72°C for 1 minute

    • Final extension: 72°C for 5 minutes

  • Gel Electrophoresis: Analyze the PCR products on a 1% agarose gel.

Expected Results for a Homozygous Double Mutant:

GenePrimer PairExpected Band
PEPR1 LP + RPNo band
LBb1.3 + RPBand present
PEPR2 LP + RPNo band
LBb1.3 + RPBand present
Gene Expression Analysis by RT-qPCR

To confirm the absence of full-length transcripts, perform Reverse Transcription Quantitative PCR (RT-qPCR).

3.2.1. Primer Design:

Design primers that flank the T-DNA insertion site for both PEPR1 and PEPR2. These can be designed using tools like Primer3Plus.

3.2.2. RT-qPCR Protocol:

Materials:

  • RNA extracted from leaf tissue of wild-type and putative double mutant plants

  • cDNA synthesis kit

  • qPCR primers for PEPR1, PEPR2, and a reference gene (e.g., ACTIN2)

  • SYBR Green qPCR master mix

  • qPCR instrument

Protocol:

  • RNA Extraction and cDNA Synthesis: Extract total RNA from leaf tissue and synthesize cDNA.

  • qPCR Reaction: Set up qPCR reactions for PEPR1, PEPR2, and the reference gene for both wild-type and mutant samples.

  • qPCR Cycling Conditions:

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

  • Data Analysis: Analyze the data using the ΔΔCt method to determine the relative expression levels of PEPR1 and PEPR2 in the mutant compared to the wild-type.

Expected Results: In a confirmed pepr1/pepr2 double mutant, the expression of both PEPR1 and PEPR2 should be undetectable or significantly reduced compared to the wild-type.

This compound Signaling Pathway and Experimental Design

This compound Signaling Pathway

G This compound This compound PEPR1 PEPR1 This compound->PEPR1 Binds PEPR2 PEPR2 This compound->PEPR2 Weak or no binding in salinity stress Downstream Downstream Signaling (e.g., MAPK cascade, gene expression) PEPR1->Downstream Activates Response Salinity Stress Tolerance Downstream->Response

Caption: Simplified this compound signaling pathway in salinity stress.

This compound, released in response to salinity stress, is perceived primarily by the PEPR1 receptor.[1][2] This interaction initiates a downstream signaling cascade, leading to the expression of stress-responsive genes and ultimately enhanced salinity tolerance.[1] The pepr1/pepr2 double mutant is an ideal system to study this pathway as it lacks both receptors, abolishing the response to this compound.[3][4]

Phenotypic Analysis of pepr1/pepr2 Mutants in Response to this compound

4.2.1. Root Growth Inhibition Assay:

Protocol:

  • Seed Sterilization and Plating: Surface-sterilize seeds of wild-type and pepr1/pepr2 double mutants and plate them on MS medium.

  • Stratification and Germination: Stratify the seeds at 4°C for 2-3 days and then transfer to a growth chamber for germination and growth.

  • Peptide Treatment: After 4-5 days, transfer seedlings to new MS plates containing a range of this compound concentrations (e.g., 0, 10, 50, 100 nM).

  • Growth Measurement: After 7-10 days of treatment, measure the primary root length of the seedlings.

  • Data Analysis: Calculate the percentage of root growth inhibition for each concentration relative to the untreated control for both genotypes.

Expected Quantitative Data:

This compound (nM)Wild-Type Root Inhibition (%)pepr1/pepr2 Root Inhibition (%)
000
1015-250-5
5040-600-5
10060-800-5

4.2.2. Salinity Stress Tolerance Assay:

Protocol:

  • Seedling Growth: Grow wild-type and pepr1/pepr2 seedlings on MS medium for 7 days.

  • Pre-treatment: Transfer seedlings to liquid MS medium containing 100 nM this compound or a mock solution for 3 days.

  • Salt Stress: Add NaCl to the liquid medium to a final concentration of 125-150 mM and continue to grow the seedlings.

  • Phenotypic Evaluation: After 7-10 days of salt stress, visually assess the phenotype (e.g., bleaching) and measure chlorophyll (B73375) content.

  • Data Analysis: Compare the chlorophyll content between treatments and genotypes.

Expected Quantitative Data:

TreatmentWild-Type Chlorophyll (µg/g FW)pepr1/pepr2 Chlorophyll (µg/g FW)
Mock + No Salt1000-12001000-1200
Mock + Salt400-600200-400
This compound + Salt800-1000200-400

4.2.3. Gene Expression Analysis of Downstream Targets:

Protocol:

  • Seedling Treatment: Treat 10-day-old wild-type and pepr1/pepr2 seedlings grown in liquid culture with 100 nM this compound for various time points (e.g., 0, 30, 60, 120 minutes).

  • RNA Extraction and RT-qPCR: Extract RNA, synthesize cDNA, and perform RT-qPCR for target genes.

  • Target Genes:

    • Early Response: PROPEP1, WRKY33

    • Late Response/Defense: PDF1.2

    • Salinity Stress Markers: KIN1, RD29A

  • Data Analysis: Calculate the fold change in gene expression relative to the untreated control at each time point for both genotypes.

Expected Quantitative Data (Fold Change at 60 min):

GeneWild-Typepepr1/pepr2
PROPEP1 5-10~1
PDF1.2 20-30~1
KIN1 8-15~1

Conclusion

The generation and confirmation of pepr1/pepr2 double mutants are fundamental for advancing our understanding of this compound-mediated signaling pathways. The protocols outlined in these application notes provide a comprehensive guide for researchers to reliably create and validate these essential genetic tools. The subsequent phenotypic and molecular analyses will enable a detailed dissection of the this compound signaling cascade and facilitate the discovery of novel compounds for enhancing crop resilience to environmental stresses.

References

Troubleshooting & Optimization

Troubleshooting sources of variability in AtPep3 root growth assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AtPep3 in Arabidopsis root growth assays. The information is designed to help identify and mitigate sources of variability, ensuring more consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound treatment shows inconsistent or no inhibition of root growth. What are the potential causes?

A1: Variability in this compound root growth inhibition assays can stem from several factors throughout the experimental process. Here are the most common issues and their solutions:

  • Peptide Integrity and Activity:

    • Degradation: this compound, like all peptides, is susceptible to degradation. Improper storage or handling can significantly reduce its activity. Peptides should be stored lyophilized at -20°C or -80°C and protected from moisture.[1][2] Once in solution, it is best to prepare single-use aliquots and store them frozen to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1][2]

    • Purity: Ensure the synthetic this compound peptide used is of high purity (ideally >90%) to avoid confounding effects from impurities.[3]

    • Solubility: Incomplete solubilization of the peptide can lead to inaccurate concentrations. Follow the manufacturer's instructions for dissolving the peptide. For hydrophobic peptides, a small amount of DMSO may be necessary, but check for its potential effects on root growth in your control experiments.

  • Experimental Setup:

    • Media Composition: The composition of the growth medium can influence root growth and the plant's sensitivity to treatments. Use a consistent, well-defined medium such as half-strength Murashige and Skoog (MS) medium.[4] Variations in nutrient levels, pH, and the type of gelling agent can all impact results.

    • Plate Conditions: Ensure uniform agar (B569324) depth and drying time for all plates. Uneven surfaces can affect root growth direction and rate. Vertically oriented plates are standard for root growth observation.

    • Environmental Conditions: Maintain consistent light intensity, photoperiod, and temperature in the growth chamber. Fluctuations in these conditions are a major source of variability in plant growth.

  • Plant Material:

    • Seed Sterilization and Stratification: Inconsistent seed sterilization can lead to microbial contamination, which will affect root growth. A standardized stratification period (e.g., 48 hours at 4°C) is crucial for uniform germination.

    • Genetic Variation: If using different Arabidopsis ecotypes, be aware that there can be natural variation in their response to AtPep peptides.

    • Seedling Age and Transfer: Use seedlings of a consistent age and developmental stage for treatment. The timing of transfer to treatment plates should be uniform across all experimental replicates.

Q2: I am observing high variability between my biological replicates. How can I improve consistency?

A2: High variability between replicates often points to subtle inconsistencies in experimental execution. To improve this:

  • Standardize Everything: From media preparation to seed plating and seedling transfer, every step should be performed as consistently as possible.

  • Increase Sample Size: A larger number of seedlings per treatment group can help to buffer the effects of individual outliers.

  • Randomize Plate Layout: Arrange your treatment and control plates randomly within the growth chamber to minimize any position-dependent effects (e.g., variations in light or temperature).

  • Blinded Analysis: Whenever possible, measurements of root length should be performed without knowledge of the treatment group to prevent unconscious bias.

Q3: How should I prepare and store my this compound stock solutions?

A3: Proper preparation and storage are critical for maintaining peptide activity.

  • Reconstitution: Allow the lyophilized peptide to warm to room temperature in a desiccator before opening to prevent condensation.[1] Reconstitute in a sterile, appropriate solvent as recommended by the supplier. Water is often suitable for hydrophilic peptides.

  • Stock Concentration: Prepare a concentrated stock solution (e.g., 1 mM) from which you can make fresh dilutions for your experiments.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[1][2] This prevents degradation from multiple freeze-thaw cycles.

  • Working Solutions: Prepare fresh working solutions from the frozen stock for each experiment. Do not store dilute peptide solutions for extended periods, as they are less stable.

Quantitative Data Summary

The inhibitory effect of AtPep peptides on Arabidopsis primary root growth is concentration-dependent. While this compound is a known inhibitor, AtPep1 and AtPep2 have also been shown to inhibit root growth, with this compound generally exhibiting a weaker effect than AtPep1 and AtPep2.[4][5]

Table 1: Concentration-Dependent Inhibition of Primary Root Growth by AtPep Peptides in Arabidopsis thaliana

PeptideConcentration (nM)Approximate Primary Root Length (mm)GenotypeReference
Control0~10-12Col-0[4]
AtPep11~9Col-0[4]
10~7Col-0[4]
50~5Col-0[4]
100~4Col-0[4]
500~3Col-0[4]
AtPep21~9Col-0[4]
10~6Col-0[4]
50~4Col-0[4]
100~3Col-0[4]
500~2Col-0[4]
This compound1~10Col-0[4]
10~9Col-0[4]
50~8Col-0[4]
100~7Col-0[4]
500~6Col-0[4]

Note: The values presented are approximate and can vary based on specific experimental conditions. It is recommended to perform a dose-response curve under your own experimental setup.

Experimental Protocols & Methodologies

Detailed Protocol for this compound Root Growth Inhibition Assay

This protocol outlines the key steps for conducting a reproducible this compound root growth inhibition assay with Arabidopsis thaliana.

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis thaliana (e.g., Col-0) seeds using your lab's standard protocol (e.g., 70% ethanol (B145695) for 1 minute followed by 50% bleach with 0.05% Triton X-100 for 10 minutes, and then rinse 4-5 times with sterile water).

    • Resuspend sterilized seeds in sterile 0.1% agarose.

    • Plate seeds on square Petri dishes containing sterile half-strength Murashige and Skoog (MS) medium with 1% sucrose (B13894) and 0.8% agar.

    • Seal the plates with micropore tape.

  • Stratification and Germination:

    • Stratify the seeds by storing the plates in the dark at 4°C for 48 hours to ensure uniform germination.

    • Transfer the plates to a growth chamber and orient them vertically to allow for root growth along the agar surface.

    • Grow seedlings under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).

  • Seedling Transfer and Treatment:

    • After 4-5 days of growth, carefully transfer seedlings of uniform size to new plates containing the same medium supplemented with different concentrations of this compound. A mock-treated control (e.g., the solvent used for the peptide stock) should be included.

    • Ensure the roots are placed on the surface of the new medium.

  • Data Acquisition and Analysis:

    • Mark the position of the root tips at the time of transfer.

    • Return the plates to the growth chamber for an additional 5-7 days.

    • Scan the plates at high resolution.

    • Measure the length of the primary root from the mark to the new root tip using image analysis software (e.g., ImageJ).

    • Calculate the percentage of root growth inhibition for each this compound concentration relative to the mock-treated control.

Visualizations

This compound Signaling Pathway

AtPep3_Signaling_Pathway This compound This compound PEPR1 PEPR1 This compound->PEPR1 binds PEPR2 PEPR2 This compound->PEPR2 binds Plasma_Membrane Plasma Membrane Ca_channel Ca²⁺ Channel (e.g., CNGC2) PEPR1->Ca_channel activates PEPR2->Ca_channel activates Cytosol Cytosol Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx MAPK_cascade MAPK Cascade Ca_influx->MAPK_cascade activates Downstream_responses Downstream Responses MAPK_cascade->Downstream_responses leads to Root_growth_inhibition Root Growth Inhibition Downstream_responses->Root_growth_inhibition

Caption: this compound signaling pathway leading to root growth inhibition.

Experimental Workflow for this compound Root Growth Assay

AtPep3_Assay_Workflow start Start sterilize_seeds Seed Sterilization start->sterilize_seeds plate_seeds Plate Seeds on 1/2 MS Medium sterilize_seeds->plate_seeds stratify Stratification (4°C, 48h) plate_seeds->stratify germinate Germination & Growth (Vertical Plates, 4-5 days) stratify->germinate transfer_seedlings Transfer Seedlings to Treatment Plates germinate->transfer_seedlings prepare_treatment Prepare this compound Treatment Plates prepare_treatment->transfer_seedlings mark_roots Mark Root Tip Position transfer_seedlings->mark_roots incubate Incubate (5-7 days) mark_roots->incubate scan_plates Scan Plates incubate->scan_plates measure_roots Measure Primary Root Growth scan_plates->measure_roots analyze_data Data Analysis measure_roots->analyze_data end End analyze_data->end

Caption: Experimental workflow for an this compound root growth assay.

References

Optimizing AtPep3 working concentration for maximal defense gene induction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing AtPep3 for maximal defense gene induction in Arabidopsis thaliana. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and data interpretation guidelines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its function?

A1: this compound is an endogenous peptide in Arabidopsis thaliana that acts as a danger-associated molecular pattern (DAMP). It is derived from its precursor protein, PROPEP3. This compound is involved in the plant's innate immune response and has been shown to play a role in tolerance to both biotic and abiotic stresses, such as pathogen attack and salinity.[1][2]

Q2: How does this compound induce defense gene expression?

A2: this compound is perceived by the cell surface receptor PEPR1 (PLANT ELICITOR PEPTIDE RECEPTOR 1).[1][3] This binding initiates a downstream signaling cascade that involves a calcium influx into the cytosol and the activation of Mitogen-Activated Protein Kinases (MAPKs). These signaling events ultimately lead to the activation of transcription factors, such as WRKYs, which in turn regulate the expression of defense-related genes.

Q3: What is the recommended working concentration for this compound?

A3: The optimal working concentration of this compound for inducing defense gene expression typically falls within the low nanomolar range. Studies have shown that concentrations between 1 nM and 20 nM are effective in eliciting a defense response.[1][4] A concentration of 10 nM is often a good starting point for observing a significant induction of defense genes.[1]

Q4: Which defense genes are commonly used as markers for this compound activity?

A4: Commonly studied marker genes for this compound-induced defense responses include PLANT DEFENSIN 1.2 (PDF1.2), a key gene in the jasmonic acid/ethylene (JA/Et) signaling pathway, and PATHOGENESIS-RELATED GENE 1 (PR1), a marker for the salicylic (B10762653) acid (SA) pathway.[4][5] The expression of these genes is significantly upregulated upon this compound treatment.

Q5: How long after this compound treatment should I expect to see a peak in defense gene expression?

A5: The induction of defense gene expression by this compound is relatively rapid. Significant increases in transcript levels can often be detected within 1 to 6 hours after treatment. For time-course experiments, it is advisable to include early time points to capture the initial response.

Data Presentation: this compound Dose-Response on Defense Gene Expression

The following tables summarize the expected dose-dependent effect of this compound on the expression of the defense marker genes PDF1.2 and PR1. The data is presented as fold change relative to a mock-treated control. Please note that these are illustrative values based on published research, and actual results may vary depending on experimental conditions.

Table 1: Relative Fold Change in PDF1.2 Gene Expression

This compound Concentration (nM)Average Fold Change (vs. Mock)Standard Deviation
0 (Mock)1.0± 0.2
18.5± 1.1
525.3± 3.5
1042.1± 5.8
2045.7± 6.2
5043.5± 6.0

Table 2: Relative Fold Change in PR1 Gene Expression

This compound Concentration (nM)Average Fold Change (vs. Mock)Standard Deviation
0 (Mock)1.0± 0.3
14.2± 0.7
515.8± 2.4
1028.9± 4.1
2032.5± 4.9
5031.8± 4.7

Experimental Protocols

Protocol 1: this compound Treatment of Arabidopsis thaliana Seedlings for Gene Expression Analysis

This protocol describes the treatment of Arabidopsis seedlings grown in liquid culture with this compound to analyze the induction of defense gene expression.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • Murashige and Skoog (MS) medium with 1% sucrose

  • Sterile water

  • This compound peptide stock solution (e.g., 1 mM in sterile water)

  • 12-well sterile culture plates

  • Liquid nitrogen

  • RNase-free tubes and reagents

Procedure:

  • Seedling Growth:

    • Sterilize Arabidopsis seeds and sow them in a flask containing liquid MS medium with 1% sucrose.

    • Grow the seedlings for 7-10 days under a 16-hour light/8-hour dark photoperiod at 22°C with gentle shaking.

  • Peptide Treatment:

    • Carefully transfer the seedlings to the wells of a 12-well plate containing fresh liquid MS medium. Allow them to acclimate for 24 hours.

    • Prepare working solutions of this compound by diluting the stock solution in sterile water to the desired final concentrations (e.g., 1, 5, 10, 20, 50 nM).

    • For the mock control, use sterile water.

    • Add the this compound working solutions or mock solution to the respective wells.

  • Incubation and Harvest:

    • Incubate the seedlings for the desired time period (e.g., 2 hours).

    • After incubation, quickly remove the seedlings from the medium, blot them dry on sterile filter paper, and immediately freeze them in liquid nitrogen.

    • Store the frozen samples at -80°C until RNA extraction.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Defense Gene Expression

This protocol outlines the steps for analyzing the expression of defense genes from this compound-treated Arabidopsis seedlings.

Materials:

  • Frozen seedling tissue from Protocol 1

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

  • DNase I

  • cDNA synthesis kit

  • qRT-PCR master mix (e.g., SYBR Green-based)

  • Gene-specific primers for target genes (PDF1.2, PR1) and a reference gene (e.g., ACTIN2 or UBQ10)

  • qRT-PCR instrument

Procedure:

  • RNA Extraction and DNase Treatment:

    • Extract total RNA from the frozen seedling tissue using a suitable RNA extraction kit, following the manufacturer's instructions.

    • Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer and by running an aliquot on an agarose (B213101) gel.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit according to the manufacturer's protocol.

  • qRT-PCR:

    • Prepare the qRT-PCR reactions by mixing the cDNA template, gene-specific forward and reverse primers, and qRT-PCR master mix.

    • Run the reactions in a qRT-PCR instrument using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include no-template controls to check for contamination and a melt curve analysis to verify the specificity of the amplicons.

  • Data Analysis:

    • Calculate the relative expression of the target genes using the ΔΔCt method. Normalize the expression of the target genes to the expression of the reference gene.

    • Express the results as fold change relative to the mock-treated control.

Mandatory Visualizations

AtPep3_Signaling_Pathway This compound This compound PEPR1 PEPR1 Receptor This compound->PEPR1 Binding Ca_channel Ca²⁺ Channel (e.g., CNGC2) PEPR1->Ca_channel Activation Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx MAPK_cascade MAPK Cascade (MPK3/MPK6) Ca_influx->MAPK_cascade Activation WRKY_TFs WRKY Transcription Factors MAPK_cascade->WRKY_TFs Phosphorylation & Activation Defense_Genes Defense Gene Expression (e.g., PDF1.2, PR1) WRKY_TFs->Defense_Genes Transcriptional Regulation

Caption: this compound signaling pathway leading to defense gene induction.

Experimental_Workflow Start Start: Arabidopsis Seedlings (7-10 days old) Treatment This compound Treatment (0-50 nM) 2 hours Start->Treatment Harvest Harvest & Freeze in Liquid N₂ Treatment->Harvest RNA_Extraction Total RNA Extraction & DNase Treatment Harvest->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR qRT-PCR Analysis (PDF1.2, PR1, Ref Gene) cDNA_Synthesis->qRT_PCR Data_Analysis Data Analysis (ΔΔCt Method) qRT_PCR->Data_Analysis

Caption: Experimental workflow for analyzing this compound-induced gene expression.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or low induction of defense genes Peptide degradation: this compound may have degraded due to improper storage or handling.- Store this compound stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.- Prepare fresh working solutions for each experiment.
Suboptimal concentration: The this compound concentration used may be too low or too high (leading to saturation or negative feedback).- Perform a dose-response experiment with a range of concentrations (e.g., 1 nM to 100 nM) to determine the optimal concentration for your specific experimental setup.
Incorrect treatment duration: The time point for harvesting may have missed the peak of gene expression.- Conduct a time-course experiment (e.g., 0.5, 1, 2, 4, 6 hours) to identify the optimal treatment duration.
Poor RNA quality: RNA may be degraded, leading to inaccurate qRT-PCR results.- Ensure all equipment and reagents are RNase-free.- Assess RNA integrity on an agarose gel before proceeding with cDNA synthesis.
High variability between replicates Inconsistent treatment: Uneven application of this compound to the seedlings.- Ensure seedlings are fully submerged in the treatment solution and that the solution is well-mixed.
Pipetting errors: Inaccurate pipetting during qRT-PCR setup.- Use calibrated pipettes and prepare a master mix for the qRT-PCR reactions to minimize pipetting variability.
Biological variation: Natural variation between individual plants.- Pool multiple seedlings for each biological replicate to average out individual differences.
Unexpected gene expression patterns Contamination: Contamination of reagents or samples with RNases or other inhibitors.- Use fresh, sterile reagents and filter-sterilized solutions.- Include appropriate negative controls in your experiments.
Primer inefficiency: qRT-PCR primers may not be optimal.- Design and validate primers to ensure they have high efficiency (90-110%) and specificity.- Perform a melt curve analysis to check for a single amplicon.
Reference gene instability: The chosen reference gene may be affected by the experimental treatment.- Validate the stability of your reference gene under your specific experimental conditions. It may be necessary to test multiple reference genes to find the most stable one.

References

How to resolve solubility issues with synthetic AtPep3 peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with synthetic AtPep3 peptides for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is synthetic this compound and what are its key properties?

This compound is a plant elicitor peptide derived from the C-terminus of the AtPROPEP3 precursor protein in Arabidopsis thaliana.[1][2] It is a hormone-like peptide that plays a crucial role in the plant's immune response and tolerance to salinity stress.[1][2][3][4] The functional peptide fragment consists of 13 amino acids with the sequence KPTPSSGKGGKHN.[1][2]

Based on its amino acid composition, this compound is a basic peptide . It has a net positive charge at neutral pH due to the presence of Lysine (K) and Histidine (H) residues. Its sequence is rich in hydrophilic amino acids, suggesting it should be soluble in aqueous solutions.

Q2: I received my synthetic this compound as a lyophilized powder. Why won't it dissolve easily?

Even though this compound is predicted to be hydrophilic, several factors can hinder the dissolution of lyophilized peptides:

  • Aggregation: During lyophilization and storage, peptide chains can form intermolecular hydrogen bonds, leading to aggregation that is difficult to break.[5][6]

  • pH of the Solvent: The solubility of a peptide is lowest at its isoelectric point (pI), where it has no net charge. Using a solvent with a pH far from the pI is crucial.[5][6] For a basic peptide like this compound, dissolving it in a neutral or slightly acidic solvent is recommended over a basic one.

  • Concentration: Attempting to dissolve the peptide at a very high concentration can exceed its solubility limit, leading to incomplete dissolution.

  • Improper Handling: Peptides are hygroscopic and can absorb moisture from the air, which can affect their stability and solubility.[7] It is important to store them in tightly sealed containers at low temperatures, such as -20°C or -80°C.[8]

Q3: What is the best starting solvent for dissolving synthetic this compound?

For a basic, hydrophilic peptide like this compound, the recommended starting solvent is sterile, distilled water . If solubility issues arise, a dilute acidic solution is the next logical step. The general principle is to use acidic solutions for basic peptides and basic solutions for acidic peptides.[8][9][10][11]

Troubleshooting Guide for this compound Solubility

This guide provides a step-by-step approach to solubilizing your synthetic this compound peptide.

Q4: I tried dissolving this compound in sterile water, but the solution is cloudy. What should I do next?

A cloudy or milky solution indicates that the peptide is not fully dissolved or has aggregated.[7] The first troubleshooting step is to adjust the pH. Since this compound is a basic peptide, lowering the pH should increase its solubility.

Recommended Action: Add a small amount of a dilute acid.

  • Try adding 10-25% aqueous acetic acid drop by drop to your peptide solution while vortexing.[8][11]

  • Alternatively, a very small volume (e.g., 10-50 µL) of trifluoroacetic acid (TFA) can be added to solubilize the peptide, which is then diluted to the final desired concentration.[8][11]

Q5: The acidic solution worked, but will the acid affect my experiment?

Acetic acid and TFA are common reagents in peptide chemistry and are generally well-tolerated in biological assays at low final concentrations. However, you should always verify the compatibility of your solvent with your specific experimental setup. If the acid is a concern, consider re-lyophilizing the peptide from the acidic solution to obtain a salt form that may be more soluble in water or buffer for future use.

Q6: What if this compound still won't dissolve after trying water and acidic solutions?

While unlikely for this specific peptide sequence, some batches may exhibit unusually high hydrophobicity or aggregation. In such cases, the use of organic solvents may be necessary.[9][12]

Recommended Action:

  • Attempt to dissolve the peptide in a minimal volume of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) (ACN).[8][9][12]

  • Once the peptide is fully dissolved in the organic solvent, slowly add your desired aqueous buffer to the peptide solution with continuous mixing.[12]

  • Crucial: Be aware that organic solvents can be toxic to cells. For most cellular assays, the final concentration of DMSO should not exceed 1% (v/v).[9]

Q7: Are there any physical methods to help dissolve the peptide?

Yes, mechanical assistance can help break up aggregates and improve dissolution.

  • Sonication: Brief periods of sonication in a water bath can be effective.[5][9][10]

  • Gentle Warming: Warming the solution to temperatures below 40°C may aid in dissolving the peptide.[11] However, prolonged heating should be avoided to prevent peptide degradation.

Always centrifuge your final peptide solution to pellet any undissolved particulates before use in an experiment.[9]

Solvent Recommendation Summary for this compound

The following table summarizes the recommended solvents and methods for dissolving synthetic this compound, ordered by preference.

Step Solvent/Method Rationale Key Considerations
1 Sterile Distilled WaterThis compound is predicted to be hydrophilic and should be soluble in water.[11]Start here. If the solution is not clear, proceed to the next step.
2 Dilute Acetic Acid (10-25%)As a basic peptide, this compound's solubility increases in an acidic environment.[8][10]Add dropwise until the peptide dissolves. Check assay compatibility.
3 SonicationMechanical energy helps break apart peptide aggregates.[9][10]Use a bath sonicator to avoid localized heating.
4 Minimal Organic Solvent (DMSO, ACN)For highly aggregated or unexpectedly hydrophobic batches.[8][12]Dissolve completely in organic solvent first, then add aqueous buffer slowly. Keep final organic concentration low (<1%).

Experimental Protocols & Visual Guides

Protocol: Stepwise Solubility Testing for Synthetic this compound

This protocol should be performed on a small aliquot of your peptide before dissolving the entire stock.

  • Preparation: Weigh out a small amount (e.g., 0.1-0.5 mg) of lyophilized this compound peptide into a sterile microcentrifuge tube.

  • Initial Test (Water): Add a calculated volume of sterile distilled water to achieve your target concentration (e.g., 1 mg/mL). Vortex for 30-60 seconds. Observe the solution. If it is clear, your peptide is soluble. If it is cloudy or contains visible particles, proceed to the next step.

  • pH Adjustment: To the cloudy solution from step 2, add 1-2 µL of 10% acetic acid. Vortex and observe. Repeat until the solution becomes clear. Note the amount of acid required.

  • Organic Solvent Test (If Necessary): If the peptide remains insoluble after acidification, use a new, dry aliquot. Add a minimal volume of DMSO (e.g., 5-10 µL) and vortex until the peptide is fully dissolved. Slowly add sterile water or your desired buffer dropwise while vortexing until you reach the final desired concentration.

  • Final Check: Once dissolved, centrifuge the tube at high speed (>10,000 x g) for 5 minutes to pellet any micro-aggregates. Carefully transfer the supernatant to a new sterile tube. This is your stock solution.

  • Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Visual Troubleshooting Workflow

The following diagram illustrates the decision-making process for dissolving synthetic this compound.

G This compound Solubility Troubleshooting Workflow start Lyophilized this compound test_water Add sterile dH2O to desired concentration start->test_water check_sol Is solution clear? test_water->check_sol success Solution Ready (Store at -20°C or -80°C) check_sol->success Yes add_acid Add 10% Acetic Acid dropwise & vortex check_sol->add_acid No (Cloudy) check_sol2 Is solution clear? add_acid->check_sol2 sonicate Optional: Gentle Sonication add_acid->sonicate try_org Use new aliquot. Dissolve in minimal DMSO, then slowly add buffer. check_sol2->try_org No final_spin Centrifuge to pellet any remaining particulates check_sol2->final_spin Yes try_org->final_spin sonicate->add_acid final_spin->success

Caption: A flowchart for troubleshooting this compound solubility.

This compound Signaling Pathway Overview

This compound is recognized by a cell surface receptor to initiate a signaling cascade that confers stress tolerance.

G This compound Signaling Pathway cluster_cell Plant Cell pepr1 PEPR1 Receptor downstream Downstream Signaling (e.g., Kinase Cascades) pepr1->downstream Activates response Cellular Response downstream->response stress Immunity & Salinity Tolerance response->stress This compound This compound Peptide (Extracellular) This compound->pepr1 Binds

Caption: this compound binds the PEPR1 receptor to trigger a response.[1][3][4][13]

References

Technical Support Center: Troubleshooting Lack of Phenotype after AtPep3 Treatment in Arabidopsis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AtPep3 treatment in Arabidopsis thaliana. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot experiments where the expected phenotype is not observed after applying this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected function in Arabidopsis?

A1: this compound is a plant elicitor peptide that plays a significant role in the plant's response to both biotic and abiotic stress. It is known to be involved in the innate immune response and, notably, in conferring tolerance to salinity stress.[1][2][3][4] Upon binding to its receptor, PEPR1, this compound initiates a signaling cascade that leads to downstream responses, such as changes in gene expression, to mitigate the effects of stress.[1][4][5]

Q2: What are the typical phenotypes expected after this compound treatment?

A2: The most well-documented phenotypes following exogenous application of this compound are:

  • Enhanced Salinity Stress Tolerance: Plants pre-treated with this compound should exhibit increased survival and reduced chlorophyll (B73375) bleaching when subjected to high salt conditions (e.g., 125-150 mM NaCl).[1][4]

  • Root Growth Inhibition: While AtPep1 and AtPep2 are more potent inhibitors of root growth, this compound can also cause a weaker, concentration-dependent inhibition of primary root growth.[6]

  • Induction of Defense-Related Gene Expression: this compound treatment can lead to the upregulation of genes associated with plant defense pathways.[1][7]

Q3: My plants do not show any difference in salt tolerance after this compound treatment. What could be the reason?

A3: Several factors could contribute to a lack of a salt-tolerant phenotype. Please refer to the Troubleshooting Guide below for a step-by-step diagnosis of potential issues, including problems with the this compound peptide itself, the experimental setup, or the plant material.

Troubleshooting Guide

Problem 1: No observable phenotype (e.g., no increased salt tolerance, no root growth inhibition).

This is a common issue that can arise from several sources. Follow this troubleshooting workflow to identify the potential cause.

Troubleshooting Workflow

TroubleshootingWorkflow start Start: No Phenotype Observed peptide Step 1: Verify this compound Peptide Integrity start->peptide protocol Step 2: Check Experimental Protocol peptide->protocol Peptide OK storage Improper Storage? peptide->storage concentration Incorrect Concentration? peptide->concentration plant_material Step 3: Evaluate Plant Material protocol->plant_material Protocol Correct treatment_duration Incorrect Treatment Duration? protocol->treatment_duration assay_conditions Suboptimal Assay Conditions? protocol->assay_conditions pathway Step 4: Consider Biological Complexity plant_material->pathway Plants Viable ecotype Ecotype Variation? plant_material->ecotype receptor_mutant Using Receptor Mutants? plant_material->receptor_mutant redundancy Functional Redundancy? pathway->redundancy crosstalk Hormonal Crosstalk? pathway->crosstalk storage_sol Action: Check storage conditions (-20°C for lyophilized, short-term for solution). storage->storage_sol concentration_sol Action: Verify calculations and perform a dose-response experiment. concentration->concentration_sol duration_sol Action: Ensure sufficient pre-treatment time before applying stress. treatment_duration->duration_sol assay_sol Action: Review salt concentration, light, and temperature conditions. assay_conditions->assay_sol ecotype_sol Action: Be aware of ecotype-specific responses. Col-0 is a common responsive ecotype. ecotype->ecotype_sol receptor_sol Action: Confirm genotype. pepr1 and pepr1/pepr2 mutants will be insensitive. receptor_mutant->receptor_sol redundancy_sol Action: Consider that other pathways may compensate for this compound signaling. redundancy->redundancy_sol crosstalk_sol Action: Be aware of interactions with ethylene (B1197577) and other hormone pathways. crosstalk->crosstalk_sol

Caption: Troubleshooting workflow for lack of this compound phenotype.

Detailed Troubleshooting Q&A

Q: How can I be sure my this compound peptide is active?

A:

  • Storage: Lyophilized this compound should be stored at -20°C or lower.[8][9][10] Once in solution, peptide stability decreases significantly. It is recommended to make fresh solutions for each experiment or store aliquots at -20°C for a short period. Avoid repeated freeze-thaw cycles.[10][11][12]

  • Solubilization: Ensure the peptide is properly dissolved. The presence of a trifluoroacetic acid (TFA) salt from purification can affect the net weight and solubility of the peptide.[8]

  • Concentration: The effective concentration of this compound for inducing salinity tolerance is in the low nanomolar range, with 10 nM being effective.[1] For root growth inhibition, a concentration-dependent effect is observed.[6] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific assay conditions.

Q: What are the critical steps in the experimental protocol for a salinity stress assay?

A:

  • Pre-treatment: Plants should be pre-treated with this compound before the application of salt stress. The duration of pre-treatment can be critical for the induction of downstream responses.

  • Salt Concentration: The concentration of NaCl used is crucial. A concentration of 125-150 mM is often used to induce stress in Arabidopsis.[1][4] If the concentration is too low, no stress phenotype will be observed, while a concentration that is too high may cause rapid death, masking any protective effect of this compound.

  • Assay Duration: The duration of the salt stress should be sufficient to observe a clear phenotypic difference between treated and untreated plants. This is typically several days.[13][14]

Q: Could my choice of Arabidopsis ecotype affect the outcome?

A: Yes, different Arabidopsis ecotypes can exhibit significant natural variation in their response to abiotic stress, including salinity.[15] The Col-0 ecotype is commonly used and has been shown to be responsive to this compound.[16] If you are using a different ecotype, it is possible that its sensitivity to this compound or its general stress response differs.

Q: I am using a pepr1 mutant as a negative control, and my wild-type plants are not showing a phenotype. What could be the issue?

A: this compound is primarily recognized by the PEPR1 receptor to induce salinity stress tolerance.[1][5] The pepr1 single mutant and the pepr1/pepr2 double mutant are insensitive to this compound in this context.[1][5] If your wild-type plants are not responding, it points towards an issue with the peptide or the experimental protocol, as outlined above. The pepr2 single mutant should still respond to this compound for salinity tolerance.[1][5]

Q: Could other biological factors be masking the this compound phenotype?

A:

  • Functional Redundancy: While this compound signaling is important, plants have complex and interconnected signaling networks. It is possible that under certain conditions, other pathways can compensate for a lack of this compound-mediated response.

  • Hormonal Crosstalk: AtPep signaling is known to interact with other hormone pathways, such as ethylene and jasmonic acid.[7][17][18][19][20] The hormonal status of the plant can influence its response to this compound. For example, ethylene signaling is involved in some Pep-mediated responses.[16]

Quantitative Data Summary

Table 1: Effective Concentrations of this compound for Phenotypic Assays

Assay TypeEffective this compound Concentration RangeReference EcotypeNotes
Salinity Stress Tolerance1-10 nMCol-010 nM showed a high level of salinity stress tolerance.[1]
Root Growth InhibitionConcentration-dependentCol-0This compound is a weaker inhibitor of root growth compared to AtPep1 and AtPep2.[6]
Defense Gene Induction1-10 nMCol-0Similar concentration range as for salinity stress tolerance.[1]

Experimental Protocols

Protocol 1: this compound Treatment for Salinity Stress Assay in Arabidopsis
  • Plant Growth: Grow Arabidopsis thaliana (e.g., Col-0) seedlings on half-strength Murashige and Skoog (MS) medium under sterile conditions.

  • Peptide Preparation: Prepare a stock solution of this compound (e.g., 10 µM) in sterile water or an appropriate buffer. Store aliquots at -20°C.

  • Pre-treatment: Transfer 7-day-old seedlings to liquid half-strength MS medium containing the desired final concentration of this compound (e.g., 10 nM). Use a medium without this compound as a control. Incubate for a defined pre-treatment period (e.g., 48-72 hours).

  • Salt Stress Application: After pre-treatment, add a concentrated NaCl solution to the liquid medium to achieve the final stress concentration (e.g., 125 mM).

  • Phenotypic Evaluation: Continue to grow the seedlings under controlled light and temperature conditions. After several days (e.g., 7-10 days), assess the phenotype by measuring chlorophyll content or scoring seedling survival (e.g., green vs. bleached cotyledons).

Protocol 2: Root Growth Inhibition Assay
  • Plate Preparation: Prepare square Petri plates with half-strength MS medium containing a range of this compound concentrations (e.g., 0 nM, 10 nM, 50 nM, 100 nM).

  • Seedling Transfer: Germinate and grow Arabidopsis seedlings on standard half-strength MS plates vertically for 4-5 days.

  • Transfer to Treatment Plates: Carefully transfer seedlings of uniform size to the this compound-containing plates, placing them at the top of the plate.

  • Growth and Measurement: Place the plates vertically in a growth chamber. Mark the position of the root tip at the time of transfer. After a set number of days (e.g., 5-7 days), scan the plates and measure the primary root growth from the initial mark using image analysis software (e.g., ImageJ).

Visualizations

This compound Signaling Pathway

AtPep3_Signaling cluster_outside Apoplast cluster_membrane Plasma Membrane cluster_inside Cytoplasm This compound This compound PEPR1 PEPR1 This compound->PEPR1 Binding Signaling_Cascade Downstream Signaling Cascade (e.g., MAPKs) PEPR1->Signaling_Cascade Activation Gene_Expression Changes in Gene Expression Signaling_Cascade->Gene_Expression Stress_Response Stress Tolerance Phenotype Gene_Expression->Stress_Response

Caption: Simplified this compound signaling pathway via the PEPR1 receptor.

General Experimental Workflow for this compound Treatment

ExperimentalWorkflow start Start: Grow Arabidopsis Seedlings prepare_peptide Prepare this compound Working Solution start->prepare_peptide treatment Apply this compound (Pre-treatment) start->treatment prepare_peptide->treatment stress Apply Stress (e.g., NaCl) treatment->stress incubation Incubate for Phenotype Development stress->incubation analysis Analyze Phenotype (e.g., Root Growth, Chlorophyll Content) incubation->analysis end End: Data Interpretation analysis->end

Caption: General workflow for this compound treatment experiments.

References

Best practices for applying AtPep3 to ensure consistent experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the application of AtPep3 to ensure consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

A1: this compound is a plant peptide hormone found in Arabidopsis thaliana. It is derived from its precursor protein, AtPROPEP3. This compound plays a dual role in plant physiology, contributing to both innate immunity and tolerance to salinity stress.[1][2] It functions by binding to cell surface receptors, primarily PEPR1 and PEPR2, to initiate downstream signaling cascades.[3]

Q2: How does this compound signaling work?

A2: this compound signaling is initiated when the peptide binds to its receptors, PEPR1 and PEPR2, which are Leucine-Rich Repeat Receptor Kinases (LRR-RKs). This binding is thought to induce a conformational change in the receptors, leading to the activation of downstream signaling pathways. While both receptors are involved in the immune response, this compound-mediated salinity stress tolerance is primarily signaled through PEPR1.[1][3] The signaling cascade involves downstream components such as calcium-dependent protein kinases and the production of reactive oxygen species (ROS), ultimately leading to changes in gene expression and physiological responses that enhance stress tolerance.[4][5][6]

Q3: What are the typical working concentrations for this compound in experiments?

A3: The effective concentration of this compound can vary depending on the specific assay and experimental conditions. However, published studies have shown biological activity in the nanomolar (nM) to low micromolar (µM) range. For instance, concentrations as low as 10 nM have been shown to induce a high level of salinity stress tolerance in Arabidopsis seedlings.[3][7] For gene expression studies, concentrations around 20 nM have been used effectively.[8] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare and store my synthetic this compound peptide?

A4: Proper handling and storage of synthetic this compound are critical for maintaining its bioactivity.

  • Storage: Lyophilized (powdered) this compound should be stored at -20°C or lower in a desiccated, dark environment. For long-term storage, -80°C is recommended.

  • Reconstitution: To prepare a stock solution, allow the lyophilized peptide to warm to room temperature in a desiccator before opening the vial to prevent condensation. Reconstitute the peptide in a sterile, appropriate solvent. For many peptides, sterile water or a buffer like MES is suitable. If solubility is an issue, a small amount of DMSO can be used, but be mindful of its potential effects on your biological system.

  • Stock Solutions: Once reconstituted, it is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store these aliquots at -20°C or -80°C.

Q5: Can this compound be used in species other than Arabidopsis thaliana?

A5: While this compound and its receptors are best characterized in Arabidopsis, homologs of the PEP signaling system exist in other plant species. The effectiveness of this compound in other species would depend on the presence of functional, compatible receptors. Therefore, while it is possible, empirical testing is necessary to determine its activity and optimal concentration in other plant systems.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound.

Table 1: this compound Concentration and Biological Response

ConcentrationAssay TypePlant/SystemObserved EffectReference
10 nMSalinity Stress ToleranceArabidopsis thaliana seedlingsHigh level of induced salt tolerance.[3][7]
20 nMGene Expression (qRT-PCR)Arabidopsis thaliana leavesInduction of defense-related gene expression.[8]
100 nMDark-Induced SenescenceArabidopsis thaliana leaf discsPromotion of leaf yellowing and chlorophyll (B73375) degradation.[9]
1 µMRoot Growth InhibitionArabidopsis thaliana seedlingsSignificant inhibition of primary root growth.[10]

Table 2: this compound-Induced Changes in Physiological Parameters

ParameterTreatment ConditionsPlantMagnitude of ChangeReference
Chlorophyll Content100 nM this compound + 150 mM NaClArabidopsis thalianaSignificantly higher than in NaCl-treated plants without this compound.[7]
Primary Root Length1 µM this compoundArabidopsis thalianaApproximately 50% reduction compared to control.[10]
Fresh WeightThis compound treatment under salinityArabidopsis thalianaIncreased fresh weight compared to salt-stressed plants without this compound.[11]

Experimental Protocols

Protocol 1: this compound-Induced Salinity Stress Tolerance Assay in Arabidopsis thaliana

This protocol details a method to assess the effect of this compound on the salinity tolerance of Arabidopsis seedlings.

Materials:

  • Arabidopsis thaliana seeds (wild-type and relevant mutants, e.g., pepr1, pepr2)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Agar (B569324)

  • NaCl

  • Synthetic this compound peptide

  • Sterile petri dishes

  • Sterile water

  • Growth chamber

Procedure:

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds using your preferred method (e.g., 70% ethanol (B145695) followed by bleach and sterile water washes).

    • Resuspend seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days in the dark.

    • Plate seeds on MS agar plates (0.8% agar, 1% sucrose, pH 5.7).

  • Seedling Growth:

    • Grow seedlings vertically in a growth chamber under long-day conditions (16h light / 8h dark) at approximately 22°C for 5-7 days.

  • This compound Pre-treatment:

    • Prepare liquid MS medium containing the desired concentration of this compound (e.g., 10 nM to 1 µM). Include a mock treatment control with the same volume of solvent used for the peptide stock.

    • Carefully transfer seedlings of similar size into the liquid MS medium in multi-well plates or flasks.

    • Incubate the seedlings in the this compound-containing or mock solution for a pre-treatment period, for example, 3 days.[7]

  • Salinity Stress Application:

    • After the pre-treatment, add a concentrated NaCl solution to the liquid medium to achieve the final desired salt concentration (e.g., 150 mM).[7]

    • Continue to grow the seedlings under the same conditions for an additional 7-10 days.

  • Data Collection and Analysis:

    • Assess the phenotype of the seedlings. This can include visual inspection, measurement of survival rate, and quantification of chlorophyll content.

    • To measure chlorophyll, extract it from a known fresh weight of shoot tissue using a solvent like 80% acetone (B3395972) and measure the absorbance at 645 nm and 663 nm.

    • Compare the results between this compound-treated and mock-treated seedlings under both control and salt stress conditions.

Protocol 2: Quantitative RT-PCR (qRT-PCR) for this compound-Responsive Genes

This protocol describes how to measure the expression of genes known to be responsive to this compound treatment.

Materials:

  • Arabidopsis thaliana seedlings

  • Liquid MS medium

  • Synthetic this compound peptide

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers for target genes (e.g., PROPEP2, PROPEP3, PDF1.2) and a reference gene (e.g., UBQ5 or ACTIN2)

  • qPCR instrument

Procedure:

  • Seedling Treatment:

    • Grow Arabidopsis seedlings in liquid MS medium for approximately 10-14 days.

    • Treat the seedlings with the desired concentration of this compound (e.g., 20 nM) or a mock solution.

    • Harvest the tissue at different time points after treatment (e.g., 0, 1, 3, 6 hours) by flash-freezing in liquid nitrogen. Store samples at -80°C.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the frozen tissue using a commercial kit, following the manufacturer's instructions.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from a fixed amount of total RNA (e.g., 1 µg) using a cDNA synthesis kit.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for your gene of interest, and the diluted cDNA template.

    • Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for your target and reference genes in each sample.

    • Calculate the relative gene expression using a method like the 2-ΔΔCt method.[12]

    • Normalize the expression of the target genes to the expression of the reference gene.

Troubleshooting Guide

Issue 1: No or weak biological response to this compound application.

  • Possible Cause 1: Peptide Degradation.

    • Troubleshooting:

      • Ensure the lyophilized peptide has been stored correctly at -20°C or -80°C in a desiccated environment.

      • Avoid repeated freeze-thaw cycles of the stock solution. Prepare single-use aliquots.

      • Consider the stability of this compound in your experimental medium and timeframe. Peptides can be degraded by proteases present in biological systems. You may need to refresh the treatment solution for longer experiments.

  • Possible Cause 2: Incorrect Peptide Concentration.

    • Troubleshooting:

      • Double-check your calculations for preparing the stock and working solutions.

      • Perform a dose-response curve to ensure you are using an effective concentration for your specific assay.

  • Possible Cause 3: Inactive Peptide.

    • Troubleshooting:

      • If possible, verify the integrity and purity of your synthetic peptide using mass spectrometry.

      • Purchase peptides from a reputable supplier that provides quality control data.

  • Possible Cause 4: Experimental System is Non-responsive.

    • Troubleshooting:

      • Ensure you are using the correct plant genotype. For example, pepr1/pepr2 double mutants will not respond to this compound.[13]

      • Include a positive control in your experiment if one is available.

      • Optimize the growth conditions and developmental stage of your plant material, as responsiveness can vary.

Issue 2: High variability between experimental replicates.

  • Possible Cause 1: Inconsistent Peptide Application.

    • Troubleshooting:

      • Ensure thorough mixing of the this compound solution before and during application.

      • For plate-based assays, ensure uniform distribution of the peptide in the agar medium.

  • Possible Cause 2: Biological Variability.

    • Troubleshooting:

      • Use seedlings of a uniform size and developmental stage for your experiments.

      • Increase the number of biological replicates to improve statistical power.

      • Ensure consistent environmental conditions (light, temperature, humidity) for all replicates.

  • Possible Cause 3: Contaminants in the Synthetic Peptide.

    • Troubleshooting:

      • Be aware of potential contaminants from the synthesis process, such as trifluoroacetic acid (TFA), which can affect biological assays. If you suspect TFA is an issue, consider using a peptide preparation where it has been removed.[14]

      • Ensure the peptide solution is sterile to prevent microbial growth, which can interfere with the experiment.

Issue 3: Unexpected or off-target effects observed.

  • Possible Cause 1: Peptide Concentration is too High.

    • Troubleshooting:

      • High concentrations of peptides can sometimes lead to non-specific effects. Perform a dose-response curve to identify the lowest effective concentration.

  • Possible Cause 2: Impurities in the Peptide Preparation.

    • Troubleshooting:

      • Use high-purity (>95%) synthetic peptides for your experiments.

      • If unexpected results persist, consider having the peptide's purity and identity confirmed by mass spectrometry.

  • Possible Cause 3: Pleiotropic Effects of this compound Signaling.

    • Troubleshooting:

      • This compound is involved in both stress and developmental responses. Be aware of the potential for cross-talk with other signaling pathways.

      • Carefully design your experiments with appropriate controls to isolate the specific effects you are interested in.

Visualizations

AtPep3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound PEPR1 PEPR1 This compound->PEPR1 Binds PEPR2 PEPR2 This compound->PEPR2 Binds Ca_ion Ca²⁺ Influx PEPR1->Ca_ion PEPR2->Ca_ion ROS ROS Burst Ca_ion->ROS MAPK_cascade MAPK Cascade Ca_ion->MAPK_cascade Gene_Expression Defense & Stress Gene Expression ROS->Gene_Expression MAPK_cascade->Gene_Expression Physiological_Response Physiological Response (e.g., Salinity Tolerance) Gene_Expression->Physiological_Response

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Start: Prepare sterile Arabidopsis seedlings peptide_prep Prepare this compound stock solution and working dilutions start->peptide_prep pretreatment Pre-treat seedlings with this compound (e.g., 3 days) peptide_prep->pretreatment stress Apply salinity stress (e.g., 150 mM NaCl) pretreatment->stress phenotype Phenotypic analysis: - Survival rate - Chlorophyll content - Fresh weight stress->phenotype molecular Molecular analysis: - qRT-PCR for stress- responsive genes stress->molecular end End: Compare this compound-treated vs. mock-treated plants phenotype->end molecular->end

Caption: Salinity Stress Assay Workflow.

References

Strategies to minimize experimental variability in AtPep3 signaling studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with AtPep3 signaling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize experimental variability and obtain robust, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound is an endogenous peptide signal in Arabidopsis thaliana that plays a crucial role in plant immunity and abiotic stress responses, such as salinity tolerance.[1][2] It is derived from a precursor protein, PROPEP3, and is recognized by the leucine-rich repeat receptor kinases (LRR-RKs) PEPR1 and PEPR2.[1][2] Upon recognition, this compound triggers a downstream signaling cascade that activates defense mechanisms. Understanding this compound signaling is vital for developing strategies to enhance plant resilience and for identifying potential targets for novel agrochemicals.

Q2: What are the key downstream responses activated by this compound?

A2: The primary and most commonly studied downstream responses to this compound signaling include:

  • Reactive Oxygen Species (ROS) Burst: A rapid and transient production of ROS in the apoplast, which acts as a secondary messenger and has direct antimicrobial properties.[3]

  • Mitogen-Activated Protein Kinase (MAPK) Activation: Phosphorylation and activation of a MAPK cascade, which is a conserved signaling module in plant immunity.[4][5]

  • Defense Gene Expression: Upregulation of defense-related genes, such as PDF1.2, which are involved in the plant's immune response.[6][7]

Q3: What are the most common sources of experimental variability in this compound signaling studies?

A3: The most common sources of variability include:

  • Plant Growth Conditions: Differences in light intensity, temperature, humidity, and soil composition can significantly impact a plant's physiological state and its responsiveness to stimuli.[8]

  • Plant Age and Health: The age and overall health of the plants can affect the magnitude and kinetics of the signaling response.

  • Elicitor Concentration and Purity: The concentration and purity of the synthetic this compound peptide are critical for consistent results.

  • Inconsistent Tissue Sampling: Variability in the location and method of tissue sampling (e.g., leaf discs) can introduce variability.[9]

  • Transient Nature of Responses: The ROS burst and MAPK phosphorylation are transient events, and slight variations in timing can lead to significant differences in measurements.[9]

Troubleshooting Guides

Issue 1: Inconsistent or No ROS Burst Detected
Potential Cause Troubleshooting Step
Plant Material Quality Ensure plants are healthy and of a consistent age (typically 4-5 weeks old for Arabidopsis).[3][10] Grow plants under controlled and consistent environmental conditions.[8]
Improper Leaf Disc Handling Use a sharp biopsy punch to minimize wounding when collecting leaf discs and avoid the mid-vein.[3][10] Allow leaf discs to recover overnight in water to reduce stress-induced background signals.[3][10]
Suboptimal Elicitor Concentration Perform a dose-response curve to determine the optimal this compound concentration for your specific experimental conditions.[3]
Reagent Issues Prepare fresh luminol (B1675438) and HRP solutions, as they are light-sensitive.[3] Keep reagents on ice when not in use.[3]
Incorrect Measurement Timing Program the plate reader before adding the reaction solution to minimize delay.[10] Measure luminescence at short intervals (e.g., every 2 minutes) to capture the peak of the transient burst.[3][10]
Issue 2: High Background or Variable MAPK Phosphorylation
Potential Cause Troubleshooting Step
Mechanical Stress During Harvesting Harvest leaf discs quickly (ideally under 1 minute per sample) and immediately freeze them in liquid nitrogen to prevent stress-induced MAPK activation.[9]
Insufficient Dephosphorylation Ensure an overnight incubation of leaf discs in water to allow for the dephosphorylation of MAPKs activated during harvesting.[9]
Inconsistent Treatment Application Gently add the this compound solution to the leaf discs to avoid mechanical stimulation.[9] Use a mock treatment (e.g., solvent only) as a negative control.[9]
Antibody Quality Use a high-quality, validated anti-phospho-p44/42 MAPK (Erk1/2) antibody.[11]
Protein Extraction Issues Ensure complete tissue grinding and use a suitable protein extraction buffer with protease and phosphatase inhibitors.[5]
Issue 3: Variability in Gene Expression Analysis
Potential Cause Troubleshooting Step
Inconsistent Sampling Time Harvest tissues at a consistent time point after this compound treatment, as gene expression changes are time-dependent.
RNA Degradation Use an appropriate RNA extraction method and handle samples carefully to prevent RNA degradation.
Primer Inefficiency Design and validate qPCR primers to ensure high efficiency and specificity.
Reference Gene Instability Select and validate stable reference genes for normalization that are not affected by this compound treatment.

Experimental Protocols

Protocol 1: Luminol-Based ROS Burst Assay
  • Plant Material: Use healthy, 4-5 week old Arabidopsis thaliana plants grown under controlled short-day conditions.[3][10]

  • Leaf Disc Preparation:

    • Using a 4 mm biopsy punch, collect one leaf disc per plant, avoiding the mid-vein.[3][10]

    • Float the leaf discs in a 96-well white plate containing sterile water and incubate overnight at room temperature in the dark to minimize stress.[3][10]

  • Assay Procedure:

    • The next day, carefully replace the water with 100 µL of assay solution containing 100 µM luminol and 10 µg/mL horseradish peroxidase (HRP).[3][10]

    • Add 100 µL of the desired concentration of this compound peptide (prepared at 2x the final concentration).

    • Immediately place the plate in a microplate luminometer and measure luminescence every 2 minutes for 40-60 minutes with an integration time of 1000 ms.[3][10]

Protocol 2: MAPK Phosphorylation Assay by Western Blot
  • Plant Material and Treatment:

    • Use leaf discs from 4-5 week old Arabidopsis plants, recovered overnight in water as described for the ROS assay.[9]

    • Treat the leaf discs with 1 µM this compound for 15 minutes.[9] A mock treatment with water should be used as a negative control.[9]

  • Sample Collection and Protein Extraction:

    • Quickly harvest the leaf discs and flash-freeze them in liquid nitrogen.[9]

    • Grind the frozen tissue to a fine powder.

    • Extract total proteins using a protein extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).[5]

  • Western Blot Analysis:

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody against phospho-p44/42 MAPK (Erk1/2) (e.g., Cell Signaling Technology #4370).[11]

    • Wash and incubate with a secondary HRP-conjugated antibody.

    • Detect the signal using a chemiluminescence substrate.

Visualizations

AtPep3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound PEPR1_PEPR2 PEPR1/PEPR2 This compound->PEPR1_PEPR2 MAPKKK MAPKKK PEPR1_PEPR2->MAPKKK RBOHD RBOHD PEPR1_PEPR2->RBOHD MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Defense_Genes Defense Gene Expression MAPK->Defense_Genes ROS ROS RBOHD->ROS ROS->Defense_Genes

Caption: this compound signaling pathway overview.

ROS_Burst_Workflow Plant_Growth 1. Plant Growth (4-5 weeks) Leaf_Disc 2. Leaf Disc Collection (4mm biopsy punch) Plant_Growth->Leaf_Disc Overnight_Recovery 3. Overnight Recovery (in water) Leaf_Disc->Overnight_Recovery Assay_Solution 4. Add Assay Solution (Luminol + HRP) Overnight_Recovery->Assay_Solution AtPep3_Addition 5. Add this compound Assay_Solution->AtPep3_Addition Measurement 6. Measure Luminescence (Plate Reader) AtPep3_Addition->Measurement Data_Analysis 7. Data Analysis Measurement->Data_Analysis

Caption: Experimental workflow for ROS burst assay.

Troubleshooting_Logic Start Inconsistent Results? Check_Plants Check Plant Quality (Age, Health, Growth Conditions) Start->Check_Plants Check_Protocols Review Experimental Protocols (Timing, Reagents, Handling) Start->Check_Protocols Check_Controls Verify Controls (Positive & Negative) Start->Check_Controls Standardize_Handling Standardize Tissue Handling Check_Plants->Standardize_Handling Optimize_Concentration Optimize Elicitor Concentration Check_Protocols->Optimize_Concentration Validate_Reagents Validate Reagents (Antibodies, Peptides) Check_Controls->Validate_Reagents Consistent_Results Consistent Results Optimize_Concentration->Consistent_Results Standardize_Handling->Consistent_Results Validate_Reagents->Consistent_Results

Caption: Logical troubleshooting workflow.

References

Common problems encountered when cloning the AtPROPEP3 gene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the cloning of the Arabidopsis thaliana PROPEP3 (AtPROPEP3) gene. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the cloning process.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges I should anticipate when cloning the AtPROPEP3 gene?

A1: Cloning AtPROPEP3, like many plant genes, can present several challenges. Plant tissues can contain PCR inhibitors such as polysaccharides and phenolic compounds that may affect the initial amplification.[1] The promoter region of Arabidopsis genes can be AT-rich, which may require optimization of PCR conditions to ensure specific and efficient amplification.[2][3][4] Standard molecular cloning steps such as ligation and transformation may also require troubleshooting to achieve high efficiency.[5][6]

Q2: What is the function of the AtPROPEP3 gene, and why is it of interest?

A2: AtPROPEP3 encodes a precursor for a small signaling peptide, AtPep3. This peptide is involved in plant innate immunity and has been shown to play a significant role in salinity stress tolerance.[7][8] Overexpression of AtPROPEP3 can confer increased tolerance to salt stress, making it a gene of interest for developing stress-resistant crops and for studying plant stress signaling pathways.[7][8]

Q3: What are the essential controls to include in my cloning experiment?

A3: A successful cloning workflow benefits from a series of controls to help pinpoint issues. Key controls include:

  • Positive PCR Control: Use a known template that reliably amplifies to ensure the PCR mix and thermocycler are working correctly.

  • Negative PCR Control (No Template): Use water instead of DNA to check for contamination in your PCR reagents.

  • Vector-only Ligation and Transformation: To assess the level of background colonies resulting from undigested or self-ligating vector.[9]

  • Transformation Control: Use a known, uncut plasmid (e.g., pUC19) to verify the competency of your E. coli cells.[9][10]

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the cloning of the AtPROPEP3 gene.

Problem 1: No or Low Yield of PCR Product

Possible Causes and Solutions

Possible Cause Recommended Solution
Presence of PCR Inhibitors in gDNA Plant-derived compounds like polysaccharides can inhibit PCR.[1] It is recommended to use a high-quality DNA extraction kit designed for plants or include additives like BSA or trehalose (B1683222) in the PCR mix to counteract inhibitors.[1] Diluting the DNA template can also help reduce the concentration of inhibitors.[1]
AT-rich Template The promoter and other non-coding regions of plant genes are often AT-rich, which can lead to poor amplification.[2] To address this, use a lower extension temperature (e.g., 65°C) with an increased extension time (1.5 min/kb) and optimize the MgCl₂ concentration (2.5-3.0 mM).[2][3][4] A 2-step PCR protocol may also be beneficial.[3]
Suboptimal PCR Conditions Incorrect annealing temperature, insufficient extension time, or issues with polymerase activity can all lead to PCR failure. Perform a gradient PCR to determine the optimal annealing temperature for your primers. Ensure the extension time is sufficient for the length of the AtPROPEP3 gene. Use a high-fidelity polymerase to minimize errors, especially if the cloned gene will be used for expression studies.[11]
Primer Design Issues Poorly designed primers can result in no amplification or non-specific products. Ensure your primers have a suitable melting temperature (Tm), are specific to the AtPROPEP3 sequence, and do not form strong secondary structures. Add at least 6 extra nucleotides upstream of the restriction site to allow for efficient enzyme binding and cleavage.[9]
Problem 2: No Colonies or Very Few Colonies After Transformation

Possible Causes and Solutions

Possible Cause Recommended Solution
Low Transformation Efficiency The competent cells may have low viability. Always test the transformation efficiency of your competent cells with a control plasmid like pUC19 before starting your cloning experiment.[5][9] If the efficiency is low (<10⁴ cfu/µg), prepare fresh competent cells or use a commercial high-efficiency strain.[5]
Inefficient Ligation Ligation can fail due to several factors. Ensure the vector-to-insert molar ratio is optimal; ratios of 1:3 to 1:7 are commonly used.[6][12] The ATP in the ligation buffer is sensitive to freeze-thaw cycles; use fresh buffer if in doubt.[5] If you are cloning into a vector that was digested with a single enzyme or has blunt ends, dephosphorylate the vector to prevent self-ligation.[12][13]
Incorrect Antibiotic or Concentration The antibiotic used in the selection plates must match the resistance marker on your vector.[10][11] Verify the correct antibiotic and use the recommended concentration. Old or improperly stored antibiotics may be degraded.
Toxicity of the Gene Product If the AtPROPEP3 gene product is toxic to E. coli, it can result in no or very small colonies. If you suspect toxicity, incubate the plates at a lower temperature (e.g., 25-30°C) to reduce the expression of the gene.[5][6]
Problem 3: Colonies Contain Wrong or No Insert

Possible Causes and Solutions

Possible Cause Recommended Solution
High Background of Self-Ligated Vector This is common when using a single restriction enzyme or blunt-end cloning. Treat the digested vector with a phosphatase (e.g., Calf Intestinal Alkaline Phosphatase - CIAP or Shrimp Alkaline Phosphatase - SAP) to remove the 5' phosphate (B84403) groups, which prevents the vector from re-ligating to itself.[12][13]
Contamination with Undigested Vector Incomplete digestion of the vector can lead to a high number of background colonies. Increase the digestion time and ensure you are using fresh, active restriction enzymes and the correct buffer.[12] Always gel-purify the digested vector to separate it from the uncut plasmid.[12]
Incorrect PCR Amplicon The PCR product may not be the correct AtPROPEP3 sequence due to non-specific amplification. Optimize PCR conditions (especially annealing temperature) to ensure specificity. It is also good practice to sequence the PCR product before proceeding with ligation to confirm its identity.
Mutations in the Insert Errors can be introduced during PCR amplification. Use a high-fidelity DNA polymerase to minimize the mutation rate.[11] Sequence the final clone to ensure the AtPROPEP3 sequence is correct.

Experimental Protocols & Data

Table 1: Hypothetical PCR Optimization for AtPROPEP3 Amplification

This table illustrates how different PCR parameters could be varied to optimize the amplification of the AtPROPEP3 gene from Arabidopsis thaliana genomic DNA.

Parameter Condition A Condition B Condition C Condition D
DNA Polymerase Standard TaqHigh-FidelityHigh-FidelityHigh-Fidelity
MgCl₂ (mM) 1.52.02.53.0
Annealing Temp. 55°C58°C (Gradient)60°C65°C (2-step)
Extension Time 1 min/kb1 min/kb1.5 min/kb1.5 min/kb
PCR Additive NoneNone5% DMSO1 M Betaine
Observed Yield Low/NoneSmearSingle BandStrong, Single Band
Cloning Efficiency 0%<10%65%85%
Protocol 1: Cloning AtPROPEP3 into a pET Vector

This protocol provides a general workflow for cloning the AtPROPEP3 gene.

  • Primer Design:

    • Design forward and reverse primers for the full-length coding sequence of AtPROPEP3.

    • Add restriction sites (e.g., BamHI and SphI) to the 5' ends of the primers that are compatible with your target vector.[14]

    • Include a 6-8 nucleotide leader sequence upstream of the restriction site for efficient digestion.[9]

  • PCR Amplification:

    • Set up a 50 µL PCR reaction using a high-fidelity DNA polymerase.

    • Use 25-30 ng/µL of high-quality Arabidopsis thaliana genomic DNA as a template.[3]

    • Use optimized PCR conditions, potentially a 2-step protocol with a lower extension temperature (65°C) and longer extension time (1.5 min/kb), given the potential for an AT-rich sequence.[2][3]

    • Run the entire PCR product on a 1% agarose (B213101) gel to verify the size and purity of the amplicon.

  • Purification and Digestion:

    • Excise the PCR band from the gel and purify the DNA using a gel extraction kit.[15]

    • Digest the purified PCR product and the pET vector with the selected restriction enzymes (e.g., BamHI and SphI) for 1-2 hours at 37°C.

    • Purify the digested insert and vector. For the vector, gel purification is recommended to remove the uncut plasmid.

  • Ligation:

    • Set up a ligation reaction using T4 DNA ligase.

    • Use a vector-to-insert molar ratio of 1:3 or 1:5.

    • Incubate the reaction at 16°C overnight or at room temperature for 1-2 hours.[13]

  • Transformation:

    • Transform 5-10 µL of the ligation reaction into 50 µL of high-efficiency competent E. coli cells (e.g., DH5α or TOP10).[16]

    • Follow a standard heat-shock or electroporation protocol.[5]

    • Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic for selection.

    • Incubate the plates overnight at 37°C.[16]

  • Screening and Verification:

    • Pick several individual colonies and grow them in liquid culture.

    • Perform a plasmid miniprep to isolate the plasmid DNA.

    • Verify the presence and orientation of the insert using restriction digestion analysis and/or colony PCR.

    • Sequence the purified plasmid to confirm the integrity of the AtPROPEP3 gene sequence.[17]

Visualizations

Experimental Workflow for AtPROPEP3 Cloning

Cloning_Workflow start Genomic DNA Extraction (Arabidopsis) pcr PCR Amplification of AtPROPEP3 start->pcr gel1 Agarose Gel Electrophoresis pcr->gel1 purify_pcr Purify PCR Product (Gel Extraction) gel1->purify_pcr digest_insert Digest Insert with Restriction Enzymes purify_pcr->digest_insert ligation Ligation (Insert + Vector) digest_insert->ligation digest_vector Digest Vector purify_vector Purify Digested Vector digest_vector->purify_vector purify_vector->ligation transformation Transformation into E. coli ligation->transformation plating Plate on Selective Media transformation->plating screening Colony Screening (Colony PCR/Digestion) plating->screening sequencing Sequence Verification screening->sequencing finish Confirmed AtPROPEP3 Clone sequencing->finish

Caption: A standard workflow for molecular cloning of the AtPROPEP3 gene.

Troubleshooting Decision Tree for No Colonies

Troubleshooting_No_Colonies problem Problem: No Colonies on Plate control_check Check Transformation Control (pUC19) problem->control_check ligation_check Check Ligation Controls control_check->ligation_check Good Colonies cells Cause: Low Competent Cell Efficiency control_check->cells No/Few Colonies antibiotic Cause: Incorrect Antibiotic/Concentration ligation_check->antibiotic Vector-only ligation has no colonies ligation_fail Cause: Ligation Failure ligation_check->ligation_fail Vector+Insert ligation has no colonies solution_cells Solution: Use New/ High-Efficiency Cells cells->solution_cells solution_antibiotic Solution: Verify Antibiotic and Concentration antibiotic->solution_antibiotic digestion_fail Cause: Incomplete Digestion ligation_fail->digestion_fail If ligation still fails solution_ligation Solution: Use Fresh Buffer, Optimize Ratios ligation_fail->solution_ligation solution_digestion Solution: Increase Digestion Time, Use Fresh Enzymes digestion_fail->solution_digestion

Caption: A decision tree to troubleshoot the absence of colonies after transformation.

References

Assessing potential off-target effects of exogenous AtPep3 application

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with exogenous AtPep3 application in plants.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

This compound is a small signaling peptide in Arabidopsis thaliana derived from its precursor, PROPEP3. It plays a dual role in plant defense, primarily mediating responses to salinity stress and contributing to the innate immune system.[1][2][3] Exogenous application of this compound has been shown to enhance tolerance to high salinity.[2][4][5]

Q2: How does this compound elicit a response in plant cells?

This compound is recognized by the leucine-rich repeat receptor-like kinase (LRR-RLK) PEPR1 (PEP RECEPTOR 1) and, to a lesser extent, PEPR2.[1][5][6] Binding of this compound to PEPR1 initiates a downstream signaling cascade that leads to the activation of defense-related genes and physiological responses that contribute to stress tolerance.[1][5][7]

Q3: What are the potential off-target effects of applying exogenous this compound?

While "off-target" is a term more formally associated with gene editing, in the context of exogenous peptide application, it can refer to unintended physiological or molecular consequences. Potential off-target effects of this compound could include:

  • Crosstalk with other signaling pathways: Since this compound is part of the broader AtPep peptide family that interacts with PEPR1 and PEPR2, high concentrations of exogenous this compound could potentially interfere with the signaling of other AtPeps involved in different developmental or defense responses.

  • Unintended growth effects: While primarily known for its role in stress responses, sustained activation of defense pathways by high concentrations of this compound could lead to trade-offs with plant growth and development, such as reduced root growth.[3]

  • Activation of broad-spectrum defense responses: Exogenous application might trigger a general defense response that is not specific to the intended target stress, potentially leading to unnecessary metabolic costs for the plant.

Q4: What concentration of this compound is recommended for experiments?

The effective concentration of this compound can vary depending on the experimental system and the specific response being measured. Studies have shown that concentrations as low as 10 nM can induce a high level of salinity stress tolerance in Arabidopsis.[4] A dose-response analysis is recommended to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guides

Problem 1: No observable effect on stress tolerance after this compound application.
Possible Cause Troubleshooting Step
Peptide Degradation Ensure proper storage of the synthetic this compound peptide (typically at -20°C or -80°C). Prepare fresh solutions for each experiment. Consider including protease inhibitors in the application medium if degradation is suspected.
Incorrect Peptide Sequence or Purity Verify the amino acid sequence and purity of the synthetic peptide with the supplier. Low purity can result in lower than expected active peptide concentration.
Suboptimal Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your plant species and experimental conditions. Concentrations ranging from 10 nM to 1 µM have been used in published studies.[4]
Plant Genotype The response to this compound is dependent on the presence of functional PEPR1 receptors.[1][5][7] Confirm that the plant line you are using is not a pepr1 mutant. If working with a species other than Arabidopsis, ensure it has a homologous receptor.
Application Method Ensure the peptide is effectively delivered to the target tissue. For seedlings in liquid culture, application to the medium is effective. For soil-grown plants, foliar spray or root drenching can be used, but penetration and uptake may vary.
Problem 2: Observing unexpected negative effects on plant growth (e.g., reduced root elongation, stunted growth).
Possible Cause Troubleshooting Step
Peptide Concentration is Too High High concentrations of this compound may lead to a sustained defense response, which can negatively impact growth. Reduce the concentration of this compound and perform a dose-response analysis to find a concentration that provides stress tolerance without significant growth inhibition.
Off-Target Signaling High concentrations of this compound may be activating other defense pathways through receptor crosstalk. Consider transcriptomic or metabolomic analysis to identify which pathways are being affected.
Solvent/Adjuvant Effects If a solvent (e.g., DMSO) or adjuvant is used to dissolve or apply the peptide, ensure it is not causing phytotoxicity at the concentration used. Run a vehicle-only control.

Data Presentation

Table 1: Summary of Quantitative Data on Exogenous this compound Application

ParameterOrganismTreatmentResultReference
Effective Concentration for Salinity Tolerance Arabidopsis thaliana10 nM this compoundHigh level of salinity stress tolerance[4]
Receptor Binding Affinity (Kd) Arabidopsis thaliana cells125I1-Tyr-AtPep10.25 nM[8]
Induction of Defense Gene Expression (PDF1.2) Arabidopsis thaliana leaves10 nM AtPep1Strong induction[9]
Promotion of Senescence Arabidopsis thaliana leaf discs20 nM AtPep1Clear promotion of yellowing[10]

Experimental Protocols

Protocol 1: Assessing On-Target Efficacy of this compound in Salinity Stress Tolerance
  • Plant Material and Growth: Grow Arabidopsis thaliana (e.g., Col-0) seedlings on half-strength Murashige and Skoog (MS) medium for 7 days.

  • Peptide Pre-treatment: Transfer seedlings to liquid MS medium containing the desired concentration of this compound (e.g., 100 nM) or a vehicle control (e.g., DMSO in water). Incubate for 3 days.

  • Salt Stress Application: Add NaCl to the liquid medium to a final concentration of 150 mM.

  • Phenotypic Analysis: After 10 days of salt stress, quantify stress tolerance by measuring parameters such as survival rate, fresh weight, and chlorophyll (B73375) content.

  • Data Analysis: Compare the measurements between this compound-treated and control plants. A higher survival rate, greater biomass, and higher chlorophyll content in treated plants indicate a positive effect.

Protocol 2: Investigating Potential Off-Target Effects using Transcriptome Analysis (RNA-Seq)
  • Experimental Setup: Treat plants with an effective concentration of this compound and a high concentration (e.g., 10x effective dose), alongside a vehicle control. Collect tissue samples at various time points (e.g., 1h, 6h, 24h) post-treatment.

  • RNA Extraction and Sequencing: Extract total RNA from the collected samples, prepare libraries, and perform high-throughput sequencing.

  • Bioinformatic Analysis:

    • Perform quality control and read mapping to the reference genome.

    • Identify differentially expressed genes (DEGs) between each treatment and the control.

    • Conduct gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) to identify biological processes and pathways affected by this compound application.

    • Compare the DEGs at the effective and high concentrations to identify dose-dependent off-target gene regulation. Look for enrichment in pathways unrelated to the known this compound response, such as those involved in development or other stress responses.

Protocol 3: Receptor Binding Specificity Assay
  • Receptor Expression: Transiently express tagged versions of PEPR1 and other potential off-target receptors (e.g., PEPR2, other LRR-RLKs) in a heterologous system like Nicotiana benthamiana.

  • Membrane Protein Extraction: Isolate the microsomal fraction containing the expressed receptors.

  • Competitive Binding Assay:

    • Incubate the membrane extracts with a labeled version of this compound (e.g., biotinylated or radiolabeled).

    • In parallel incubations, include increasing concentrations of unlabeled this compound or other competing peptides (e.g., AtPep1, AtPep2).

    • Quantify the amount of labeled this compound bound to the receptor in the presence and absence of competitors.

  • Data Analysis: A decrease in the binding of labeled this compound in the presence of an unlabeled competitor indicates binding to the same receptor. This can be used to determine the relative affinity of this compound for different receptors and assess its specificity.

Visualizations

AtPep3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Cytoplasm This compound This compound PEPR1 PEPR1 This compound->PEPR1 Binding Signaling_Cascade Downstream Signaling Cascade (e.g., MAPKs) PEPR1->Signaling_Cascade Activation Transcription_Factors Transcription Factors (e.g., WRKYs) Signaling_Cascade->Transcription_Factors Activation Defense_Genes Defense Gene Expression Transcription_Factors->Defense_Genes Upregulation Stress_Response Salinity Stress Tolerance & Immune Response Defense_Genes->Stress_Response

Caption: this compound signaling pathway for stress response.

Off_Target_Assessment_Workflow cluster_treatment Treatment cluster_phenotyping Phenotypic Analysis cluster_omics Omics Analysis cluster_molecular Molecular Analysis cluster_interpretation Interpretation Start Exogenous this compound Application (Dose-Response) Phenotype Growth & Development (Root length, Biomass) Start->Phenotype Stress Stress Tolerance (Survival, Chlorophyll) Start->Stress Transcriptomics Transcriptomics (RNA-Seq) - Identify DEGs - Pathway Analysis Start->Transcriptomics Metabolomics Metabolomics (GC-MS/LC-MS) - Profile metabolite changes Start->Metabolomics Receptor_Binding Receptor Binding Assays - Assess specificity for PEPRs Start->Receptor_Binding Interpretation Assess On-Target vs. Potential Off-Target Effects Phenotype->Interpretation Stress->Interpretation Transcriptomics->Interpretation Metabolomics->Interpretation Receptor_Binding->Interpretation

Caption: Workflow for assessing off-target effects.

References

Technical Support Center: Optimizing AtPep3-Mediated Salinity Tolerance Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing experimental setups for studying AtPep3-mediated salinity tolerance in plants. Here, you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data summaries to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its role in plant salinity tolerance?

A1: this compound is a small, hormone-like peptide in Arabidopsis thaliana. It is the C-terminal fragment of the AtPROPEP3 protein and has been identified as a key signaling molecule in enhancing tolerance to salinity stress.[1][2] When plants are exposed to high salt conditions, the expression of the AtPROPEP3 gene is significantly upregulated.[2][3] The resulting this compound peptide can then act as a signal to initiate a protective response against the stress.[1]

Q2: How does this compound exert its function? Which receptor is involved?

A2: this compound functions by binding to a specific cell surface receptor, PEPR1 (PEP1 RECEPTOR 1), which is a leucine-rich repeat receptor kinase.[1][3][4] This specific interaction between this compound and PEPR1 is crucial for activating the downstream signaling pathway that leads to increased salinity tolerance.[1][3] Interestingly, while PEPR1 and its close homolog PEPR2 are involved in perceiving other AtPep peptides for immune responses, this compound-mediated salinity tolerance primarily relies on PEPR1.[1][3]

Q3: What are the observable phenotypes of this compound activity in salinity tolerance assays?

A3: Treatment with synthetic this compound has been shown to inhibit the salt-induced bleaching of chlorophyll (B73375) in seedlings, a common symptom of salt stress.[1] Conversely, Arabidopsis plants with reduced AtPROPEP3 expression (knockdown lines) exhibit a hypersensitive phenotype to salt stress, which can be rescued by the external application of the this compound peptide.[3]

Q4: Is there a connection between this compound's role in salinity tolerance and its function in the plant immune system?

A4: Yes, the this compound-PEPR1 signaling module has a dual function in both salinity stress tolerance and innate immunity.[3] this compound is recognized as a damage-associated molecular pattern (DAMP), a class of molecules that signal cellular damage and activate immune responses.[2] The signaling pathway activated by this compound for salinity tolerance shares components with the pathway activated during pathogen defense.[1]

Data Presentation: this compound Dose-Response in Salinity Assays

The following table summarizes the quantitative data from dose-response experiments assessing the effect of the active this compound fragment (AT13-5) on chlorophyll content in Arabidopsis thaliana seedlings under salinity stress.

This compound (AT13-5) Concentration (nM)NaCl Concentration (mM)Observation
0150Significant chlorophyll bleaching
1150Partial inhibition of chlorophyll bleaching
10150Strong inhibition of chlorophyll bleaching
100150Strong inhibition of chlorophyll bleaching
1000150Strong inhibition of chlorophyll bleaching

Experimental Protocols

Protocol for Arabidopsis Salinity Tolerance Assay with this compound Treatment

This protocol details a liquid culture-based assay to evaluate the effect of this compound on salinity tolerance in Arabidopsis thaliana seedlings.

Materials:

  • Arabidopsis thaliana seeds (wild-type, mutants, or transgenic lines)

  • Murashige and Skoog (MS) medium, including vitamins

  • Sucrose (B13894)

  • MES buffer

  • This compound peptide (synthetic)

  • NaCl

  • Sterile water

  • Petri dishes or multi-well plates

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization and Germination:

    • Surface sterilize Arabidopsis seeds using your preferred method (e.g., 70% ethanol (B145695) followed by bleach and sterile water washes).

    • Plate seeds on solid MS medium containing 1% sucrose and stratify at 4°C for 2-3 days in the dark.

    • Germinate and grow seedlings under long-day conditions (16h light/8h dark) at 22°C for 7 days.

  • This compound Pre-treatment:

    • Prepare liquid MS medium with varying concentrations of synthetic this compound peptide (e.g., 0, 1, 10, 100, 1000 nM).

    • Carefully transfer 7-day-old seedlings into the wells of a multi-well plate or petri dishes containing the this compound-supplemented liquid MS medium.

    • Incubate the seedlings in the growth chamber for 3 days.

  • Salinity Stress Induction:

    • Prepare a fresh set of liquid MS medium containing the same concentrations of this compound as in the pre-treatment step, but also supplemented with 150 mM NaCl.

    • Replace the pre-treatment medium with the salt-containing medium.

    • Continue to incubate the seedlings in the growth chamber.

  • Phenotypic Analysis:

    • After 5-7 days of salt treatment, visually inspect the seedlings for signs of stress, such as chlorophyll bleaching.

    • Quantify chlorophyll content (see Protocol 2).

    • Other parameters such as fresh weight or root growth can also be measured.

Protocol for Chlorophyll Content Quantification

This protocol describes a method for extracting and quantifying chlorophyll from Arabidopsis seedlings.

Materials:

  • Arabidopsis seedlings from the salinity tolerance assay

  • 80% Acetone (B3395972)

  • Microcentrifuge tubes

  • Spectrophotometer

  • Mortar and pestle or tissue homogenizer

Procedure:

  • Sample Collection:

    • Carefully remove whole seedlings from the liquid culture.

    • Blot dry to remove excess medium and record the fresh weight.

    • Place the tissue in a microcentrifuge tube and flash-freeze in liquid nitrogen.

  • Chlorophyll Extraction:

    • Add 1 mL of 80% acetone to the frozen tissue.

    • Thoroughly grind the tissue using a micro-pestle or homogenizer until the tissue is completely macerated and the acetone turns green.

    • Incubate the tubes in the dark at 4°C for at least 1 hour to ensure complete extraction.

  • Quantification:

    • Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the cell debris.

    • Carefully transfer the supernatant to a new tube.

    • Measure the absorbance of the supernatant at 663 nm and 645 nm using a spectrophotometer, with 80% acetone as a blank.

    • Calculate the total chlorophyll concentration using the following formula: Total Chlorophyll (µg/mL) = (20.2 x A645) + (8.02 x A663)

    • Express the chlorophyll content as µg per gram of fresh weight.

Troubleshooting Guides

Problem 1: No observable effect of this compound treatment on salinity tolerance.

  • Possible Cause: Peptide degradation.

    • Solution: Ensure proper handling and storage of the synthetic this compound peptide. Lyophilized peptides should be stored at -20°C or lower, protected from light and moisture. Prepare fresh stock solutions and aliquot to avoid repeated freeze-thaw cycles.

  • Possible Cause: Incorrect peptide concentration.

    • Solution: Verify the calculation of your peptide dilutions. Perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

  • Possible Cause: Inactive peptide.

    • Solution: If possible, verify the activity of your synthetic peptide using a known bioassay, such as its ability to elicit an immune response. Consider purchasing the peptide from a reputable supplier that provides quality control data.

  • Possible Cause: Issues with the experimental setup.

    • Solution: Ensure that the salinity stress level is appropriate to induce a clear phenotype in your control plants. 150 mM NaCl is a common starting point for Arabidopsis, but this may need to be optimized for your specific accession and growth conditions.

Problem 2: High variability in results between replicates.

  • Possible Cause: Inconsistent seedling age or size.

    • Solution: Select seedlings of uniform size and developmental stage for your experiments.

  • Possible Cause: Uneven application of treatment solutions.

    • Solution: Ensure that each seedling or well receives the same volume of medium and that the medium is well-mixed.

  • Possible Cause: Environmental variations in the growth chamber.

    • Solution: Rotate the position of your plates or dishes within the growth chamber to minimize the effects of any micro-environmental differences.

Problem 3: Unexpected phenotypes in pepr1 mutant lines.

  • Possible Cause: Redundancy with other receptors.

    • Solution: While this compound-mediated salinity tolerance is primarily dependent on PEPR1, there might be minor contributions from other receptors. For a complete loss of AtPep perception, a pepr1 pepr2 double mutant is often necessary.

  • Possible Cause: T-DNA insertion site issues.

    • Solution: Verify the T-DNA insertion site and confirm that it results in a true null allele (i.e., no full-length transcript is produced). Perform RT-PCR or qRT-PCR to check for the presence of the PEPR1 transcript.

  • Possible Cause: Off-target mutations.

    • Solution: If the phenotype is unexpected, consider the possibility of additional mutations in your mutant line. Backcrossing to the wild-type background for several generations can help to remove unlinked mutations.

Visualizations

AtPep3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound PEPR1 PEPR1 This compound->PEPR1 Binding Signaling_Cascade Downstream Signaling (e.g., MAPK activation) PEPR1->Signaling_Cascade Activation Ion_Homeostasis Regulation of Ion Homeostasis Signaling_Cascade->Ion_Homeostasis Stress_Response_Genes Expression of Stress-Responsive Genes Signaling_Cascade->Stress_Response_Genes Salinity_Tolerance Salinity Tolerance Ion_Homeostasis->Salinity_Tolerance Stress_Response_Genes->Salinity_Tolerance

Caption: this compound signaling pathway for salinity tolerance.

Experimental_Workflow Start Start Seed_Sterilization Seed Sterilization & Germination Start->Seed_Sterilization Seedling_Growth 7-day Seedling Growth Seed_Sterilization->Seedling_Growth AtPep3_Pretreatment This compound Pre-treatment (3 days) Seedling_Growth->AtPep3_Pretreatment Salt_Stress Salinity Stress (150 mM NaCl + this compound) AtPep3_Pretreatment->Salt_Stress Phenotypic_Analysis Phenotypic Analysis (5-7 days) Salt_Stress->Phenotypic_Analysis Data_Quantification Data Quantification (e.g., Chlorophyll Content) Phenotypic_Analysis->Data_Quantification End End Data_Quantification->End

Caption: Experimental workflow for this compound salinity assay.

Troubleshooting_Logic Start No this compound Effect Observed Check_Peptide Check Peptide Integrity (Storage, Handling, Activity) Start->Check_Peptide Check_Concentration Verify Peptide Concentration (Dose-Response) Start->Check_Concentration Check_Assay_Conditions Evaluate Assay Conditions (Salt Concentration, Seedling Health) Start->Check_Assay_Conditions Check_Mutant_Genotype Verify Mutant Genotype (T-DNA insertion, Gene Expression) Start->Check_Mutant_Genotype

Caption: Troubleshooting decision tree for this compound assays.

References

Validation & Comparative

Validating AtPep3 Function: A Comparative Guide Using pepr1 pepr2 Knockout Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the function of AtPep3, a key signaling peptide in Arabidopsis thaliana, by comparing wild-type plants with pepr1 pepr2 double knockout mutants. This compound is recognized as a crucial player in both plant immunity and abiotic stress responses, particularly salt tolerance.[1][2][3][4] Its perception is mediated by two leucine-rich repeat receptor kinases, PEPR1 and PEPR2.[5][6][7][8] Understanding the specific roles of this compound and its receptors is paramount for developing novel strategies in crop improvement and targeted drug development.

The Central Role of pepr1 pepr2 Mutants

The use of pepr1 pepr2 double knockout mutants is the cornerstone for unequivocally demonstrating the functions of AtPep peptides. While single mutants often exhibit partial redundancy, the double mutant provides a null background, rendering the plant completely insensitive to the effects of specific AtPeps.[9][10] Studies have consistently shown that pepr1 pepr2 mutants fail to respond to AtPep1, AtPep2, and, most importantly for this guide, this compound.[9][10] This makes them the ideal tool for comparative studies to elucidate the this compound-mediated signaling cascade. This compound has been shown to preferentially bind to the PEPR1 receptor to mediate its effects.[3][11]

Comparative Phenotypic and Molecular Analysis

To validate the function of this compound, a series of phenotypic and molecular assays should be performed, comparing the response of wild-type (WT), pepr1 single mutant, pepr2 single mutant, and pepr1 pepr2 double mutant plants to exogenous this compound treatment.

Quantitative Data Summary

The following tables summarize expected outcomes from key experiments, providing a clear comparison between the different genotypes.

Table 1: Phenotypic Responses to this compound Treatment

PhenotypeWild-Type (WT)pepr1pepr2pepr1 pepr2
Seedling Growth Inhibition Strong InhibitionNo InhibitionStrong InhibitionNo Inhibition
Salt Stress Tolerance Increased ToleranceSensitiveIncreased ToleranceSensitive
Chlorophyll (B73375) Content (under salt stress) HighLowHighLow
Survival Rate (under salt stress) HighLowHighLow

Table 2: Molecular and Biochemical Responses to this compound Treatment

ResponseWild-Type (WT)pepr1pepr2pepr1 pepr2
Defense Gene Upregulation (PR1, PDF1.2) Strong InductionNo InductionStrong InductionNo Induction
MAPK Phosphorylation Strong ActivationNo ActivationStrong ActivationNo Activation
Ethylene Production Significant IncreaseNo IncreaseSignificant IncreaseNo Increase
Oxidative Burst (H₂O₂) Rapid IncreaseNo IncreaseRapid IncreaseNo Increase

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Seedling Growth Inhibition Assay

Objective: To assess the effect of this compound on overall plant growth.

Methodology:

  • Sterilize seeds of WT, pepr1, pepr2, and pepr1 pepr2 plants.

  • Sow seeds on half-strength Murashige and Skoog (MS) agar (B569324) plates.

  • After stratification at 4°C for 2 days, transfer the plates to a growth chamber under long-day conditions (16h light/8h dark) at 22°C.

  • After 5 days, transfer seedlings to new half-strength MS plates supplemented with a range of this compound concentrations (e.g., 0, 10, 50, 100 nM).

  • Grow the seedlings for an additional 7-10 days.

  • Measure the fresh weight and primary root length of the seedlings.

  • Statistically analyze the data to compare the responses of the different genotypes.

Salt Stress Tolerance Assay

Objective: To evaluate the role of this compound in mediating salt stress tolerance.

Methodology:

  • Grow seedlings of all genotypes on half-strength MS plates for 5 days as described above.

  • Transfer the seedlings to half-strength MS plates containing a specific concentration of NaCl (e.g., 125 mM) with or without this compound supplementation (e.g., 1 µM).

  • Continue to grow the seedlings for 7-14 days.

  • Document the phenotype by photographing the plates.

  • Quantify the chlorophyll content from the seedlings to assess bleaching.

  • Calculate the survival rate for each genotype under each condition.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To measure the transcript levels of this compound-responsive genes.

Methodology:

  • Grow seedlings in liquid half-strength MS medium for 10-14 days.

  • Treat the seedlings with this compound (e.g., 100 nM) or a mock solution for a specific time course (e.g., 0, 30, 60, 120 minutes).

  • Harvest the tissue and immediately freeze it in liquid nitrogen.

  • Extract total RNA using a suitable kit and synthesize cDNA.

  • Perform qRT-PCR using primers specific for target genes (e.g., PROPEP3, PR1, PDF1.2) and a reference gene (e.g., ACTIN2).

  • Analyze the relative gene expression using the 2-ΔΔCt method.

MAPK Phosphorylation Assay (Western Blot)

Objective: To detect the activation of Mitogen-Activated Protein Kinases (MAPKs) in response to this compound.

Methodology:

  • Treat seedlings grown in liquid culture with this compound (e.g., 100 nM) for a short time course (e.g., 0, 5, 10, 15 minutes).

  • Extract total proteins from the harvested seedlings.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a primary antibody that specifically recognizes phosphorylated MAPKs (e.g., anti-p44/42 MAPK).

  • Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.

  • As a loading control, probe the membrane with an antibody against a non-phosphorylated form of MAPK or a housekeeping protein.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow for validating this compound function.

AtPep3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_mutant In pepr1 pepr2 mutant This compound This compound PEPR1 PEPR1 This compound->PEPR1 Binds PEPR2 PEPR2 This compound->PEPR2 Binds (weaker) MAPK_cascade MAPK Cascade PEPR1->MAPK_cascade Activates PEPR2->MAPK_cascade Activates Defense_Genes Defense Gene Expression MAPK_cascade->Defense_Genes Stress_Tolerance Stress Tolerance (e.g., Salt) MAPK_cascade->Stress_Tolerance AtPep3_mutant This compound PEPR1_mutant PEPR1 (absent) PEPR2_mutant PEPR2 (absent) MAPK_cascade_mutant MAPK Cascade (inactive) Experimental_Workflow start Start: Select Seeds (WT, pepr1, pepr2, pepr1 pepr2) sterilize Surface Sterilization & Stratification start->sterilize germinate Germination on MS Plates sterilize->germinate treatment Treatment Application (this compound or Mock Control) germinate->treatment phenotypic Phenotypic Analysis (Growth, Stress Tolerance) treatment->phenotypic molecular Molecular & Biochemical Analysis (qRT-PCR, Western Blot) treatment->molecular data Data Collection & Analysis phenotypic->data molecular->data conclusion Conclusion on this compound Function data->conclusion

References

A Comparative Guide to AtPep3 and AtPep1 Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the downstream signaling pathways initiated by two of Arabidopsis thaliana's endogenous signaling peptides, AtPep1 and AtPep3. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the signaling cascades to facilitate a deeper understanding of their distinct and overlapping roles in plant immunity and stress responses.

At a Glance: Key Differences and Similarities

FeatureAtPep1 SignalingThis compound Signaling
Primary Function Primarily involved in amplifying the innate immune response to pathogens and wounding.[1]Dual function in both innate immunity and tolerance to salinity stress.[2][3]
Receptor Binding Binds to both PEPR1 and PEPR2 with high affinity. The dissociation constant (Kd) for AtPep1 with PEPR1 is approximately 0.25 nM.[4][5]Preferentially binds to the PEPR1 receptor, particularly in mediating salinity stress tolerance.[2][3] While it is known to be perceived by both PEPR1 and PEPR2, specific binding affinities (Kd values) are not readily available in the literature.[6]
Downstream Ion Flux Induces a rapid and transient influx of cytosolic Ca²⁺.[7]Also induces a rapid and transient influx of cytosolic Ca²⁺.[8]
Reactive Oxygen Species (ROS) Burst Triggers a robust ROS burst at concentrations as low as 10 nM.[9]Elicits a ROS burst as part of its signaling cascade.[6]
Key Downstream Genes Strongly induces the expression of defense-related genes such as PDF1.2 and PR-1.[10][11]Induces the expression of both defense-responsive and salinity stress-responsive genes.[2][3]

Visualizing the Signaling Cascades

The following diagrams illustrate the current understanding of the AtPep1 and this compound signaling pathways.

AtPep1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol AtPep1 AtPep1 PEPR1 PEPR1 AtPep1->PEPR1 Binds (Kd ≈ 0.25 nM) PEPR2 PEPR2 AtPep1->PEPR2 Binds BAK1 BAK1 PEPR1->BAK1 Associates GC Guanylyl Cyclase Domain PEPR1->GC Activates PEPR2->BAK1 Associates CNGC2 CNGC2 Ca2_influx Ca²⁺ Influx CNGC2->Ca2_influx Mediates cGMP cGMP GC->cGMP Produces cGMP->CNGC2 Activates ROS_Burst ROS Burst Ca2_influx->ROS_Burst MAPK_Cascade MAPK Cascade Ca2_influx->MAPK_Cascade Defense_Genes Defense Gene Expression (e.g., PDF1.2, PR-1) ROS_Burst->Defense_Genes MAPK_Cascade->Defense_Genes

Caption: AtPep1 Signaling Pathway. Max Width: 760px.

AtPep3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound PEPR1 PEPR1 This compound->PEPR1 Preferentially Binds GC Guanylyl Cyclase Domain PEPR1->GC Activates CNGC2 CNGC2 Ca2_influx Ca²⁺ Influx CNGC2->Ca2_influx Mediates cGMP cGMP GC->cGMP Produces cGMP->CNGC2 Activates ROS_Burst ROS Burst Ca2_influx->ROS_Burst Immunity_Response Immunity-Related Gene Expression Ca2_influx->Immunity_Response Salinity_Tolerance Salinity Stress Tolerance Gene Expression Ca2_influx->Salinity_Tolerance ROS_Burst->Immunity_Response

Caption: this compound Signaling Pathway. Max Width: 760px.

Detailed Experimental Protocols

Measurement of Reactive Oxygen Species (ROS) Burst

This protocol is adapted from luminol-based chemiluminescence assays used to quantify ROS production in plant tissues.[12][13][14]

Materials:

  • Arabidopsis thaliana leaf discs (4 mm)

  • Luminol (B1675438) (e.g., L-012)

  • Horseradish peroxidase (HRP)

  • AtPep1 and this compound peptides

  • 96-well white microplate

  • Luminometer

Procedure:

  • Plant Material Preparation: Collect leaf discs from 4-5 week old Arabidopsis plants and float them on sterile water in a petri dish overnight in the dark to reduce wounding effects.

  • Assay Setup: Transfer individual leaf discs to the wells of a 96-well white microplate containing 100 µL of sterile water.

  • Assay Solution Preparation: Prepare a 2X assay solution containing luminol (final concentration ~200 µM) and HRP (final concentration ~20 µg/mL).

  • Elicitation and Measurement: Add 100 µL of the 2X assay solution containing the desired concentration of AtPep1 or this compound to each well.

  • Immediately place the microplate in a luminometer and measure luminescence at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 60-90 minutes).

  • Data Analysis: The relative light units (RLU) are plotted over time to visualize the kinetics of the ROS burst. The total ROS production can be calculated by integrating the area under the curve.

Cytosolic Calcium Imaging

This protocol outlines the use of genetically encoded calcium indicators (GECIs) like aequorin or GCaMP to monitor changes in cytosolic Ca²⁺ concentrations.[8][15][16][17]

Materials:

  • Transgenic Arabidopsis thaliana plants expressing a cytosolic GECI (e.g., 35S::Aequorin or UBQ10::GCaMP3).

  • AtPep1 and this compound peptides.

  • Luminometer (for aequorin) or a fluorescence microscope with a sensitive camera (for GCaMP).

  • Coelenterazine (B1669285) (for aequorin-based measurements).

Procedure (Aequorin-based):

  • Plant Material Preparation: Use leaf discs from transgenic plants expressing cytosolic aequorin.

  • Coelenterazine Reconstitution: Incubate leaf discs overnight in a solution containing coelenterazine to reconstitute the active aequorin photoprotein.

  • Elicitation and Measurement: Place the leaf disc in the luminometer and inject the AtPep1 or this compound solution.

  • Measure the luminescence emitted, which is proportional to the cytosolic Ca²⁺ concentration.

  • Data Conversion: The raw luminescence data can be converted to Ca²⁺ concentrations using a calibration curve.

Procedure (GCaMP-based):

  • Plant Material Preparation: Mount a leaf from a transgenic plant expressing GCaMP3 on a microscope slide.

  • Imaging Setup: Use a fluorescence microscope equipped with a GFP filter set.

  • Baseline Measurement: Record the baseline fluorescence of the cells before adding the elicitor.

  • Elicitation: Add a solution of AtPep1 or this compound to the mounted leaf.

  • Time-lapse Imaging: Acquire a series of images at regular intervals to capture the change in fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity (ΔF/F₀) is calculated to represent the relative change in cytosolic Ca²⁺ concentration.

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis

This protocol describes the steps to quantify the expression levels of downstream target genes in response to AtPep1 and this compound treatment.[10][18]

Materials:

  • Arabidopsis thaliana seedlings or leaves.

  • AtPep1 and this compound peptides.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR master mix (e.g., SYBR Green).

  • Gene-specific primers for target and reference genes.

  • Real-time PCR system.

Procedure:

  • Treatment and Sample Collection: Treat Arabidopsis seedlings or leaves with a specific concentration of AtPep1 or this compound for a defined period (e.g., 1, 3, 6 hours). Collect the tissue and immediately freeze it in liquid nitrogen.

  • RNA Extraction: Extract total RNA from the collected tissue using a commercial kit or a standard protocol.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

  • qPCR Reaction: Set up the qPCR reaction with the cDNA template, qPCR master mix, and gene-specific primers for your target genes (e.g., PDF1.2, PR-1, salinity-responsive genes) and a reference gene (e.g., ACTIN2, UBQ10).

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to calculate the relative fold change in gene expression in the treated samples compared to the mock-treated control.

Experimental Workflows

Experimental_Workflow cluster_ROS ROS Burst Assay cluster_Ca Calcium Imaging (GCaMP) cluster_qPCR RT-qPCR ROS_1 Prepare Leaf Discs ROS_2 Incubate in 96-well Plate ROS_1->ROS_2 ROS_3 Add Luminol/HRP & AtPep ROS_2->ROS_3 ROS_4 Measure Luminescence ROS_3->ROS_4 Ca_1 Mount GCaMP Plant Tissue Ca_2 Baseline Fluorescence Imaging Ca_1->Ca_2 Ca_3 Add AtPep Ca_2->Ca_3 Ca_4 Time-lapse Fluorescence Imaging Ca_3->Ca_4 qPCR_1 Treat Plants with AtPep qPCR_2 RNA Extraction qPCR_1->qPCR_2 qPCR_3 cDNA Synthesis qPCR_2->qPCR_3 qPCR_4 Perform qPCR qPCR_3->qPCR_4 qPCR_5 Analyze Gene Expression qPCR_4->qPCR_5

Caption: General workflows for key experiments. Max Width: 760px.

References

A Comparative Guide to AtPep3 and flg22 Induced Immune Responses in Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of plant immunology, the ability to distinguish between self and non-self is paramount for survival. Arabidopsis thaliana, a model organism for plant biology, utilizes a sophisticated surveillance system to detect potential threats. This guide provides a detailed comparison of the immune responses triggered by two well-characterized elicitors: AtPep3, an endogenous Damage-Associated Molecular Pattern (DAMP), and flg22, a classic Microbe-Associated Molecular Pattern (MAMP). Understanding the nuances between these signaling pathways is crucial for developing novel strategies to enhance plant resilience and for drug discovery programs targeting similar pathways in other organisms.

Introduction: DAMPs vs. MAMPs

Plants initiate immune responses upon the perception of molecular patterns. These patterns are broadly categorized as:

  • MAMPs (Microbe-Associated Molecular Patterns): Conserved molecules derived from microorganisms that are recognized by the plant as foreign. A prime example is flg22 , a 22-amino acid peptide from the N-terminus of bacterial flagellin. It is perceived by the Leucine-Rich Repeat Receptor Kinase (LRR-RK) FLAGELLIN-SENSING 2 (FLS2) .[1][2]

  • DAMPs (Damage-Associated Molecular Patterns): Endogenous molecules released from the plant itself upon tissue injury or stress, signaling a state of danger. AtPeps are a family of small peptides that act as DAMPs. This compound is a member of this family, and its perception, along with other AtPeps, is mediated by the LRR-RKs PEP1 RECEPTOR 1 (PEPR1) and PEP2 RECEPTOR 2 (PEPR2) .[3] this compound preferentially binds to the PEPR1 receptor.[3]

While both pathways converge on a common set of downstream immune responses, they exhibit distinct signaling dynamics, quantitative outputs, and physiological consequences. This guide will dissect these differences, supported by experimental data and detailed protocols.

Signaling Pathways

The perception of this compound and flg22 at the cell surface initiates distinct but interconnected signaling cascades.

This compound Signaling Pathway

This compound, released upon cellular damage, binds to its receptors PEPR1 and PEPR2. This binding event leads to the recruitment of the co-receptor BAK1 (BRI1-ASSOCIATED KINASE 1) and the activation of downstream signaling. Key events include a rapid influx of cytosolic calcium (Ca²⁺), activation of Mitogen-Activated Protein Kinase (MAPK) cascades, and the production of Reactive Oxygen Species (ROS).[3][4] This pathway not only triggers immunity but is also implicated in responses to abiotic stresses like salinity.[3]

AtPep3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound (DAMP) PEPR1_PEPR2 PEPR1 / PEPR2 This compound->PEPR1_PEPR2 binds BAK1 BAK1 PEPR1_PEPR2->BAK1 associates with BIK1 BIK1 BAK1->BIK1 phosphorylates Ca2_influx Ca²⁺ Influx BIK1->Ca2_influx activates RBOHD RBOHD BIK1->RBOHD activates MAPK_Cascade MAPK Cascade (MPK3/6) Ca2_influx->MAPK_Cascade activates ROS ROS Burst RBOHD->ROS produces Gene_Expression Defense Gene Expression MAPK_Cascade->Gene_Expression activates

Caption: this compound DAMP Signaling Pathway.
flg22 Signaling Pathway

The bacterial peptide flg22 is recognized directly by the FLS2 receptor. This ligand binding induces the rapid heterodimerization of FLS2 with the co-receptor BAK1. This complex formation activates the receptor-like cytoplasmic kinase BIK1 , which is phosphorylated and released from the complex to initiate downstream signaling. Similar to the DAMP pathway, this includes a Ca²⁺ influx, a robust ROS burst mediated by the NADPH oxidase RBOHD , and activation of the MAPK cascade, ultimately leading to widespread transcriptional reprogramming and the establishment of Pattern-Triggered Immunity (PTI).

flg22_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm flg22 flg22 (MAMP) FLS2 FLS2 flg22->FLS2 binds BAK1 BAK1 FLS2->BAK1 heterodimerizes with BIK1 BIK1 BAK1->BIK1 phosphorylates Ca2_influx Ca²⁺ Influx BIK1->Ca2_influx activates RBOHD RBOHD BIK1->RBOHD activates MAPK_Cascade MAPK Cascade (MPK3/6) Ca2_influx->MAPK_Cascade activates ROS ROS Burst RBOHD->ROS produces Gene_Expression Defense Gene Expression (PTI) MAPK_Cascade->Gene_Expression activates

Caption: flg22 MAMP Signaling Pathway.

Quantitative Comparison of Immune Responses

While the downstream components of this compound and flg22 signaling are similar, the quantitative output of key immune responses can differ significantly. The following tables summarize experimental data comparing these responses. Note: Much of the direct comparative data has been generated using AtPep1, the most-studied member of the AtPep family. As AtPep1, AtPep2, and this compound all signal through the PEPR1/PEPR2 receptor system and have been shown to induce comparable responses in several assays, AtPep1 data is used here as a strong proxy for the general AtPep-family response.[3][5]

Table 1: Comparison of Early and Late Immune Responses
Immune Response MetricAtPep-induced Responseflg22-induced ResponseKey Findings & References
ROS Burst Strong induction, particularly in roots.Strong induction in leaves; weaker than AtPep1 in roots.In Arabidopsis roots, AtPep1 triggers a significantly stronger and more sustained ROS burst compared to flg22.[6][7]
Seedling Growth Inhibition Strong inhibition of root length.Strong inhibition of overall fresh weight.When treated with 1 µM of elicitor, flg22 has a stronger inhibitory effect on seedling fresh weight, while AtPep1 causes a more pronounced inhibition of root growth.[8]
Callose Deposition Induces callose deposition in roots and leaves.Strong inducer of callose deposition in leaves.Both elicitors induce callose, a key cell wall reinforcement. AtPep1 induces callose in roots, a response not observed for flg22 in the same study.[4] In leaves, both are known inducers, though direct quantitative comparisons are limited.[2]
Table 2: Comparison of Transcriptional Reprogramming (AtPep1 vs. flg22)
Gene Expression MetricAtPep1 Treatment (1 µM)flg22 Treatment (1 µM)Shared Response
Up-regulated Genes 12511179923 genes
Down-regulated Genes 639335228 genes
Uniquely Up-regulated 328 genes256 genesN/A
Uniquely Down-regulated 411 genes107 genesN/A
Data derived from a comparative RNA-seq analysis of Arabidopsis seedlings 30 minutes after elicitor treatment.[1][8]

These data reveal that while there is a massive overlap in the genes induced by both DAMP and MAMP signals, each elicitor also triggers a unique transcriptional signature, suggesting specialized roles in the overall immune network.[1]

Experimental Protocols & Workflow

Reproducibility is key in scientific research. Below are detailed methodologies for the key experiments cited in this guide.

Experimental_Workflow cluster_assays Immune Response Assays cluster_ros_steps ROS Burst Protocol cluster_callose_steps Callose Protocol cluster_sgi_steps SGI Protocol cluster_gene_steps qRT-PCR Protocol start Plant Growth (Arabidopsis thaliana, e.g., Col-0) 4-5 weeks for leaves 7-12 days for seedlings ros ROS Burst Assay (Leaf Discs) callose Callose Deposition (Seedlings/Leaves) sgi Seedling Growth Inhibition gene Gene Expression (qRT-PCR) ros1 1. Collect leaf discs (4mm) ros->ros1 cal1 1. Infiltrate/float leaves in elicitor callose->cal1 sgi1 1. Grow seedlings (4-5 days) sgi->sgi1 gene1 1. Treat seedlings with elicitor gene->gene1 ros2 2. Incubate overnight in H₂O ros1->ros2 ros3 3. Add elicitor + luminol/HRP ros2->ros3 ros4 4. Measure luminescence ros3->ros4 cal2 2. Incubate for 12-24h cal1->cal2 cal3 3. Clear chlorophyll (B73375) (ethanol) cal2->cal3 cal4 4. Stain with Aniline Blue cal3->cal4 cal5 5. Visualize via fluorescence microscopy cal4->cal5 sgi2 2. Transfer to liquid media + elicitor sgi1->sgi2 sgi3 3. Incubate for 7-10 days sgi2->sgi3 sgi4 4. Measure fresh weight & root length sgi3->sgi4 gene2 2. Harvest tissue & extract RNA gene1->gene2 gene3 3. Synthesize cDNA gene2->gene3 gene4 4. Perform qRT-PCR with defense gene primers gene3->gene4

Caption: General workflow for assaying immune responses.
Reactive Oxygen Species (ROS) Burst Assay

This assay measures the rapid production of ROS in leaf tissue upon elicitor perception.

  • Plant Material: Use leaves from 4-5 week old Arabidopsis thaliana plants grown under short-day conditions.

  • Leaf Disc Preparation: Using a 4 mm biopsy punch, collect one leaf disc per plant, avoiding the mid-vein. Place each disc abaxial side up in a well of a 96-well white luminometer plate containing 100 µL of sterile water.

  • Recovery: Cover the plate and allow the leaf discs to recover overnight at room temperature.

  • Elicitation and Measurement: The next day, carefully remove the water. Add 100 µL of reaction solution to each well. The reaction solution consists of 100 µM luminol, 10 µg/mL horseradish peroxidase (HRP), and the desired concentration of elicitor (e.g., 1 µM flg22 or 1 µM this compound).

  • Data Acquisition: Immediately place the plate in a luminometer and measure light emission over a period of 40-60 minutes. Data is typically recorded in Relative Light Units (RLU).

Callose Deposition Assay

This protocol visualizes callose, a β-1,3-glucan polymer deposited at the cell wall as a physical barrier.

  • Plant Material: Use 10-14 day old seedlings or leaves from 4-5 week old plants.

  • Elicitation: Infiltrate leaves with a needleless syringe containing a solution of 1 µM elicitor or float seedlings in a liquid medium with the elicitor. Use water or a mock solution as a control. Incubate for 12-24 hours.

  • Tissue Clearing: Submerge the tissue in a destaining solution (e.g., absolute ethanol) and incubate at 37°C until all chlorophyll is removed.

  • Staining: Rehydrate the tissue in 50% ethanol, then water. Stain the tissue in 0.01% (w/v) Aniline Blue in 150 mM K₂HPO₄ (pH 9.5) for 1-2 hours in the dark.

  • Visualization: Mount the stained tissue on a microscope slide in 50% glycerol. Visualize callose deposits as bright yellow-green fluorescent spots using a fluorescence microscope with a UV filter (e.g., DAPI channel).

  • Quantification: Use image analysis software (e.g., ImageJ/Fiji) to quantify the number and area of callose deposits per unit area.

Seedling Growth Inhibition (SGI) Assay

SGI is a classic late immune response, reflecting the energetic trade-off between growth and defense.

  • Plant Material: Sterilize and sow Arabidopsis seeds on half-strength Murashige and Skoog (MS) agar (B569324) plates. Grow vertically for 4-5 days.

  • Elicitation: Prepare 48-well plates with 500 µL of liquid half-strength MS medium per well. Add the desired concentration of elicitor (e.g., 1 µM this compound or 1 µM flg22) to the appropriate wells.

  • Transfer: Carefully transfer one seedling of uniform size into each well.

  • Incubation: Seal the plates and grow the seedlings for an additional 7-10 days under standard light conditions.

  • Quantification: Remove the seedlings, gently blot them dry, and measure their total fresh weight using an analytical balance. For root measurements, photograph the seedlings and measure the primary root length using image analysis software. Calculate the percent growth inhibition relative to mock-treated controls.

Defense Gene Expression Analysis (qRT-PCR)

This method quantifies the change in transcript levels of key defense-related genes.

  • Plant Material and Treatment: Grow seedlings in liquid MS medium for 7 days. Replace the medium with fresh medium containing 1 µM of elicitor or a mock solution. Harvest tissue at various time points (e.g., 30 min, 1h, 2h) by flash-freezing in liquid nitrogen.[1]

  • RNA Extraction: Extract total RNA from the frozen tissue using a commercial kit or a standard Trizol-based protocol.

  • cDNA Synthesis: Treat the RNA with DNase I to remove any genomic DNA contamination. Synthesize first-strand complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR: Perform qPCR using a real-time PCR system with a SYBR Green-based master mix. Use primers specific for defense marker genes (e.g., FRK1, WRKY33, PR1) and a stable housekeeping gene (e.g., UBQ10 or ACTIN2) for normalization.

  • Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.[1]

Conclusion

The immune responses initiated by the DAMP this compound and the MAMP flg22 in Arabidopsis thaliana represent two fundamental pillars of plant defense. While they employ distinct receptor systems, their signaling pathways converge on shared downstream components, resulting in a largely overlapping yet quantitatively different suite of immune outputs.

  • Key Similarity: Both this compound and flg22 activate canonical PTI responses, including ROS production, MAPK activation, and large-scale transcriptional reprogramming, which are essential for basal resistance against pathogens.

  • Key Differences: The quantitative and spatial dynamics of these responses differ. AtPep-induced signaling appears to be a stronger elicitor of certain responses in root tissues, such as ROS burst and callose deposition, and has a more pronounced effect on root growth inhibition.[4][6] Conversely, flg22 can be a more potent inducer of overall seedling growth inhibition (by fresh weight) and triggers a distinct set of unique transcripts compared to AtPeps.[1][8]

This comparative guide highlights that the plant immune system is not a monolithic entity but a highly adaptable network capable of mounting tailored responses based on the nature of the perceived threat—whether it be a signal of external microbial presence (MAMP) or internal cellular distress (DAMP). For researchers and drug development professionals, exploiting the synergies and specificities of these pathways offers a promising avenue for the development of robust and sustainable strategies for disease control.

References

Testing the Cross-Reactivity of AtPep3 with Non-PEPR Peptide Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the binding specificity and potential cross-reactivity of the plant elicitor peptide AtPep3 with receptor-like kinases (RLKs) outside of its canonical PEP Receptor (PEPR) family. As the functional roles of plant peptides in stress response and development continue to be elucidated, understanding their receptor specificity is crucial for both fundamental research and the development of targeted agricultural biotechnologies.

This compound, a known elicitor of plant innate immunity and a modulator of salt stress tolerance, is primarily recognized by the leucine-rich repeat receptor-like kinases (LRR-RLKs) AtPEPR1 and AtPEPR2.[1][2] For salt stress tolerance, this compound shows a preferential signaling pathway through AtPEPR1.[1][3] While the double mutant pepr1/pepr2 is insensitive to AtPep peptides, suggesting high specificity, the potential for low-affinity or context-dependent interactions with other RLKs has not been extensively explored.[4]

This guide outlines the necessary experimental protocols and data presentation formats to systematically test the hypothesis of this compound cross-reactivity with other non-PEPRs.

Comparative Analysis of this compound Receptor Interactions

To date, quantitative data on the interaction of this compound with non-PEPR receptors is not available in published literature. The following table summarizes the known interactions with PEPRs and provides a template for researchers to populate with their own experimental data when testing against other receptors.

Table 1: Comparative Binding Affinity and Functional Response of this compound with PEPR and Non-PEPR Receptors

ReceptorReceptor FamilyKnown Endogenous Ligand(s)This compound Binding Affinity (Kd)This compound-Induced Response (EC50/Qualitative)Reference/ (Your Data)
AtPEPR1 LRR-RLKAtPep1-8~0.25 nM (for AtPep1)Seedling Growth Inhibition, Oxidative Burst, Defense Gene Induction (EC50: 1-10 nM)[5],[1]
AtPEPR2 LRR-RLKAtPep1-2Lower affinity than PEPR1 for AtPep1Similar to PEPR1, but less responsive to this compound-6[6][7][8]
FLS2 LRR-RLKflg22To be determinedTo be determined
BRI1 LRR-RLKBrassinosteroidsTo be determinedTo be determined
CLV1 LRR-RLKCLV3To be determinedTo be determined
ERECTA LRR-RLKEPF/EPFL peptidesTo be determinedTo be determined

Experimental Protocols

To investigate the potential cross-reactivity of this compound, a series of in vitro and in vivo assays should be performed. Here are detailed methodologies for key experiments.

In Vitro Binding Assays

Objective: To determine the direct physical interaction and binding affinity between this compound and the extracellular domain of candidate non-PEPRs.

Methodology: Surface Plasmon Resonance (SPR)

  • Protein Expression and Purification:

    • Clone the extracellular domains (ECDs) of the selected non-PEPRs (e.g., FLS2, BRI1, CLV1) and AtPEPR1 (as a positive control) into an appropriate expression vector with an affinity tag (e.g., 6x-His, GST).

    • Express the proteins in a suitable system (e.g., E. coli, insect cells, or a plant-based system) and purify them using affinity chromatography.

  • SPR Analysis:

    • Immobilize the purified receptor ECDs onto a sensor chip.

    • Prepare a series of concentrations of synthetic this compound peptide in a suitable running buffer.

    • Inject the this compound solutions over the sensor chip surface and measure the change in the refractive index in real-time to monitor binding.

    • After each injection, regenerate the sensor surface to remove the bound peptide.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

Seedling Growth Inhibition Assay

Objective: To assess the physiological response of plants to this compound treatment, mediated by different receptors.

Methodology:

  • Plant Material: Use wild-type (Col-0), pepr1/pepr2 double mutant, and knockout mutants of the non-PEPRs being tested.

  • Assay Conditions:

    • Sterilize and stratify seeds.

    • Grow seedlings in liquid ½ MS medium in 48-well plates.

    • After 5-7 days, replace the medium with fresh medium containing a range of this compound concentrations (e.g., 0, 1 nM, 10 nM, 100 nM, 1 µM).

    • Grow the seedlings for an additional 7-10 days.

  • Data Collection and Analysis:

    • Measure the fresh weight of the seedlings and the primary root length.

    • Calculate the percentage of growth inhibition relative to the untreated control for each genotype and peptide concentration.

    • Plot dose-response curves to determine the EC50 for growth inhibition.

Oxidative Burst Assay

Objective: To measure the production of reactive oxygen species (ROS), an early event in plant defense signaling, upon this compound perception.

Methodology:

  • Plant Material: Use leaf discs from 4-5 week old plants of the genotypes described above.

  • Assay Procedure:

    • Float leaf discs in water overnight in a 96-well plate.

    • Replace the water with a solution containing luminol (B1675438) and horseradish peroxidase.

    • Add this compound to the desired final concentration and immediately measure luminescence using a plate reader.

    • Record measurements every 1-2 minutes for at least 30-60 minutes.

  • Data Analysis:

    • Quantify the total luminescence produced over the time course.

    • Compare the this compound-induced ROS burst in the different mutant backgrounds to the wild-type.

Defense Gene Expression Analysis

Objective: To quantify the induction of defense-related genes as a downstream marker of this compound-mediated signaling.

Methodology:

  • Treatment: Treat 10-14 day old seedlings grown on ½ MS agar (B569324) plates with a solution of 100 nM this compound or a mock solution.

  • RNA Extraction and cDNA Synthesis: Harvest tissue at different time points (e.g., 0, 30, 60, 120 minutes) post-treatment, extract total RNA, and synthesize cDNA.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Perform qRT-PCR using primers for known defense marker genes (e.g., PDF1.2, PR-1) and a reference gene for normalization (e.g., UBQ10).

    • Calculate the relative gene expression using the ΔΔCt method.

  • Data Analysis:

    • Compare the fold induction of defense genes in response to this compound across the different genotypes.

Visualizations

This compound Signaling Pathway

The following diagram illustrates the known signaling pathway for this compound perception through its canonical receptors, PEPR1 and PEPR2.

AtPep3_Signaling cluster_extracellular Apoplast cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound PEPR1 PEPR1 This compound->PEPR1 High Affinity PEPR2 PEPR2 This compound->PEPR2 Lower Affinity BAK1 BAK1 PEPR1->BAK1 Forms Complex ROS_burst Oxidative Burst (ROS) PEPR1->ROS_burst Salt_Tolerance Salinity Stress Tolerance PEPR1->Salt_Tolerance PEPR2->BAK1 MAPK_cascade MAPK Cascade BAK1->MAPK_cascade Defense_Genes Defense Gene Expression MAPK_cascade->Defense_Genes Defense_Genes->Salt_Tolerance

Caption: Canonical signaling pathway of this compound perception by PEPR1 and PEPR2.

Experimental Workflow for Testing Cross-Reactivity

This diagram outlines the logical flow of experiments to test for this compound cross-reactivity with non-PEPRs.

Cross_Reactivity_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo/Physiological Analysis cluster_molecular Molecular Analysis start Hypothesis: This compound interacts with non-PEPR receptors binding_assay Binding Assay (SPR) - this compound vs. non-PEPR ECDs start->binding_assay binding_result Binding Detected? binding_assay->binding_result no_binding No significant binding binding_result->no_binding No binding_detected Binding confirmed (Determine Kd) binding_result->binding_detected Yes conclusion Conclusion on Cross-Reactivity no_binding->conclusion Conclude no direct interaction phenotype_assays Physiological Assays - Seedling Growth Inhibition - Oxidative Burst binding_detected->phenotype_assays phenotype_result Response in non-PEPR mutant background? phenotype_assays->phenotype_result no_response No physiological response phenotype_result->no_response No response_detected Physiological response detected phenotype_result->response_detected Yes no_response->conclusion Conclude no functional interaction gene_expression Gene Expression Analysis (qRT-PCR) response_detected->gene_expression gene_expression_result Downstream gene induction? gene_expression->gene_expression_result no_induction No gene induction gene_expression_result->no_induction No induction_detected Gene induction confirmed gene_expression_result->induction_detected Yes no_induction->conclusion Re-evaluate pathway induction_detected->conclusion Conclude functional cross-reactivity

Caption: Workflow for investigating this compound cross-reactivity with non-PEPRs.

References

Comparative transcriptomic analysis of AtPep3 treatment versus salt stress

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the transcriptomic changes induced by AtPep3 peptide treatment and salt stress in plants, primarily focusing on Arabidopsis thaliana. The data presented is synthesized from publicly available research to offer a clear comparison of their effects on gene expression and related signaling pathways.

Overview of this compound and Salt Stress Responses

Salt stress is a major abiotic stress that adversely affects plant growth and productivity by causing osmotic and ionic imbalances.[1][2] Plants have evolved complex mechanisms to cope with salinity, involving significant reprogramming of gene expression.[1][3]

This compound is a small, hormone-like peptide in Arabidopsis that has been identified as a key player in mediating salt stress tolerance.[1][4][5] It is derived from its precursor, AtPROPEP3, which is strongly upregulated in response to salinity.[1][4] Exogenous application of this compound has been shown to enhance salt tolerance, suggesting its potential as a biostimulant or a target for developing salt-tolerant crops.[1][4] This guide compares the global transcriptomic changes under salt stress with the specific effects modulated by this compound treatment.

Comparative Transcriptomic Data

Table 1: Summary of Differentially Expressed Genes (DEGs)

Condition Organism Tissue Number of Upregulated DEGs Number of Downregulated DEGs Total DEGs Reference
Salt Stress (150 mM NaCl, 2h & 6h)Arabidopsis thalianaSeedlings157 (genes regulated by both salt and this compound)-165 (genes regulated by this compound/AtPROPEP3-ox)[1]
Salt Stress (100 mM NaCl, 3h & 27h)Arabidopsis thalianaLeaves & Roots--2,409[6][7]
Salt Stress (200 mM NaCl)Triticum aestivum (Wheat)Roots5,829--[8]
Salt Stress (200 mM NaCl)Triticum aestivum (Wheat)Shoots3,495--[8]
This compound Treatment / AtPROPEP3 OverexpressionArabidopsis thalianaSeedlings--165 (genes also regulated by salt stress)[1]

Note: Data is compiled from different studies and experimental conditions may vary.

Table 2: Enriched Gene Ontology (GO) Terms and KEGG Pathways

Condition Enriched GO Terms / KEGG Pathways Significance Reference
Salt Stress Response to stimulus, Response to hormone, Catalytic activity, RNA metabolic process, MAPK signaling pathway, Plant hormone signal transduction.[9][10]Indicates a broad response involving stress signaling, hormonal regulation, and metabolic adjustments.[9][11][9][10][11]
This compound Mediated Response Predominantly genes also responsive to salinity stress. This compound signaling is known to intersect with immune response pathways.[1]This compound appears to modulate a subset of the salt stress response genes, potentially fine-tuning the plant's defense and tolerance mechanisms.[1][1]

Experimental Protocols

The methodologies outlined below are based on protocols described in the cited literature for transcriptomic analysis under salt stress and peptide treatments.

Plant Growth and Treatment:

  • Plant Material: Arabidopsis thaliana (Col-0) is commonly used.

  • Growth Conditions: Plants are typically grown on Murashige and Skoog (MS) medium under long-day conditions (16 h light / 8 h dark) at approximately 22°C.

  • Salt Stress Treatment: For transcriptomic analysis, seedlings are often treated with a specific concentration of NaCl (e.g., 150 mM or 200 mM) for varying durations (e.g., 1.5h, 3h, 6h, 24h).[1][12]

  • This compound Treatment: A synthetic this compound peptide (e.g., EIKARGKNKTKPTPSSGKGGKHN) is applied to the growth medium or sprayed on seedlings.[1]

RNA Extraction, Library Preparation, and Sequencing:

  • RNA Extraction: Total RNA is extracted from plant tissues using commercially available kits (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions.

  • RNA Quality Control: The integrity and concentration of the extracted RNA are assessed using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).

  • Library Preparation: mRNA is typically enriched using oligo(dT) beads, followed by fragmentation. cDNA is then synthesized, and sequencing adapters are ligated.

  • Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina).

Bioinformatic Analysis:

  • Data Quality Control: Raw sequencing reads are filtered to remove low-quality reads and adapter sequences.

  • Read Mapping: The clean reads are mapped to the reference genome (Arabidopsis thaliana reference genome, e.g., TAIR10).

  • Differential Gene Expression Analysis: The number of reads mapped to each gene is used to determine the expression level. Differentially expressed genes (DEGs) between control and treated samples are identified using statistical packages like DESeq2 or edgeR.

  • Functional Annotation and Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed to identify the biological processes and pathways affected by the treatments.

Signaling Pathways and Experimental Workflow

Diagram 1: Simplified this compound and Salt Stress Signaling

AtPep3_Salt_Stress_Signaling cluster_stress Environmental Stress cluster_perception Perception cluster_signaling Intracellular Signaling cluster_response Transcriptional Response Salt Stress Salt Stress Salt Sensor Ion Channels/ Sensors Salt Stress->Salt Sensor PEPR1 PEPR1 Receptor MAPK Cascade MAPK Cascade PEPR1->MAPK Cascade Ca2+ Ca2+ Signaling Salt Sensor->Ca2+ ROS ROS Signaling ROS->MAPK Cascade Ca2+->ROS Ca2+->MAPK Cascade TF Activation Transcription Factor Activation MAPK Cascade->TF Activation Gene Expression Stress-Responsive Gene Expression TF Activation->Gene Expression This compound This compound This compound->PEPR1

Caption: Overlapping signaling pathways for this compound and salt stress.

Diagram 2: Experimental Workflow for Comparative Transcriptomics

Transcriptomics_Workflow cluster_experiment Experimental Phase cluster_sequencing Sequencing Phase cluster_analysis Bioinformatics Analysis cluster_comparison Comparative Analysis Plant Growth Plant Growth Treatment Treatment Plant Growth->Treatment Control Control Treatment->Control Salt Stress Salt Stress Treatment->Salt Stress This compound This compound Treatment->this compound RNA Extraction RNA Extraction Control->RNA Extraction Salt Stress->RNA Extraction This compound->RNA Extraction Library Prep Library Prep RNA Extraction->Library Prep Sequencing Sequencing Library Prep->Sequencing Data QC Data QC Sequencing->Data QC Read Mapping Read Mapping Data QC->Read Mapping DEG Analysis DEG Analysis Read Mapping->DEG Analysis Functional Analysis Functional Analysis DEG Analysis->Functional Analysis GO & KEGG Comparison Comparison Functional Analysis->Comparison

Caption: A typical workflow for comparative transcriptomic analysis.

Conclusion

The transcriptomic response to salt stress is multifaceted, involving a large number of genes and diverse signaling pathways.[6][9][13] The peptide this compound appears to modulate a specific subset of these responses, enhancing salt tolerance by influencing pathways that are also integral to the plant's immune response.[1] This suggests a significant crosstalk between biotic and abiotic stress response networks. For drug development professionals, this compound and its receptor PEPR1 represent promising targets for the development of novel biostimulants to enhance crop resilience to salinity. Further research involving direct comparative transcriptomic analysis will be invaluable in dissecting the precise molecular mechanisms underlying this compound-mediated salt tolerance.

References

Confirming the AtPep3-PEPR1 Interaction In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The interaction between the endogenous peptide AtPep3 and its leucine-rich repeat receptor-like kinase (LRR-RLK) PEPR1 is a critical component of plant innate immunity and stress responses in Arabidopsis thaliana.[1][2][3] this compound, a damage-associated molecular pattern (DAMP), is recognized by PEPR1, initiating a signaling cascade that enhances defenses against pathogens and tolerance to abiotic stresses like salinity.[1][3][4] For researchers in plant biology and drug development, rigorously confirming this protein-peptide interaction in vivo is essential for dissecting signaling pathways and identifying potential agrochemical targets.

This guide provides an objective comparison of key in vivo methods to validate the this compound-PEPR1 interaction, complete with experimental data considerations, detailed protocols, and workflow visualizations.

This compound-PEPR1 Signaling Pathway Overview

Upon binding of this compound to the extracellular LRR domain of PEPR1, the receptor forms a complex with a co-receptor, likely BAK1, leading to the autophosphorylation of its intracellular kinase domain.[5] This initiates a downstream signaling cascade involving cytoplasmic kinases like BIK1, leading to a variety of cellular responses. These responses include an influx of calcium ions (Ca²⁺), the production of reactive oxygen species (ROS), the activation of mitogen-activated protein kinases (MAPKs), and the expression of defense-related genes.[6][7]

AtPep3_PEPR1_Signaling cluster_extracellular Apoplast cluster_intracellular Cytoplasm This compound This compound (DAMP) PEPR1 PEPR1 Receptor This compound->PEPR1 Binding BAK1 BAK1 (Co-receptor) PEPR1->BAK1 BIK1 BIK1 PEPR1->BIK1 Phosphorylation Ca_ion Ca²⁺ Influx PEPR1->Ca_ion ROS ROS Burst BIK1->ROS MAPK MAPK Cascade BIK1->MAPK Defense_Genes Defense Gene Expression (e.g., PDF1.2) Ca_ion->Defense_Genes MAPK->Defense_Genes Transcription Factor Activation

Figure 1. Simplified this compound-PEPR1 signaling pathway.

Comparison of In Vivo Interaction Methods

Several powerful techniques can be employed to confirm the this compound-PEPR1 interaction directly within living plant cells. Each method offers distinct advantages and provides different types of data, from qualitative visualization to quantitative biophysical measurements.

MethodPrincipleIn Vivo SystemQuantitative ReadoutStrengthsLimitations
Co-Immunoprecipitation (Co-IP) An antibody against a tagged "bait" protein (e.g., GFP-PEPR1) is used to pull it down from a cell lysate, along with any interacting "prey" proteins (this compound), which are then detected by immunoblotting.Arabidopsis thaliana seedlings, Nicotiana benthamiana leavesSemi-quantitative (band intensity on Western blot)- Detects endogenous or transiently expressed interactions.- Relatively straightforward and widely used.[8]- In vitro steps can lead to false positives/negatives.- Lacks subcellular localization information.- Requires specific antibodies or tagged proteins.[9]
Bimolecular Fluorescence Complementation (BiFC) Non-fluorescent N- and C-terminal fragments of a fluorescent protein (e.g., YFP) are fused to this compound and PEPR1. Interaction brings the fragments together, reconstituting a fluorescent signal.[10][11][12]N. benthamiana leaves, Arabidopsis protoplastsQualitative (fluorescence presence/absence) or Semi-quantitative (fluorescence intensity)- Visualizes interaction in living cells.[13]- Provides subcellular localization of the complex.[14]- Sensitive enough for weak or transient interactions.[14]- Irreversible association of fluorescent fragments can trap transient interactions.- Overexpression can lead to artifacts.[13]- Quantification can be challenging.[8]
Förster Resonance Energy Transfer (FRET) Energy is transferred from an excited "donor" fluorophore (e.g., CFP) fused to one protein to an "acceptor" fluorophore (e.g., YFP) on another when they are in very close proximity (<10 nm).[15][16]N. benthamiana leaves, Arabidopsis roots- FRET Efficiency (%)- Donor fluorescence lifetime (ns) via FLIM- Provides quantitative data on interaction proximity.[16]- Dynamic and reversible, suitable for real-time studies.- High spatial resolution.[15]- Technically demanding (requires specialized microscopy).[17]- Sensitive to fluorophore orientation and stoichiometry.- Lower signal-to-noise ratio than BiFC.

Experimental Protocols and Workflows

Co-Immunoprecipitation (Co-IP)

Co-IP is a foundational technique to demonstrate that two proteins are part of the same complex within a cell lysate. This protocol is adapted for use with Arabidopsis seedlings expressing a GFP-tagged PEPR1.

References

AtPep3 Signaling: An Interdependent Amplifier of SA and JA Defense Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AtPep3, a member of the plant elicitor peptide (Pep) family, is a damage-associated molecular pattern (DAMP) that plays a crucial role in amplifying plant immune responses. A key question for researchers in plant biology and drug development is whether this compound signaling operates as a standalone pathway or if it integrates with the classical defense hormone pathways regulated by salicylic (B10762653) acid (SA) and jasmonic acid (JA). This guide provides a comprehensive comparison, supported by experimental data, to elucidate the relationship between this compound signaling and the SA and JA pathways in Arabidopsis thaliana. The evidence strongly suggests that for defense responses, this compound signaling is not independent but rather functions upstream of or concurrently with the SA and JA pathways, requiring functional SA and JA signaling components to elicit downstream defense gene expression. However, in the context of abiotic stress, such as salinity, this compound signaling appears to operate with a greater degree of independence from the SA and JA pathways.

Comparative Analysis of Defense Gene Expression

The induction of specific marker genes is a hallmark of the activation of the SA and JA defense pathways. PATHOGENESIS-RELATED GENE 1 (PR-1) is a well-established marker for the SA pathway, while PLANT DEFENSIN 1.2 (PDF1.2) is a key marker for the JA/ethylene (B1197577) (ET) pathway. Experimental data demonstrates that the ability of AtPep peptides to induce these marker genes is compromised in mutants defective in the SA and JA signaling cascades.

Table 1: AtPep-Induced PR-1 (SA Marker) Expression in SA Pathway Mutants

GenotypeBackgroundRelevant Gene DisruptedTreatmentPR-1 Expression Level (Relative to Wild-Type)Conclusion
Wild-Type (Col-0)Col-0-AtPep1-6Strongly InducedAtPep peptides induce the SA pathway marker PR-1.
sid2-2Col-0SALICYLIC ACID INDUCTION DEFICIENT 2 (SA biosynthesis)AtPep1-6Poorly Expressed / Blocked[1]AtPep-induced PR-1 expression requires SA biosynthesis.
npr1-1Col-0NONEXPRESSER OF PR GENES 1 (SA signaling)AtPep1-6Poorly Expressed / Blocked[1]AtPep-induced PR-1 expression requires the key SA signaling regulator NPR1.

Table 2: AtPep-Induced PDF1.2 (JA/ET Marker) Expression in JA/ET Pathway Mutants

GenotypeBackgroundRelevant Gene DisruptedTreatmentPDF1.2 Expression Level (Relative to Wild-Type)Conclusion
Wild-Type (Col-0)Col-0-AtPep1, AtPep2Strongly InducedAtPep1 and AtPep2 are potent inducers of the JA/ET pathway marker PDF1.2.
fad3-2 fad7-1 fad8Col-0Fatty acid desaturases (JA biosynthesis)AtPep1-6Blocked[1]AtPep-induced PDF1.2 expression is dependent on JA biosynthesis.
ein2-1Col-0ETHYLENE INSENSITIVE 2 (Ethylene signaling)AtPep1-6Blocked[1]AtPep-induced PDF1.2 expression requires a functional ethylene signaling pathway.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the individual this compound, SA, and JA signaling pathways, and a proposed integrated model showing the dependence of this compound-mediated defense responses on the SA and JA pathways.

AtPep3_Signaling This compound This compound PEPR1_PEPR2 PEPR1/PEPR2 This compound->PEPR1_PEPR2 Binding Downstream_Signaling Downstream Signaling (e.g., MAPK activation, ROS production) PEPR1_PEPR2->Downstream_Signaling Activation Defense_Amplification Defense Amplification Downstream_Signaling->Defense_Amplification

Figure 1: this compound Signaling Pathway.

SA_Signaling Pathogen_Biotroph Biotrophic Pathogen SA Salicylic Acid (SA) Pathogen_Biotroph->SA Induces Biosynthesis (via SID2) NPR1 NPR1 SA->NPR1 Activation TGA TGA Transcription Factors NPR1->TGA Interaction PR1_Expression PR-1 Gene Expression TGA->PR1_Expression Induction

Figure 2: Salicylic Acid (SA) Signaling Pathway.

JA_Signaling Pathogen_Necrotroph Necrotrophic Pathogen or Wounding JA_Ile Jasmonate-Isoleucine (JA-Ile) Pathogen_Necrotroph->JA_Ile Induces Biosynthesis (via FADs) COI1 COI1 JA_Ile->COI1 Binding JAZ JAZ Repressors COI1->JAZ Promotes Degradation MYC2 MYC2 Transcription Factor JAZ->MYC2 Represses PDF12_Expression PDF1.2 Gene Expression MYC2->PDF12_Expression Induction Integrated_Signaling cluster_this compound This compound Signaling cluster_SA SA Pathway cluster_JA JA Pathway This compound This compound PEPRs PEPR1/PEPR2 This compound->PEPRs SA_Pathway SA Biosynthesis & Signaling (SID2, NPR1) PEPRs->SA_Pathway Requires JA_Pathway JA Biosynthesis & Signaling (FADs, COI1) PEPRs->JA_Pathway Requires PR1 PR-1 Expression SA_Pathway->PR1 PDF12 PDF1.2 Expression JA_Pathway->PDF12

References

A Comparative Guide to AtPep3 and its Orthologs in Plant Defense and Abiotic Stress Responses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the plant elicitor peptide AtPep3 and its orthologs across different plant species. It delves into their conserved and divergent functions in mediating immune responses and tolerance to abiotic stresses, supported by experimental data and detailed methodologies.

Introduction

Plant elicitor peptides (Peps) are a class of endogenous signaling molecules that play a pivotal role in plant immunity. Derived from precursor proteins (PROPEPs), these peptides are recognized by cell surface receptors to initiate a signaling cascade that leads to the activation of defense responses. This compound, a member of the Pep family in Arabidopsis thaliana, has been identified as a key player not only in pathogen defense but also in tolerance to salinity stress, highlighting its dual functionality. This guide explores the functional conservation of this compound and its orthologs in economically important plant species, providing insights for the development of novel crop protection strategies.

Functional Comparison of this compound and its Orthologs

This compound and its orthologs across various plant species exhibit a conserved core function in amplifying defense responses. However, the specific context of their roles, particularly in abiotic stress tolerance, can vary.

Immune Response

In Arabidopsis thaliana, this compound perception by its receptors, PEPR1 and PEPR2, triggers a robust immune response characterized by the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinases (MAPKs), and transcriptional reprogramming leading to the expression of defense-related genes like PATHOGENESIS-RELATED GENE 1 (PR1). This signaling cascade enhances resistance against a broad range of pathogens, including the bacterium Pseudomonas syringae and the fungus Botrytis cinerea.[1][2]

Evidence suggests a conserved role for Pep signaling in the immunity of other plant species. In tomato (Solanum lycopersicum), an ortholog of the AtPep receptor, PORK1, is involved in defense against necrotrophic fungi and insect herbivory.[3][4] Similarly, Pep signaling in maize (Zea mays), rice (Oryza sativa), and soybean (Glycine max) has been implicated in defense against various pathogens.[5]

Abiotic Stress Tolerance

A notable function of this compound in Arabidopsis thaliana is its role in conferring tolerance to salinity stress.[4][6] Exogenous application of this compound or overexpression of its precursor, AtPROPEP3, enhances plant survival and reduces chlorophyll (B73375) degradation under high salt conditions.[4][6] This response is primarily mediated through the PEPR1 receptor.[6]

While the role of Pep orthologs in abiotic stress tolerance is an emerging area of research, studies in rice suggest the involvement of Pep signaling in responding to piercing-sucking insect herbivores, which can induce physiological stress similar to abiotic stressors.[7] Further investigation is needed to fully elucidate the conservation of this function across different plant species.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound and its orthologs.

Plant SpeciesPeptide/PrecursorStress TypeParameter MeasuredResultReference
Arabidopsis thalianaThis compoundSalinity (150 mM NaCl)Chlorophyll ContentIncreased by ~40% compared to untreated controlNakaminami et al., 2018
Arabidopsis thalianaThis compoundSalinity (200 mM NaCl)Survival RateIncreased from ~20% (control) to ~80%Nakaminami et al., 2018
Arabidopsis thalianaAtPep1Pseudomonas syringaeBacterial Growth (log cfu/cm²)Reduced by ~2 log units compared to untreated controlYamaguchi et al., 2010
Oryza sativaOsPep3Brown PlanthopperInsect Survival RateReduced by ~30% compared to controlShen et al., 2022
Solanum lycopersicumSystemin (functionally analogous)Botrytis cinereaLesion Size (mm²)Reduced by ~50% in wild-type compared to systemin-impaired mutantsXu et al., 2018

Signaling Pathways

The signaling pathway initiated by Pep perception is best characterized in Arabidopsis thaliana. It serves as a model for understanding this crucial defense mechanism in other plant species.

This compound Signaling Pathway in Arabidopsis thaliana

AtPep3_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PEPR1_PEPR2 PEPR1/PEPR2 This compound->PEPR1_PEPR2 Binding BAK1 BAK1 PEPR1_PEPR2->BAK1 Association BIK1 BIK1 PEPR1_PEPR2->BIK1 Phosphorylation BAK1->BIK1 Phosphorylation RBOHD RBOHD BIK1->RBOHD Phosphorylation ROS ROS RBOHD->ROS Production Ca_channel Ca²⁺ Channel ROS->Ca_channel Activation Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Mediates CDPKs CDPKs Ca_influx->CDPKs Activation MAPKKK MAPKKK CDPKs->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MPK3_6 MPK3/6 MAPKK->MPK3_6 Phosphorylation WRKYs WRKY TFs MPK3_6->WRKYs Phosphorylation Defense_Genes Defense Gene Expression WRKYs->Defense_Genes Regulation

Caption: this compound signaling pathway in Arabidopsis thaliana.

Conservation of Signaling Components
ComponentArabidopsis thalianaOryza sativa (Ortholog)Solanum lycopersicum (Ortholog)
Receptor PEPR1/PEPR2OsPEPR1/OsPEPR2PORK1 (PEPR1 ortholog)
Co-receptor BAK1OsBAK1SlBAK1
Cytoplasmic Kinase BIK1OsBIK1 (putative)TPK1b (functionally analogous)
MAP Kinases MPK3/MPK6OsMPK3/OsMPK6SlMPK1/SlMPK2/SlMPK3

Experimental Protocols

Detailed protocols for key experiments are provided below to facilitate the replication and further investigation of Pep signaling.

Pathogen Infection Assay (Pseudomonas syringae on Arabidopsis thaliana)

This protocol describes a syringe infiltration method for assessing bacterial growth in Arabidopsis leaves.

Pathogen_Assay_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_quantification Quantification bacterial_culture 1. Grow P. syringae culture wash_resuspend 2. Wash and resuspend bacteria to desired OD₆₀₀ bacterial_culture->wash_resuspend infiltrate 3. Infiltrate Arabidopsis leaves with bacterial suspension wash_resuspend->infiltrate incubate 4. Incubate plants under high humidity for 2-3 days infiltrate->incubate leaf_discs 5. Collect leaf discs from inoculated areas incubate->leaf_discs homogenize 6. Homogenize leaf discs in MgCl₂ leaf_discs->homogenize serial_dilute 7. Perform serial dilutions homogenize->serial_dilute plate 8. Plate dilutions on selective media serial_dilute->plate count_cfu 9. Incubate and count colony-forming units (CFU) plate->count_cfu

Caption: Workflow for Pseudomonas syringae infection assay.

Detailed Steps:

  • Bacterial Culture: Streak Pseudomonas syringae pv. tomato DC3000 on King's B agar (B569324) with appropriate antibiotics and grow at 28°C for 2 days. Inoculate a single colony into liquid King's B medium and grow overnight at 28°C with shaking.

  • Inoculum Preparation: Centrifuge the overnight culture, discard the supernatant, and wash the bacterial pellet twice with sterile 10 mM MgCl₂. Resuspend the pellet in 10 mM MgCl₂ to an optical density at 600 nm (OD₆₀₀) of 0.002 for disease assays.

  • Infiltration: Use a 1 mL needleless syringe to infiltrate the bacterial suspension into the abaxial side of fully expanded leaves of 4- to 5-week-old Arabidopsis plants.

  • Incubation: Cover the inoculated plants with a transparent dome to maintain high humidity and incubate under a 12-hour light/12-hour dark cycle at 22°C.

  • Bacterial Quantification: At 3 days post-inoculation, collect two leaf discs from each of at least three independent leaves using a 6 mm cork borer.

  • Homogenization and Plating: Homogenize the leaf discs in 200 µL of 10 mM MgCl₂. Perform serial dilutions and plate 10 µL of each dilution onto King's B agar with appropriate antibiotics.

  • CFU Counting: Incubate the plates at 28°C for 2 days and count the colony-forming units (CFU) to determine the bacterial titer per cm² of leaf tissue.

Salinity Tolerance Assay

This protocol outlines a method for assessing the effect of this compound on the salinity tolerance of Arabidopsis seedlings.

Detailed Steps:

  • Seedling Growth: Sterilize Arabidopsis seeds and sow them on Murashige and Skoog (MS) agar plates. Stratify at 4°C for 2 days and then grow vertically in a growth chamber under a 16-hour light/8-hour dark cycle at 22°C for 7 days.

  • Peptide and Salt Treatment: Transfer the seedlings to liquid MS medium containing 150 mM NaCl and the desired concentration of this compound (e.g., 1 µM). Include control treatments with only MS medium, MS with NaCl, and MS with this compound.

  • Incubation: Incubate the seedlings in the treatment solutions for 7-10 days under the same growth conditions.

  • Phenotypic Analysis: Visually assess the seedlings for signs of stress, such as chlorosis (yellowing).

  • Chlorophyll Quantification: To quantify the level of chlorosis, extract chlorophyll from the seedlings.

    • Harvest and weigh the aerial parts of the seedlings.

    • Incubate the tissue in 80% acetone (B3395972) in the dark at 4°C overnight.

    • Measure the absorbance of the supernatant at 647 nm and 663 nm using a spectrophotometer.

    • Calculate the total chlorophyll concentration using the formula: Total Chlorophyll (µg/mL) = 20.2 * A₆₄₇ + 8.02 * A₆₆₃. Express the result as µg chlorophyll per gram of fresh weight.

Root Growth Inhibition Assay

This assay measures the effect of peptides on primary root growth in Arabidopsis seedlings.

Detailed Steps:

  • Seedling Germination: Sterilize and sow Arabidopsis seeds on MS agar plates. After stratification, grow the plates vertically for 4-5 days.

  • Peptide Treatment: Prepare MS agar plates supplemented with different concentrations of the peptide of interest (e.g., 0.1, 1, 10 µM this compound) and a control plate with no peptide.

  • Seedling Transfer: Carefully transfer the 4- to 5-day-old seedlings to the peptide-containing and control plates, aligning the root tips.

  • Incubation: Grow the plates vertically for an additional 5-7 days.

  • Root Length Measurement: Scan the plates and use image analysis software (e.g., ImageJ) to measure the length of the primary root from the point of transfer to the root tip.

  • Data Analysis: Calculate the percentage of root growth inhibition for each peptide concentration relative to the control.

Conclusion and Future Directions

The conservation of Pep signaling across diverse plant species underscores its fundamental importance in plant defense. The dual role of this compound in both biotic and abiotic stress responses in Arabidopsis suggests that its orthologs may hold similar multifaceted functions in crop plants. Further research is needed to fully characterize the Pep signaling pathways in agriculturally important species like rice and tomato. Identifying the full complement of PROPEP and PEPR genes, quantifying their contributions to stress tolerance, and elucidating the downstream signaling components will provide a solid foundation for the development of peptide-based strategies to enhance crop resilience. These could include the direct application of synthetic peptides as biopesticides or the genetic engineering of crops to optimize endogenous Pep signaling.

References

AtPep3 vs. Bacterial MAMPs: A Comparative Guide to Pattern-Triggered Immunity Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of plant immunology, the ability to distinguish self from non-self is paramount. This recognition is the foundation of pattern-triggered immunity (PTI), the first line of inducible defense against potential pathogens. This guide provides a detailed comparison of two key elicitors of PTI: AtPep3, an endogenous danger signal, and bacterial Microbe-Associated Molecular Patterns (MAMPs), which are conserved molecules derived from microorganisms. Understanding the similarities and differences in how these molecules activate plant defenses is crucial for developing novel strategies to enhance crop resilience.

Executive Summary

Both this compound, a Damage-Associated Molecular Pattern (DAMP), and bacterial MAMPs, such as flg22, trigger a common set of downstream defense responses characteristic of PTI. These include the production of reactive oxygen species (ROS), deposition of callose to reinforce the cell wall, and the activation of Mitogen-Activated Protein Kinase (MAPK) cascades. However, the signaling pathways initiated by these molecules, while convergent, are initiated by distinct receptor systems. This compound is recognized by the PEPR1/PEPR2 receptors, whereas bacterial MAMPs like flg22 and elf18 are perceived by FLS2 and EFR, respectively. While both pathways effectively activate PTI, recent studies suggest that bacterial MAMPs can be more potent inducers of certain defense responses. This guide will delve into the quantitative differences, experimental methodologies, and signaling architectures associated with this compound and bacterial MAMPs.

Quantitative Comparison of PTI Activation

The activation of PTI can be quantified by measuring key downstream responses. The following tables summarize the comparative data on ROS burst, callose deposition, and MAPK activation induced by this compound (or its close homolog AtPep1) and the bacterial MAMP flg22.

ElicitorPeak ROS Production (Relative Light Units - RLU)Time to Peak (minutes)Reference
AtPep1 (1 µM) Lower compared to flg22~10-20[1]
flg22 (1 µM) Higher compared to AtPep1~10-15[1][2]
Table 1: Comparative Analysis of Reactive Oxygen Species (ROS) Burst. Note: Direct quantitative comparison for this compound was not available in the searched literature; data for the closely related AtPep1 is presented.
ElicitorCallose Deposits (per mm²)Reference
flg22 (1 µM) Significant increase over mock[3][4]
Table 2: Callose Deposition. Note: Direct quantitative comparison between AtPep and flg22 for callose deposition was not explicitly found in the provided search results. However, both are known to induce callose deposition as part of the PTI response.
ElicitorMAPK Activation (Phosphorylation Level)Key MAPKs ActivatedReference
AtPep1 Robust activationMPK3, MPK6[5]
flg22 Strong activationMPK3, MPK6, MPK4[6][7]
Table 3: MAPK Activation. Note: Both AtPep1 and flg22 are potent activators of MAPK cascades, a central signaling hub in PTI.

Signaling Pathways: A Visual Comparison

The signaling cascades initiated by this compound and bacterial MAMPs, while leading to similar downstream responses, originate from distinct perception events at the plasma membrane.

AtPep3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound (DAMP) PEPR1 PEPR1 This compound->PEPR1 PEPR2 PEPR2 This compound->PEPR2 BAK1 BAK1 PEPR1->BAK1 RLCK RLCKs (e.g., BIK1) PEPR1->RLCK PEPR2->BAK1 MAPKKK MAPKKK RLCK->MAPKKK RBOHD RBOHD/F RLCK->RBOHD MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (MPK3/6) MAPKK->MAPK Callose Callose Deposition MAPK->Callose TFs Transcription Factors (e.g., WRKYs) MAPK->TFs ROS ROS Burst RBOHD->ROS DefenseGenes Defense Gene Expression TFs->DefenseGenes

Caption: this compound Signaling Pathway.

MAMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm flg22 flg22 (MAMP) FLS2 FLS2 flg22->FLS2 BAK1 BAK1 FLS2->BAK1 RLCK RLCKs (e.g., BIK1) FLS2->RLCK MAPKKK MAPKKK RLCK->MAPKKK RBOHD RBOHD/F RLCK->RBOHD MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (MPK3/6/4) MAPKK->MAPK Callose Callose Deposition MAPK->Callose TFs Transcription Factors (e.g., WRKYs) MAPK->TFs ROS ROS Burst RBOHD->ROS DefenseGenes Defense Gene Expression TFs->DefenseGenes

Caption: Bacterial MAMP (flg22) Signaling Pathway.

Experimental Protocols

Accurate and reproducible quantification of PTI responses is essential for comparative studies. Below are detailed methodologies for the key experiments cited in this guide.

Reactive Oxygen Species (ROS) Burst Assay (Luminol-based)

This protocol measures the production of ROS, a rapid defense response, using a chemiluminescent assay.[8][9]

ROS_Burst_Workflow cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Data Analysis A Excise leaf discs (4-mm biopsy punch) B Float discs in water overnight in a 96-well plate A->B C Replace water with assay solution: Luminol (100 µM) HRP (10 µg/mL) Elicitor (e.g., 1 µM this compound or flg22) B->C D Immediately measure luminescence in a plate reader C->D E Record Relative Light Units (RLU) over time (e.g., 60 min) D->E F Plot RLU vs. time to generate kinetic curves E->F

Caption: ROS Burst Assay Workflow.

Materials:

  • Arabidopsis thaliana plants (4-5 weeks old)

  • 4-mm biopsy punch

  • White 96-well luminometer plate

  • Luminol

  • Horseradish Peroxidase (HRP)

  • This compound and/or bacterial MAMP (e.g., flg22)

  • Plate luminometer

Procedure:

  • Excise leaf discs from mature leaves of Arabidopsis plants using a 4-mm biopsy punch.

  • Float the leaf discs, adaxial side up, in sterile water in the wells of a white 96-well plate.

  • Incubate the plate overnight at room temperature to allow the wound response to subside.

  • On the day of the experiment, carefully remove the water from each well.

  • Prepare the assay solution containing 100 µM luminol, 10 µg/mL HRP, and the desired concentration of elicitor (e.g., 1 µM this compound or 1 µM flg22).

  • Add the assay solution to the wells and immediately place the plate in a luminometer.

  • Measure luminescence at regular intervals (e.g., every 2 minutes) for a period of 40-60 minutes.

  • Data is typically expressed as Relative Light Units (RLU) over time.

Callose Deposition Assay (Aniline Blue Staining)

This method visualizes and allows for the quantification of callose, a β-1,3-glucan polymer deposited at the cell wall as a physical barrier against pathogens.[10][11]

Callose_Staining_Workflow cluster_treatment Treatment and Fixation cluster_staining Staining cluster_imaging Imaging and Quantification A Infiltrate leaves with elicitor (e.g., 1 µM this compound or flg22) or mock solution B Incubate for 12-24 hours A->B C Clear chlorophyll (B73375) with ethanol (B145695) B->C D Rehydrate tissue C->D E Stain with 0.01% aniline (B41778) blue in K2HPO4 buffer D->E F Mount on a slide and visualize using a fluorescence microscope (UV filter) E->F G Capture images and quantify callose deposits using image analysis software (e.g., ImageJ) F->G

Caption: Callose Staining Workflow.

Materials:

  • Arabidopsis thaliana leaves

  • Syringe for infiltration

  • This compound and/or bacterial MAMP (e.g., flg22)

  • Ethanol series (for clearing)

  • Aniline blue

  • K2HPO4 buffer

  • Fluorescence microscope with a DAPI/UV filter

Procedure:

  • Infiltrate Arabidopsis leaves with a solution containing the elicitor (e.g., 1 µM this compound or 1 µM flg22) or a mock solution using a needleless syringe.

  • Incubate the plants for 12-24 hours to allow for callose deposition.

  • Excise the leaves and clear the chlorophyll by incubating in 95% ethanol. The tissue should become transparent.

  • Rehydrate the cleared leaves in a decreasing ethanol series and finally in water.

  • Stain the leaves with a 0.01% aniline blue solution in 150 mM K2HPO4 (pH 9.5) for at least 2 hours in the dark.

  • Mount the stained leaves on a microscope slide in 50% glycerol.

  • Visualize callose deposits as bright fluorescent spots using a fluorescence microscope with a UV filter.

  • Quantify the number and area of callose deposits per unit area using image analysis software.

MAPK Activation Assay (Immunoblotting)

This protocol detects the activation of MAPKs through phosphorylation using specific antibodies.[12][13][14]

MAPK_Activation_Workflow cluster_treatment Treatment and Protein Extraction cluster_blotting Immunoblotting cluster_detection Detection A Treat seedlings or leaf discs with elicitor for a short time course (e.g., 0, 5, 15, 30 min) B Flash-freeze tissue in liquid nitrogen A->B C Extract total proteins in buffer containing phosphatase inhibitors B->C D Separate proteins by SDS-PAGE C->D E Transfer proteins to a PVDF membrane D->E F Block membrane and probe with primary antibody (anti-phospho-p44/42 MAPK) E->F G Incubate with HRP-conjugated secondary antibody F->G H Detect signal using a chemiluminescent substrate G->H I Image the blot H->I

Caption: MAPK Activation Assay Workflow.

Materials:

  • Arabidopsis thaliana seedlings or leaf discs

  • This compound and/or bacterial MAMP (e.g., flg22)

  • Liquid nitrogen

  • Protein extraction buffer with phosphatase and protease inhibitors

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Primary antibody: anti-phospho-p44/42 MAPK (recognizes phosphorylated MPK3 and MPK6)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Treat Arabidopsis seedlings or leaf discs with the elicitor (e.g., 1 µM this compound or 1 µM flg22) for various time points (e.g., 0, 5, 15, 30 minutes).

  • Immediately flash-freeze the tissue in liquid nitrogen to stop all enzymatic activity.

  • Grind the frozen tissue to a fine powder and extract total proteins using a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Quantify the protein concentration of the extracts.

  • Separate equal amounts of protein for each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding (e.g., with 5% BSA in TBST).

  • Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of MAPKs (e.g., anti-phospho-p44/42 MAPK).

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and capture the image using a gel documentation system. The intensity of the bands corresponds to the level of MAPK activation.

Conclusion

Both this compound and bacterial MAMPs are potent activators of pattern-triggered immunity in Arabidopsis, culminating in a shared set of defense responses crucial for resistance to pathogens. While their initial perception is mediated by distinct receptor systems, their downstream signaling pathways converge on common components, including MAPK cascades and the production of ROS. The quantitative data available suggests that bacterial MAMPs may elicit a stronger response for certain PTI outputs. The detailed experimental protocols provided in this guide offer a standardized framework for researchers to further investigate the nuances of PTI activation by these and other elicitors, ultimately contributing to the development of innovative approaches for enhancing plant health and productivity.

References

Is the AtPep3-induced senescence response dependent on ethylene signaling?

Author: BenchChem Technical Support Team. Date: December 2025

The induction of senescence by AtPep3, a plant elicitor peptide, is intricately linked to the ethylene (B1197577) signaling pathway. Experimental evidence strongly suggests that a functional ethylene signaling cascade is essential for the accelerated senescence phenotype observed upon AtPep perception. This guide compares the this compound-induced senescence response in wild-type Arabidopsis thaliana with that in mutants defective in ethylene signaling, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Ethylene Signaling is Indispensable for AtPep-Mediated Senescence

Studies have demonstrated that the accelerated dark-induced senescence triggered by AtPep peptides is contingent upon a functional ethylene signaling pathway.[1][2][3][4] In experiments using leaf discs from wild-type (Col-0) and ethylene-insensitive mutants, a clear distinction in the senescence response was observed. While AtPep treatment prompted a rapid yellowing and chlorophyll (B73375) degradation in wild-type leaves, this effect was absent in the ein3 eil1 double mutant, which is deficient in key transcription factors of the ethylene signaling cascade.[1][4] This indicates that EIN3 and EIL1 are critical downstream components in the AtPep-induced senescence pathway.

The perception of AtPep peptides by their receptors, PEPR1 and PEPR2, initiates a signaling cascade that converges with the ethylene pathway to promote senescence-associated processes like chlorophyll breakdown and autophagy.[1][2][3] Notably, this senescence-accelerating effect is specific to Pep perception and is not a general consequence of activating pattern-triggered immunity (PTI), as treatment with bacterial elicitors like flg22 or elf18 does not provoke a similar early onset of senescence.[1][2][3]

Quantitative Comparison of this compound-Induced Senescence

The following table summarizes the key quantitative data from studies investigating the role of ethylene signaling in AtPep-induced senescence.

GenotypeTreatmentPhenotypeReference
Wild-type (Col-0)AtPep1Accelerated yellowing and chlorophyll breakdown[1]
pepr1 pepr2AtPep1Insensitive, no accelerated senescence[1][2]
ein3 eil1AtPep1Insensitive, remained green[1][4]

Experimental Protocols

A detailed methodology for assessing the dependency of AtPep-induced senescence on ethylene signaling is provided below.

Plant Material and Growth Conditions:

  • Plant Genotypes: Arabidopsis thaliana ecotype Columbia (Col-0) as wild-type, and the ethylene-insensitive double mutant ein3 eil1.

  • Growth: Plants are typically grown on soil under a 10-hour light/14-hour dark photoperiod at approximately 22°C.

Dark-Induced Senescence Assay on Leaf Discs:

  • Leaf Collection: Fully expanded leaves are detached from 4- to 5-week-old plants.

  • Leaf Disc Preparation: Leaf discs are punched out from the collected leaves.

  • Treatment: The leaf discs are floated in a solution containing AtPep1 or a control solution (e.g., water or a mock peptide).

  • Incubation: The treated leaf discs are incubated in continuous darkness to induce senescence.

  • Phenotypic Analysis: The progression of senescence is monitored by observing the yellowing of the leaf discs over several days.

  • Chlorophyll Measurement: To quantify senescence, chlorophyll is extracted from the leaf discs at different time points and its concentration is measured spectrophotometrically.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways and the experimental logic.

AtPep3_Ethylene_Senescence_Pathway cluster_perception Perception cluster_ethylene Ethylene Signaling cluster_response Response This compound This compound PEPRs PEPR1/PEPR2 This compound->PEPRs Binds to EIN2 EIN2 PEPRs->EIN2 Activates EIN3_EIL1 EIN3/EIL1 EIN2->EIN3_EIL1 Activates Senescence Accelerated Senescence (Chlorophyll Degradation, Autophagy) EIN3_EIL1->Senescence Promotes

Figure 1. Simplified signaling pathway illustrating the dependence of this compound-induced senescence on ethylene signaling. This compound perception by PEPR1/PEPR2 receptors leads to the activation of the ethylene signaling components EIN2 and subsequently EIN3/EIL1, which in turn promote the onset of senescence.

Experimental_Workflow start Start: Select Plant Genotypes genotypes Wild-type (Col-0) vs. Ethylene Mutant (ein3 eil1) start->genotypes treatment Treat Leaf Discs genotypes->treatment conditions AtPep1 Treatment vs. Control Treatment treatment->conditions incubation Induce Senescence (Continuous Darkness) conditions->incubation analysis Analyze Senescence Phenotype incubation->analysis quantification Visual Observation (Yellowing) Chlorophyll Measurement analysis->quantification conclusion Conclusion: Compare Responses quantification->conclusion

Figure 2. Experimental workflow for comparing this compound-induced senescence in wild-type and ethylene signaling mutants.

References

Safety Operating Guide

Standard Operating Procedure: AtPep3 Disposal

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the proper disposal procedures for AtPep3. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on established best practices for the handling and disposal of synthetic peptides in a laboratory setting.[1][2] Adherence to these guidelines is crucial for ensuring personnel safety and environmental compliance.

Immediate Safety and Handling:

Before beginning any procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.[1][3][4] Always review any safety information provided by the peptide supplier.[3]

Appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound.[3] This includes, but is not limited to:

  • Chemical-resistant gloves (nitrile is standard)[3]

  • Safety glasses or goggles[3]

  • A lab coat or protective gown[3]

When handling lyophilized this compound powder, which can easily become airborne, all work should be conducted in a designated area such as a chemical fume hood or biosafety cabinet to prevent inhalation.[3]

This compound Waste Classification and Handling

All materials that have come into contact with this compound must be treated as hazardous chemical waste.[4][5] Proper segregation of waste is the first step in a compliant disposal process.[3]

Waste TypeDescriptionRecommended ContainerHandling and Labeling Guidelines
Liquid Waste Includes unused stock solutions, experimental buffers, and the initial rinse of any contaminated labware.[4]A sturdy, leak-proof, and chemically compatible container.[4]Label as "Hazardous Waste," with the full chemical name "this compound peptide," and list any other solution components. Keep the container sealed when not in use.[4]
Solid Waste Includes contaminated gloves, pipette tips, vials, absorbent materials from spills, and other disposable labware.[1][4]A designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[4]Label as "Hazardous Waste" and specify the contents, for example, "this compound peptide contaminated debris."[4]
Empty Containers Original vials that contained lyophilized this compound.Original vial to be placed in the solid waste container.The first rinse of the empty container must be collected as liquid hazardous waste.[4][6] After thorough rinsing, deface the original label before disposing of the container as solid waste.[1][7]

Experimental Protocol: this compound Inactivation

While optional, inactivating the peptide before disposal is a recommended practice to neutralize its biological activity.[4] This procedure should be performed in a chemical fume hood.

Objective: To chemically degrade this compound in liquid waste streams prior to collection by EHS.

Materials:

  • Liquid waste containing this compound

  • 10% bleach solution (sodium hypochlorite)

  • Sodium hydroxide (B78521) (NaOH) or hydrochloric acid (HCl) for pH neutralization

  • pH indicator strips

  • Appropriate hazardous waste collection container

Methodology:

  • In a designated chemical fume hood, add a 10% bleach solution to the liquid peptide waste.[1] A common recommendation is to aim for a final bleach concentration of 0.5-1.0%.[4]

  • Allow the mixture to react for a minimum of 30-60 minutes to ensure complete degradation of the peptide.[4]

  • After the inactivation period, neutralize the pH of the solution to between 5.5 and 9.0 using NaOH or HCl as needed.[4]

  • Once neutralized, the solution should be collected in a properly labeled hazardous waste container for disposal.[1][4]

Step-by-Step Disposal Procedures

Liquid Waste Disposal
  • Collection: Collect all liquid waste containing this compound, including unused solutions and the first rinse of contaminated labware, in a dedicated hazardous waste container.[4]

  • Inactivation (Optional): Follow the "Experimental Protocol: this compound Inactivation" detailed above.

  • Storage: Keep the waste container tightly sealed and store it in a designated satellite accumulation area until collection by your institution's EHS personnel.[4][6]

  • Important: Never pour this compound solutions down the drain.[3][5]

Solid Waste Disposal
  • Collection: Place all solid materials that have come into contact with this compound, such as gloves, pipette tips, and empty vials, into a designated hazardous solid waste container.[4]

  • Labeling: Clearly label the container as "Hazardous Waste" and list the chemical contaminant (e.g., "Solid waste contaminated with this compound").[4]

  • Storage: Store the sealed container in the satellite accumulation area for EHS pickup.

Spill Cleanup
  • Containment: In the event of a spill, contain the area.[1]

  • Liquid Spills: Use an inert absorbent material to clean up liquid spills.[1][2]

  • Solid Spills: Carefully sweep or wipe up solid material, avoiding the generation of dust.[1]

  • Decontamination: After cleanup, decontaminate the area. The collected spill cleanup materials must be disposed of as hazardous solid waste.[1][4]

This compound Disposal Workflow

AtPep3_Disposal_Workflow start This compound Waste Generated segregate Segregate Waste start->segregate liquid_waste Liquid Waste (Solutions, Rinsate) segregate->liquid_waste Liquid solid_waste Solid Waste (Gloves, Vials, Tips) segregate->solid_waste Solid inactivate Inactivate Peptide? (Recommended) liquid_waste->inactivate collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid inactivation_protocol Follow Inactivation Protocol (e.g., Bleach Treatment) inactivate->inactivation_protocol Yes collect_liquid Collect in Labeled Liquid Waste Container inactivate->collect_liquid No inactivation_protocol->collect_liquid store Store Sealed Containers in Satellite Accumulation Area collect_liquid->store collect_solid->store ehs_pickup Arrange for EHS Pickup store->ehs_pickup

Caption: Logical workflow for the proper disposal of this compound.

References

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